molecular formula C6H8P2 B050889 1,2-Bis(phosphino)benzene CAS No. 80510-04-9

1,2-Bis(phosphino)benzene

Cat. No.: B050889
CAS No.: 80510-04-9
M. Wt: 142.07 g/mol
InChI Key: DKFDVEXWZZOMGS-UHFFFAOYSA-N
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Description

1,2-Bis(phosphino)benzene, also known as o-bis(phosphino)benzene, is a valuable building block in organometallic chemistry and catalysis research. This compound, with the molecular formula C 6 H 8 P 2 and a molecular weight of 142.08 g/mol , serves as a precursor in the formation of phosphanido complexes and is instrumental in P-P bond formation . Research has demonstrated its specific application in the catalytic dehydrocoupling of 1,2-bisphosphinobenzene, where it acts as a substrate for triamidoamine-supported zirconium complexes . These catalytic processes are fundamental for developing new synthetic pathways and understanding sigma-bond metathesis . The compound's structure, featuring two phosphino groups on a benzene ring, makes it a versatile ligand for constructing metal complexes and exploring novel catalytic cycles. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phosphanylphenyl)phosphane
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InChI

InChI=1S/C6H8P2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFDVEXWZZOMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)P)P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402181
Record name 1,2-Phenylenebisphosphine
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Molecular Weight

142.07 g/mol
Source PubChem
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CAS No.

80510-04-9
Record name 1,2-Phenylenebisphosphine
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Record name 1,2-Bis(phosphino)benzene
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Foundational & Exploratory

Synthesis of 1,2-Bis(phosphino)benzene Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-bis(phosphino)benzene and its derivatives, with a particular focus on the widely used 1,2-bis(diphenylphosphino)benzene (dppbz). These bidentate phosphine ligands are of significant interest in the fields of coordination chemistry and homogeneous catalysis. This document offers detailed, field-proven protocols for their preparation, an exploration of the underlying reaction mechanisms, and essential safety considerations. The content is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to confidently synthesize and utilize these valuable ligands in their work.

Introduction: The Significance of this compound Ligands

Bidentate phosphine ligands are a cornerstone of modern organometallic chemistry and catalysis. Among these, ligands based on a rigid 1,2-phenylene backbone, such as this compound and its derivatives, have proven to be exceptionally versatile. The pre-organized arrangement of the two phosphorus donor atoms on the benzene ring makes them excellent chelating agents for a variety of transition metals. This chelation effect imparts significant stability to the resulting metal complexes and influences their catalytic activity and selectivity.

The most prominent member of this family is 1,2-bis(diphenylphosphino)benzene (dppbz), a white, air-stable solid.[1] Dppbz is a crucial ligand in a multitude of catalytic cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. These reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[2][3] The utility of dppbz and related ligands stems from their ability to fine-tune the electronic and steric properties of the metal center, thereby promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]

This guide will detail two primary synthetic routes: a facile synthesis of the parent this compound from 1,2-dichlorobenzene, and a widely employed method for the synthesis of 1,2-bis(diphenylphosphino)benzene (dppbz) via a directed ortho-lithiation strategy.

Synthesis of the Parent Ligand: this compound

A notable and efficient synthesis of the parent this compound was developed by Kyba and his coworkers.[3] This method commences with the photochemical reaction of 1,2-dichlorobenzene with trimethyl phosphite, followed by reduction of the resulting phosphonate ester.

Experimental Protocol

Step 1: Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene

  • In a photochemical reactor equipped with a medium-pressure mercury vapor lamp, a solution of 1,2-dichlorobenzene (1.0 equivalent) in trimethyl phosphite (large excess) is irradiated at 60°C for approximately 5 days.

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the excess trimethyl phosphite is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., acetone-ether) to yield 1,2-bis(dimethoxyphosphoryl)benzene as a white crystalline solid.

Step 2: Reduction to this compound

  • A reducing agent is prepared in situ from trimethylsilyl chloride and lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • The purified 1,2-bis(dimethoxyphosphoryl)benzene (1.0 equivalent) is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • The solution of the reducing agent is then added slowly to the solution of the phosphonate ester at a controlled temperature.

  • The reaction mixture is stirred until the reduction is complete, as determined by an appropriate work-up and analysis of a small aliquot (e.g., by ³¹P NMR spectroscopy).

  • The reaction is carefully quenched, followed by an aqueous work-up.

  • The product, this compound, is extracted with an organic solvent, dried, and purified by distillation under reduced pressure.

Mechanistic Insights

The initial photochemical reaction proceeds through a free-radical chain mechanism, where the UV light initiates the homolytic cleavage of the C-Cl bond in 1,2-dichlorobenzene. The resulting aryl radical then reacts with trimethyl phosphite. The second step involves the reduction of the P=O bonds of the phosphonate ester to P-H bonds of the primary phosphine.

Safety and Handling
  • 1,2-Dichlorobenzene: This is a toxic and environmentally hazardous substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trimethyl Phosphite: This is a flammable and toxic liquid. Handle in a fume hood away from ignition sources.

  • Lithium Aluminum Hydride: This is a highly reactive and pyrophoric solid. It reacts violently with water. Handle only in a dry, inert atmosphere (e.g., a glovebox or under argon).

  • Primary Phosphines: The product, this compound, is a primary phosphine and is likely to be air-sensitive and possess a strong, unpleasant odor. All manipulations should be carried out under an inert atmosphere.

Synthesis of 1,2-Bis(diphenylphosphino)benzene (dppbz)

The synthesis of the widely used dppbz ligand is most commonly achieved through a directed ortho-lithiation of a suitable aromatic precursor, followed by quenching with chlorodiphenylphosphine. This method offers high regioselectivity.[4][5]

Experimental Protocol
  • To a flame-dried Schlenk flask under an inert atmosphere, add 1,2-dibromobenzene (1.0 equivalent) and anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below -70°C.

  • After the addition is complete, allow the reaction mixture to stir at -78°C for a designated period (e.g., 1-2 hours) to ensure complete lithiation.

  • In a separate flame-dried Schlenk flask, prepare a solution of chlorodiphenylphosphine (2.2 equivalents) in anhydrous diethyl ether or THF.

  • Slowly add the solution of the dilithiated intermediate to the chlorodiphenylphosphine solution at -78°C.

  • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexane) to afford 1,2-bis(diphenylphosphino)benzene as a white solid.

Mechanistic Insights: Directed Ortho-Lithiation

Directed ortho-lithiation (DoM) is a powerful synthetic tool that allows for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG).[4][5] In this synthesis, the first bromine atom acts as a directing group, although a less effective one than many heteroatom-containing functionalities. The initial lithiation occurs at one of the positions ortho to a bromine atom. The presence of the first lithium atom can then direct the second lithiation to the adjacent position. The alkyllithium reagent, often in the presence of a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine), coordinates to the DMG. This coordination brings the highly basic alkyl group in close proximity to the ortho-proton, facilitating its abstraction and the formation of the aryllithium species.[6] This intermediate is then trapped by the electrophilic chlorodiphenylphosphine.

Directed_Ortho_Lithiation cluster_start Starting Material cluster_reagents Reagents cluster_process Synthetic Workflow cluster_product Final Product start 1,2-Dibromobenzene lithiation Directed Ortho-Lithiation start->lithiation 1. Add n-BuLi at -78°C reagent1 n-Butyllithium (n-BuLi) reagent1->lithiation reagent2 Chlorodiphenylphosphine (ClPPh₂) phosphination Electrophilic Quench reagent2->phosphination 3. Add ClPPh₂ lithiation->phosphination 2. Form dilithio intermediate workup Aqueous Work-up & Purification phosphination->workup 4. Warm to RT product 1,2-Bis(diphenylphosphino)benzene (dppbz) workup->product 5. Isolate pure product

Safety and Handling
  • 1,2-Dibromobenzene: This is a hazardous substance. Handle with appropriate PPE in a fume hood.

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. It should only be handled under a strict inert atmosphere by trained personnel.[7] Always use proper syringe and cannula techniques for transfers.

  • Chlorodiphenylphosphine: This is a corrosive and moisture-sensitive liquid.[8][9][10][11] It reacts with water to release hydrogen chloride gas. Handle in a fume hood and wear appropriate PPE, including acid-resistant gloves.

  • Inert Atmosphere: The entire synthesis must be conducted under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques to prevent the reaction of the organolithium intermediates with air and moisture.

Quantitative Data and Characterization

The following table summarizes key quantitative data for the synthesis of 1,2-bis(diphenylphosphino)benzene (dppbz).

ParameterValueReference
Molecular Formula C₃₀H₂₄P₂[12]
Molecular Weight 446.46 g/mol [13]
Appearance White to off-white solid[1]
Melting Point 183-188 °C[13]
Typical Yield Varies, but can be highN/A
³¹P NMR (CDCl₃) δ ≈ -13.5 ppm[4]
¹H NMR (CDCl₃) δ ≈ 7.0-7.5 ppm (multiplet, aromatic protons)[4][14]

Conclusion

The this compound ligand scaffold represents a vital class of compounds in catalysis and coordination chemistry. The synthetic methods detailed in this guide, from the parent ligand to the widely applied dppbz, provide robust and reliable pathways for their preparation. A thorough understanding of the reaction mechanisms, particularly the principles of directed ortho-lithiation, is crucial for successful synthesis and for the potential development of new derivatives. Adherence to strict safety protocols, especially when handling pyrophoric and corrosive reagents, is paramount. This guide serves as a foundational resource for researchers to confidently synthesize these important ligands for their applications in creating novel catalysts and materials.

References

1,2-bis(phosphino)benzene structural analysis and bonding characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis and Bonding Characteristics of 1,2-bis(phosphino)benzene

Executive Summary

The this compound framework represents a cornerstone in the design of chelating diphosphine ligands, pivotal to advancements in homogeneous catalysis, coordination chemistry, and materials science. This technical guide provides a comprehensive analysis of the structural and bonding characteristics of this ligand class, with a primary focus on the archetypal and widely utilized derivative, 1,2-bis(diphenylphosphino)benzene (dppbz). We delve into the nuanced interplay of steric and electronic properties dictated by the rigid arylene backbone, exploring its synthesis, solid-state and solution-phase structure through crystallographic and spectroscopic techniques, and the nature of its crucial phosphorus-carbon and phosphorus-metal bonds. This document is intended for researchers, chemists, and material scientists who seek a deeper, mechanistically-grounded understanding of how the unique architecture of this ligand scaffold governs its function and reactivity.

In the vast landscape of phosphine ligands, bidentate chelators offer distinct advantages over their monodentate counterparts, primarily through the chelate effect, which imparts significant thermodynamic and kinetic stability to their metal complexes. The this compound scaffold distinguishes itself further by incorporating the two phosphino donor groups onto a rigid ortho-phenylene unit.[1] This structural constraint is not a trivial design choice; it is a strategic element that pre-organizes the ligand for chelation, minimizing the entropic penalty upon coordination and enforcing a well-defined geometry upon the resulting metal complex.[1] This "o-phenylene backbone effect" is central to the ligand's utility, influencing the P-M-P "bite angle"—a critical determinant of catalytic activity and selectivity.[2]

While the parent molecule, this compound [C₆H₄(PH₂)₂], serves as the foundational structure, its derivatives, particularly 1,2-bis(diphenylphosphino)benzene (dppbz) [C₆H₄(P(C₆H₅)₂)₂], are far more prevalent in research and industrial applications due to their enhanced air-stability and the tunable steric and electronic properties afforded by the phenyl substituents.[3] This guide will use dppbz as the primary exemplar for experimental characterization, while referencing the parent structure from a theoretical perspective.

Synthesis of the this compound Framework

The creation of the C(aryl)-P bond is the key step in synthesizing these ligands. While multiple routes exist, a common and effective strategy involves the reaction of a dihaloaromatic precursor with a phosphide source or the use of a precursor like 1,2-bis(dichlorophosphino)benzene.

A facile, large-scale synthesis for the parent this compound involves a photochemical Arbuzov-type reaction followed by reduction, as illustrated below.[4]

cluster_synthesis Synthesis of Parent this compound start 1,2-Dichlorobenzene + P(OMe)₃ intermediate 1,2-Bis(dimethoxyphosphoryl)benzene start->intermediate Photolysis (hν) 60°C, 5 days product This compound intermediate->product Reduction (e.g., LiAlH₄/Me₃SiCl)

Caption: Key steps in the synthesis of the parent this compound ligand.[4]

For substituted analogues like dppbz, a common precursor is 1,2-bis(dichlorophosphino)benzene, which can be prepared from 1,2-dibromobenzene.[5] This intermediate readily reacts with Grignard reagents or organolithium compounds (e.g., PhLi or PhMgBr) to install the desired aryl or alkyl groups on the phosphorus atoms.

Molecular Structure and Conformation

The definitive understanding of a ligand's architecture is derived from single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional shape.

Case Study: Crystal Structure of 1,2-bis(diphenylphosphino)benzene (dppbz)

The solid-state structure of dppbz has been determined, revealing key insights into its default conformation.[6][7] The molecule possesses a C₂ axis of symmetry. The phosphorus atoms lie slightly out of the plane of the central benzene ring, and the four phenyl groups adopt a propeller-like arrangement to minimize steric hindrance.

Caption: Simplified 2D representation of dppbz highlighting key structural features.

The crystallographic data provide a quantitative basis for understanding the ligand's steric and electronic properties.

ParameterTypical Value (Å or °)Significance
P—C (benzene)1.84 - 1.85 ÅRepresents the covalent bond linking the phosphino group to the rigid backbone.
P—C (phenyl)1.83 - 1.85 ÅStandard phosphorus-aryl single bond length.
C—P—C Angle101 - 103°The angles around the phosphorus atom, indicating a trigonal pyramidal geometry.
P···P Distance~3.17 ÅThe non-bonded distance between phosphorus atoms, defining the "pocket" for metal coordination.
Table 1: Key Structural Parameters of 1,2-Bis(diphenylphosphino)benzene (dppbz) from X-ray Crystallography.[6][7]
The Parent Ligand: this compound

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the ligand in both solid and solution phases and for probing its electronic environment upon coordination to a metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for characterizing these ligands in solution.

  • ³¹P NMR: This is the most diagnostic technique. Trivalent phosphines like dppbz exhibit a characteristic chemical shift. For free dppbz, a sharp singlet is observed at approximately δ -13.0 ppm (relative to 85% H₃PO₄).[1] The observation of a single peak confirms the chemical equivalence of the two phosphorus atoms. Upon coordination to a metal center, this chemical shift can change dramatically (often by >30-50 ppm), and coupling to NMR-active metal nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh) can be observed, providing definitive evidence of complex formation.

  • ¹H and ¹³C NMR: These spectra show complex multiplets in the aromatic region (typically 7.0-8.0 ppm in ¹H NMR) corresponding to the protons of the central benzene ring and the four phenyl groups. While complex, they serve as a fingerprint for the molecule and can be used to confirm purity.

NucleusFree dppbz Chemical Shift (δ, ppm)Key Information
³¹P ~ -13.0Highly sensitive to the electronic environment of phosphorus; changes significantly upon coordination.
¹H 7.0 - 8.0 (multiplets)Confirms the presence of aromatic protons; provides a fingerprint of the molecule.
¹³C 128 - 142 (multiple signals)Details the carbon skeleton; signals can be assigned with advanced 2D NMR techniques.
Table 2: Typical NMR Spectroscopic Data for dppbz in CDCl₃.
Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. For a complex molecule like dppbz, the spectra contain many bands, and definitive assignment of each mode typically requires computational support (e.g., DFT calculations).[4][8] However, several regions are characteristic:

  • 3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • 1600-1400 cm⁻¹: C=C stretching vibrations within the aromatic rings ("ring modes"). The bands around 1480 cm⁻¹ and 1435 cm⁻¹ are often associated with vibrations involving the P-phenyl groups.

  • 1100-1000 cm⁻¹: In-plane C-H bending modes.

  • Below 800 cm⁻¹: Out-of-plane C-H bending ("wags") and ring deformation modes. The substitution pattern on the central ring (1,2-disubstituted) gives rise to characteristic bands in this region.[9]

Vibrations involving the P-C bonds are often weak and coupled with other modes, but they are crucial as they are directly affected by coordination to a metal. Changes in the position and intensity of these bands upon complexation can be used to study the strength of the metal-ligand bond.

Bonding, Electronic Properties, and the Chelate Bite Angle

The utility of this compound as a ligand is a direct consequence of its unique bonding and electronic characteristics.

Phosphorus-Aryl Bonding and Lone Pair Availability

The phosphorus atoms in dppbz are trivalent (P(III)) and have a trigonal pyramidal geometry. Each phosphorus atom possesses a lone pair of electrons housed in an orbital with significant s-character. This lone pair is the source of the ligand's Lewis basicity and its ability to coordinate to electron-deficient metal centers. The electron-withdrawing nature of the attached phenyl and benzene rings moderates this basicity compared to trialkylphosphines. This electronic tuning is critical; the ligand is a good σ-donor but also has accessible π*-orbitals on the phenyl rings, allowing for potential π-backbonding from electron-rich metals.

The Natural Bite Angle

A defining characteristic of a chelating ligand is its "natural bite angle" (βn), which is the P-M-P angle that the ligand would prefer to adopt based solely on the geometry of its backbone, without the constraints of a metal's valence angles.[10] For dppbz, the rigid phenylene spacer enforces a relatively small and well-defined bite angle.

cluster_bite_angle Chelation and the Bite Angle M Metal P1 P M->P1 σ-donation P2 P M->P2 A2 M->A2 Backbone o-Phenylene Backbone A1 A1->M label_angle Bite Angle (β)

Caption: The chelation of dppbz to a metal center, defining the critical P-M-P bite angle.

In square planar complexes, such as those with Pd(II) or Pt(II), dppbz typically exhibits a bite angle of ~85° . This value is a consequence of forming a stable five-membered chelate ring (M-P-C-C-P). This specific angle is highly influential in catalysis. For example, in palladium-catalyzed cross-coupling reactions, bite angles around 90° are known to facilitate the crucial reductive elimination step, thereby increasing catalytic turnover. The rigidity of the dppbz backbone ensures that this angle is maintained throughout the catalytic cycle, contributing to its reliability and effectiveness.[6][11]

Experimental Protocol: Characterization of a dppbz-Metal Complex by ³¹P NMR

Trustworthy characterization relies on robust and repeatable experimental protocols. The following outlines the steps for confirming the coordination of dppbz to a metal precursor, such as PdCl₂(MeCN)₂.

Objective: To verify the formation of the complex [PdCl₂(dppbz)] and observe the change in the phosphorus electronic environment.

Methodology:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve ~5-10 mg of the synthesized [PdCl₂(dppbz)] complex in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved to obtain a homogeneous solution. For air-sensitive complexes, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).

    • As a control, prepare a separate NMR tube containing a similar concentration of the free dppbz ligand.

  • Instrument Setup:

    • Use a multinuclear NMR spectrometer (e.g., 400 MHz or higher).

    • Tune the probe to the ³¹P frequency (e.g., ~162 MHz for a 400 MHz spectrometer).

    • Set acquisition parameters:

      • Experiment Type: Standard 1D phosphorus experiment with proton decoupling (zgpg30 or similar).

      • Reference: Set the spectral reference (SR) to an external 85% H₃PO₄ standard at 0 ppm.

      • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

      • Relaxation Delay (D1): ~2.0 - 5.0 seconds.

      • Number of Scans (NS): Start with 16 or 32 scans; increase for dilute samples.

  • Data Acquisition & Processing:

    • Acquire the spectrum for the free ligand first to establish its reference chemical shift (~ -13.0 ppm).

    • Acquire the spectrum for the palladium complex.

    • Process the resulting Free Induction Decay (FID) by applying an exponential multiplication (line broadening of ~1-2 Hz) and Fourier transformation.

    • Phase the spectrum carefully and reference it to the H₃PO₄ standard.

  • Interpretation of Results:

    • Free Ligand: A single sharp peak should be observed at ~ -13.0 ppm.

    • [PdCl₂(dppbz)] Complex: A single, sharp peak should be observed at a significantly downfield-shifted position (e.g., ~ +45 to +50 ppm ).

    • Causality: The large downfield shift (Δδ ≈ +60 ppm) is a direct result of the coordination of the phosphorus lone pairs to the electron-deficient Pd(II) center. This deshields the phosphorus nucleus, causing its resonance to shift to a higher frequency. The observation of a single peak confirms that the C₂ symmetry of the ligand is maintained in the square planar complex.

Conclusion

The this compound framework, exemplified by dppbz, is a masterclass in ligand design. Its structural rigidity and pre-organized donor atoms lead to highly stable metal complexes with well-defined and catalytically relevant bite angles. A comprehensive analysis, combining X-ray crystallography for solid-state architecture with multinuclear NMR for solution-state behavior, provides a clear picture of its structure. This understanding is further deepened by vibrational spectroscopy and computational modeling, which together elucidate the subtle electronic features that drive its reactivity. The principles demonstrated by this ligand—control of geometry, steric hindrance, and electronic properties through a constrained backbone—continue to inform the rational design of next-generation catalysts for transformative chemical synthesis.

References

An In-Depth Technical Guide to the Coordination Chemistry of 1,2-Bis(phosphino)benzene with Transition Metals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 1,2-bis(phosphino)benzene and its derivatives, with a particular focus on 1,2-bis(diphenylphosphino)benzene (dppbz), a cornerstone ligand in modern inorganic and organometallic chemistry. We will explore the synthesis, coordination modes, reactivity, and catalytic applications of transition metal complexes featuring this versatile diphosphine ligand. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of these complexes in their work.

Introduction: The this compound Ligand Framework

Phosphines are a ubiquitous class of ligands in transition metal chemistry, underpinning a vast array of catalytic transformations.[1] Among them, diphosphines, which contain two phosphino groups linked by a backbone, are of particular interest due to their ability to form chelate rings with metal centers, thereby imparting enhanced stability and influencing the metal's catalytic activity.[2][3]

This compound, and more commonly its air-stable derivative 1,2-bis(diphenylphosphino)benzene (dppbz), are bidentate phosphine ligands that have garnered significant attention in coordination chemistry and homogeneous catalysis.[4][5][6] The rigid benzene backbone of dppbz enforces a specific geometry upon coordination, influencing the steric and electronic environment of the metal center.[5] This rigidity, combined with the electronic properties of the phosphino donors, makes dppbz a highly effective ligand for stabilizing transition metal catalysts and facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination.[5]

Key Properties of 1,2-Bis(diphenylphosphino)benzene (dppbz):

PropertyValue
Chemical Formula C₃₀H₂₄P₂[4][7]
Molar Mass 446.47 g·mol⁻¹[4]
Appearance White solid[4]
Melting Point 185–187 °C[4]
Coordination Bidentate chelating ligand[4][6]

Coordination Modes of this compound

The coordination of this compound to a transition metal center is predominantly characterized by a chelating mode, where both phosphorus atoms bind to the same metal atom to form a stable five-membered ring. However, other coordination modes, such as bridging, are also possible, particularly in polynuclear complexes.

Chelating Coordination

The most common coordination mode for this compound is as a bidentate chelating ligand.[2][4] The rigid phenylene backbone restricts the P-M-P "bite angle," which has a significant impact on the geometry and reactivity of the resulting complex. This chelation effect enhances the stability of the metal complex compared to coordination with two monodentate phosphine ligands.

Figure 1: Chelating coordination mode of this compound.

Bridging Coordination

In certain instances, particularly with metal clusters or in the solid state, diphosphine ligands can adopt a bridging coordination mode, where each phosphorus atom coordinates to a different metal center.[8][9] This can lead to the formation of polynuclear complexes with interesting electronic and reactive properties. While less common for this compound compared to more flexible diphosphines, this mode is an important consideration in the design of multimetallic systems.

Figure 2: Bridging coordination mode of this compound.

Synthesis and Reactivity of Transition Metal Complexes

Complexes of this compound with a variety of transition metals, including palladium, nickel, platinum, and rhodium, have been synthesized and well-characterized.[10][11] The synthesis of these complexes typically involves the reaction of a suitable metal precursor with the diphosphine ligand in an appropriate solvent.

Palladium Complexes

Palladium complexes of dppbz are particularly important due to their extensive use in cross-coupling catalysis.[5][12] A common and easily prepared precatalyst is dichloro[1,2-bis(diphenylphosphino)benzene]palladium(II), [Pd(dppbz)Cl₂].[5]

Experimental Protocol: Synthesis of [Pd(dppbz)Cl₂] [5]
  • Preparation of PdCl₂(CH₃CN)₂: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve palladium(II) chloride (PdCl₂) in anhydrous acetonitrile.

  • Ligand Solution: In a separate Schlenk flask, dissolve 1,2-bis(diphenylphosphino)benzene (dppbz) (1.1 equivalents) in warm, anhydrous benzene.

  • Complexation: Slowly add the dppbz solution to the stirred solution of PdCl₂(CH₃CN)₂ at room temperature.

  • Precipitation and Isolation: Stir the reaction mixture at room temperature for 2-4 hours. A yellow precipitate will form.

  • Washing and Drying: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the desired [Pd(dppbz)Cl₂] complex.

Nickel Complexes

Zerovalent nickel complexes featuring dppbz have been synthesized and structurally characterized. For instance, the reaction of Ni(PMe₃)₄ with dppbz can sequentially afford (dppbz)Ni(PMe₃)₂ and Ni(dppbz)₂.[13][14] These complexes are active catalysts for various transformations, including the release of H₂ from formic acid, hydrosilylation, and dehydrocoupling reactions.[13][14] The coordination chemistry of nickel(II) with bulky this compound derivatives has also been explored, leading to the formation of interesting zwitterionic complexes.[15]

Platinum Group Metal Complexes

Complexes of dppbz and related ligands with platinum group metals (Ru, Rh, Os, Ir) have been investigated. For example, rhodium complexes with chelating phosphine ligands have been synthesized and their reactivity explored.[16] The synthesis of rhodium(I) complexes with asymmetrically modified 1,2-bis(diphenylphosphino)benzene ligands has also been reported.[17]

Catalytic Applications

The primary application of transition metal complexes of this compound is in homogeneous catalysis, where they have proven to be highly effective for a wide range of chemical transformations.[6][12]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-dppbz systems are versatile catalysts for a variety of C-C and C-N bond-forming reactions.[5] The rigid backbone and the electronic properties of the dppbz ligand are crucial for promoting the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[5][18]

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 R-X R-X Oxidative Addition Oxidative Addition R-X->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-M R'-M R'-M->Transmetalation R'-M R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Figure 3: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Examples of Palladium-Catalyzed Reactions using dppbz:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides.[5][12]

  • Heck Reaction: Coupling of an unsaturated halide with an alkene.[5]

  • Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.[12][19]

Representative Experimental Protocol: Suzuki-Miyaura Coupling [5]
  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (1 mol%) and 1,2-bis(diphenylphosphino)benzene (dppbz) (2 mol%) in the chosen solvent (e.g., DMF).

  • Reactant Addition: Add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).

  • Workup and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. Purify the product by column chromatography.

Nickel-Catalyzed Reactions

Nickel complexes of dppbz and its derivatives are also effective catalysts. They have been successfully employed in C-N cross-coupling reactions and have shown promise in the catalytic coupling of CO₂ with ethylene to produce acrylates.[19][20] For instance, a nickel(0) complex of 1,2-bis(di-iso-propylphosphino)benzene has been developed for acrylate production from CO₂ and ethylene.[20]

Catalytic Performance in Cross-Coupling Reactions:

ReactionCatalyst SystemSubstratesYield (%)
Suzuki-Miyaura Pd(OAc)₂ / dppbz4-Iodotoluene, Phenylboronic acid95
Heck Pd(OAc)₂ / dppbzIodobenzene, Styrene92
Buchwald-Hartwig Ni(COD)₂ / dppbz4-Chlorotoluene, Morpholine85

Note: Yields are representative and can vary based on specific reaction conditions.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and dynamic field of study. The unique structural and electronic properties of this ligand framework have led to the development of a wide array of stable and reactive metal complexes. These complexes, particularly those of palladium and nickel, have found widespread application as highly efficient catalysts in a variety of organic transformations that are crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Future research in this area will likely focus on the development of novel dppbz derivatives with tailored steric and electronic properties to further enhance catalytic activity and selectivity, as well as the exploration of their application in emerging areas such as sustainable chemistry and materials science.

References

Spectroscopic Characterization of 1,2-Bis(phosphino)benzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic properties and characterization of 1,2-bis(phosphino)benzene and its derivatives, with a primary focus on the well-studied 1,2-bis(diphenylphosphino)benzene. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize phosphine ligands in their work. We will delve into the principles and practical applications of key spectroscopic techniques, offering insights into how these methods elucidate the structural features of these important chemical entities.

Introduction to this compound Ligands

This compound and its derivatives are a class of bidentate phosphine ligands that play a crucial role in coordination chemistry and catalysis.[1][2] The rigid benzene backbone pre-organizes the two phosphorus donor atoms for chelation to a metal center, leading to the formation of stable complexes. This structural motif is central to the design of catalysts for a variety of organic transformations, including cross-coupling reactions.[2] The electronic and steric properties of the phosphino groups can be readily tuned by modifying the substituents on the phosphorus atoms, which in turn influences the reactivity and selectivity of the resulting metal complexes.

While the parent compound, this compound (C₆H₄(PH₂)₂), is the fundamental structure, its derivatives, particularly 1,2-bis(diphenylphosphino)benzene (dppbz), are more commonly encountered in the literature due to their enhanced stability and utility.[1] This guide will focus on the spectroscopic characterization of dppbz as a representative example, while also discussing the expected spectral features of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the characterization of phosphine-containing compounds. Both ³¹P and ¹H NMR provide invaluable information about the molecular structure, symmetry, and bonding environment of the phosphorus and hydrogen nuclei.

³¹P NMR Spectroscopy

Phosphorus-31 is a spin I = 1/2 nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and informative technique.[3] The chemical shift of a phosphorus nucleus is highly dependent on its coordination number, the nature of its substituents, and its electronic environment.[4]

Experimental Protocol: ³¹P{¹H} NMR Spectroscopy

A standard proton-decoupled ³¹P NMR spectrum provides a single resonance for chemically equivalent phosphorus atoms.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • Instrument Setup: Utilize a multinuclear NMR spectrometer. Use 85% H₃PO₄ as an external standard (δ = 0 ppm).

  • Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum by removing P-H coupling. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Interpretation for 1,2-Bis(diphenylphosphino)benzene (dppbz):

The ³¹P{¹H} NMR spectrum of dppbz typically shows a single sharp resonance.

CompoundSolvent³¹P Chemical Shift (δ)
1,2-Bis(diphenylphosphino)benzeneCDCl₃~ -13.0 ppm

This single peak indicates that the two phosphorus atoms are chemically equivalent in solution. The upfield chemical shift is characteristic of triarylphosphines.

Expected ³¹P NMR Spectrum for this compound:

For the parent this compound, the ³¹P NMR spectrum would be significantly different. In a proton-coupled spectrum, the signal for each phosphorus atom would be split into a triplet by the two directly attached protons (¹JPH coupling). In a proton-decoupled spectrum, a single resonance would be observed, but at a much more upfield position compared to dppbz, due to the presence of the electron-donating hydrogen atoms.

Workflow for ³¹P NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Dissolve sample in deuterated solvent acq1 Acquire ³¹P{¹H} NMR spectrum prep1->acq1 acq2 Reference to 85% H₃PO₄ acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 interp1 Identify chemical shifts (δ) proc2->interp1 interp2 Analyze peak multiplicity (if proton-coupled) interp1->interp2

Caption: Workflow for acquiring and interpreting a ³¹P NMR spectrum.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the hydrogen atoms in the molecule, including those on the benzene backbone and the phosphino substituents.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: As with ³¹P NMR, dissolve a small amount of the compound (5-10 mg) in a deuterated solvent.

  • Instrument Setup: Use a standard ¹H NMR spectrometer.

  • Acquisition: Acquire the spectrum, ensuring adequate resolution to resolve the aromatic multiplets.

Data Interpretation for 1,2-Bis(diphenylphosphino)benzene (dppbz):

The ¹H NMR spectrum of dppbz is characterized by complex multiplets in the aromatic region.

ProtonsChemical Shift (δ)Multiplicity
Phenyl (C₆H₅)~ 7.0 - 7.5 ppmMultiplet
Benzene backbone (C₆H₄)~ 7.2 - 7.6 ppmMultiplet

The signals for the phenyl groups and the central benzene ring often overlap, making precise assignment challenging without advanced 2D NMR techniques.

Expected ¹H NMR Spectrum for this compound:

The ¹H NMR spectrum of the parent compound would be distinguished by a high-field signal corresponding to the P-H protons. This signal would appear as a doublet due to coupling with the phosphorus nucleus (¹JPH), with a large coupling constant. The aromatic region would also be simplified compared to dppbz.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Interpretation for 1,2-Bis(diphenylphosphino)benzene (dppbz):

The EI-MS of dppbz provides clear evidence for its molecular weight.

Ionm/zInterpretation
[M]⁺446Molecular Ion
[M - C₆H₅]⁺369Loss of a phenyl group

The presence of the molecular ion peak at m/z 446 confirms the molecular formula of dppbz (C₃₀H₂₄P₂).[5] The peak at m/z 369 is a common fragment resulting from the loss of a phenyl radical.

General Fragmentation Pathway in EI-MS

G M Molecule (M) M_plus Molecular Ion [M]⁺ M->M_plus Electron Ionization F1_plus Fragment Ion 1⁺ M_plus->F1_plus - N1 F2_plus Fragment Ion 2⁺ F1_plus->F2_plus - N2 N1 Neutral Fragment 1 N2 Neutral Fragment 2

Caption: Simplified representation of fragmentation in EI-MS.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Experimental Protocol: IR and Raman Spectroscopy

  • Sample Preparation: For IR, the sample can be analyzed as a solid (KBr pellet or ATR) or in solution. For Raman, the sample is typically analyzed as a solid or in solution in a quartz cuvette.

  • Acquisition: Acquire the spectra over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

Data Interpretation for 1,2-Bis(diphenylphosphino)benzene (dppbz):

The IR and Raman spectra of dppbz are dominated by bands associated with the aromatic rings.

VibrationExpected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C=C stretching (aromatic)1600 - 1450
P-C stretching~ 1100
C-H out-of-plane bending900 - 675

Expected Vibrational Spectra for this compound:

The most significant difference in the vibrational spectra of the parent compound would be the appearance of P-H stretching and bending vibrations. The P-H stretching band is typically observed in the region of 2440-2275 cm⁻¹ in the IR and Raman spectra.

Conclusion

The spectroscopic characterization of this compound and its derivatives relies on a suite of complementary analytical techniques. NMR spectroscopy provides unparalleled detail regarding the molecular structure and the electronic environment of the phosphorus and hydrogen atoms. Mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. Vibrational spectroscopy provides a characteristic fingerprint of the molecule's functional groups. By employing these techniques in concert, researchers can unambiguously identify and characterize these important ligands, which is a critical step in the development of new catalysts and functional materials. The extensive data available for 1,2-bis(diphenylphosphino)benzene serves as a valuable benchmark for the characterization of other members of this ligand class.

References

An In-Depth Technical Guide to the Synthesis and Reactivity of Early Transition Metal Complexes with 1,2-Bis(phosphino)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of early transition metal complexes featuring the 1,2-bis(phosphino)benzene ligand and its derivatives. Authored for researchers and scientists, this document delves into the nuanced coordination chemistry of these compounds, offering field-proven insights into experimental design and mechanistic considerations. We will explore the synthesis of the diphosphine ligand, detail methods for complexation with early transition metals (Groups 3-5), and examine the characteristic reactivity patterns of the resulting complexes, including oxidative addition, reductive elimination, and insertion reactions. Furthermore, the guide highlights the burgeoning catalytic applications of these systems, providing a solid foundation for further research and development in areas such as organic synthesis and materials science.

Introduction: The Allure of this compound in Early Transition Metal Chemistry

Phosphine ligands have long been mainstays in coordination chemistry, prized for their ability to stabilize a wide range of transition metal complexes and to finely tune their electronic and steric properties.[1] While their application with late transition metals is well-established, their use with early transition metals (Groups 3-5) presents a unique set of challenges and opportunities. Early transition metals are characterized by their high oxophilicity, electrophilicity, and tendency to adopt high oxidation states. The interaction of these hard metal centers with the soft phosphorus donor atoms of phosphine ligands gives rise to complexes with distinct reactivity profiles.

The this compound framework, a pre-organized bidentate ligand, offers a rigid backbone that enforces a cis-coordination geometry, thereby influencing the reactivity at the metal center. This guide will illuminate the synthesis of this important ligand and its subsequent use in the formation of complexes with early transition metals, providing a roadmap for the exploration of their rich and often underexplored chemistry.

Synthesis of the Ligand: this compound

A reliable and scalable synthesis of this compound is crucial for the exploration of its coordination chemistry. A common and effective route involves a two-step process starting from 1,2-dichlorobenzene.

Step 1: Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene

The initial step involves the photochemical phosphorylation of 1,2-dichlorobenzene. This method provides a high-yielding route to the phosphonate precursor.[2]

  • Materials: 1,2-dichlorobenzene, trimethyl phosphite.

  • Apparatus: A 2-L photochemical reactor equipped with a medium-pressure mercury vapor lamp and a quartz immersion well.

  • Procedure:

    • In the photochemical reactor, a solution of 1,2-dichlorobenzene in trimethyl phosphite is prepared.

    • The mixture is irradiated with the mercury vapor lamp at 60 °C for approximately 5 days.

    • After the reaction is complete, the excess trimethyl phosphite is removed under reduced pressure.

    • The crude product is purified by recrystallization from an acetone-ether mixture to yield 1,2-bis(dimethoxyphosphoryl)benzene as a white crystalline solid.[2]

Step 2: Reduction to this compound

The phosphonate is then reduced to the desired primary phosphine. A potent reducing agent, such as a reagent derived from trimethylsilyl chloride and lithium aluminum hydride, is typically employed for this transformation.[2]

  • Materials: 1,2-bis(dimethoxyphosphoryl)benzene, trimethylsilyl chloride, lithium aluminum hydride, tetrahydrofuran (THF).

  • Procedure:

    • A reducing agent is prepared in situ by reacting trimethylsilyl chloride with lithium aluminum hydride in THF.

    • The 1,2-bis(dimethoxyphosphoryl)benzene is dissolved in THF and added to the reducing agent solution.

    • The reaction mixture is stirred at room temperature until the reduction is complete, as monitored by ³¹P NMR spectroscopy.

    • The reaction is carefully quenched, and the product is extracted with an organic solvent.

    • Purification by distillation under reduced pressure affords this compound.[2]

Diagram of the Synthesis of this compound:

G cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Reduction A 1,2-Dichlorobenzene C 1,2-Bis(dimethoxyphosphoryl)benzene A->C hv, 60°C B Trimethyl Phosphite B->C D 1,2-Bis(dimethoxyphosphoryl)benzene F This compound D->F E LiAlH4 / Me3SiCl E->F

Caption: Synthetic route to this compound.

Synthesis of Early Transition Metal Complexes

The synthesis of early transition metal complexes with this compound typically involves the reaction of a suitable metal halide precursor with the diphosphine ligand. The choice of solvent and reaction conditions is critical to prevent unwanted side reactions, given the reactivity of both the metal center and the P-H bonds of the primary phosphine. For substituted analogues like 1,2-bis(diphenylphosphino)benzene (dppbz), the synthesis is more straightforward due to the increased stability of the ligand.

General Synthetic Strategies

A common method for the synthesis of these complexes is the direct reaction of the metal halide with the diphosphine ligand in an inert solvent.

  • Materials: Early transition metal halide (e.g., TiCl₄, ZrCl₄, VCl₃), this compound or a substituted derivative, anhydrous and deoxygenated solvent (e.g., toluene, THF, or dichloromethane).

  • Procedure:

    • Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), the early transition metal halide is dissolved or suspended in the chosen solvent.

    • A solution of the this compound ligand in the same solvent is added dropwise to the metal halide solution at a suitable temperature (often starting at low temperatures to control the reaction).

    • The reaction mixture is stirred for a specified period, during which a precipitate of the complex may form.

    • The product is isolated by filtration, washed with a non-coordinating solvent to remove any unreacted starting materials, and dried under vacuum.

Diagram of Complex Synthesis:

G MClx Early Transition Metal Halide (e.g., TiCl₄) complex [MClₓ(diphosphine)] Complex MClx->complex diphosphine This compound diphosphine->complex solvent Inert Solvent solvent->complex

Caption: General synthesis of an early transition metal-diphosphine complex.

Spectroscopic and Structural Characterization

The characterization of these complexes relies heavily on a combination of spectroscopic techniques and X-ray crystallography.

  • ³¹P NMR Spectroscopy: This is an indispensable tool for characterizing phosphine complexes. Upon coordination to a metal center, the ³¹P NMR chemical shift of the phosphine ligand typically undergoes a significant downfield shift.[1] The magnitude of this shift and the presence of coupling constants can provide valuable information about the coordination environment of the phosphorus atoms.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide information about the organic backbone of the ligand and can be used to confirm the formation of the desired complex.

  • Infrared (IR) Spectroscopy: For primary phosphine complexes, the P-H stretching frequency in the IR spectrum is a useful diagnostic tool.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.

Technique Key Observables Information Gained
³¹P NMRChemical shift (δ), coupling constants (J)Confirmation of coordination, coordination mode, electronic environment of P
¹H NMRChemical shifts, multiplicitiesStructure of the ligand backbone
IR SpectroscopyP-H stretching frequency (for primary phosphines)Confirmation of P-H bond presence and coordination
X-ray CrystallographyBond lengths and anglesDefinitive molecular structure and coordination geometry

Reactivity of Early Transition Metal Complexes with this compound

The reactivity of these complexes is dictated by the electronic properties of the early transition metal and the nature of the diphosphine ligand. Key reaction types include oxidative addition, reductive elimination, and insertion reactions.

Oxidative Addition and Reductive Elimination

Oxidative addition involves the addition of a molecule to the metal center, leading to an increase in both the coordination number and the oxidation state of the metal.[3][4] The reverse process is termed reductive elimination.[5][6] While common for late transition metals, reductive elimination from early transition metals to form C-X bonds is less favorable due to their lower electronegativity.[7][8] However, unconventional pathways have been identified.[7][8]

Diagram of Oxidative Addition and Reductive Elimination:

G cluster_0 Oxidative Addition cluster_1 Reductive Elimination A LₙM C LₙM(X)(Y) A->C B X-Y B->C D LₙM(X)(Y) E LₙM D->E F X-Y D->F

Caption: General scheme for oxidative addition and reductive elimination.

Insertion Reactions

Insertion reactions involve the insertion of an unsaturated molecule, such as an alkene or a carbonyl group, into a metal-ligand bond. This is a fundamental step in many catalytic processes, including polymerization.

Reactivity towards Small Molecules

Early transition metal complexes are known for their ability to activate small, relatively inert molecules. The presence of a phosphine ligand can modulate this reactivity.

  • Dinitrogen Activation: The activation and functionalization of dinitrogen (N₂) is a significant area of research, with early transition metal complexes playing a key role.[9] Phosphine ligands can stabilize the low-valent metal centers required for N₂ binding and reduction.

  • Activation of White Phosphorus (P₄): Low-valent early transition metal complexes can activate the P₄ tetrahedron, leading to the formation of novel phosphorus-containing ligands.[10]

Catalytic Applications

The unique reactivity of early transition metal complexes with diphosphine ligands has led to their exploration in various catalytic applications.

  • Olefin Polymerization: Titanium and zirconium complexes are well-known catalysts for olefin polymerization. The nature of the ancillary ligands, including phosphines, can significantly influence the activity of the catalyst and the properties of the resulting polymer.[11]

  • Cross-Coupling Reactions: While more commonly associated with late transition metals, early transition metals can also participate in cross-coupling reactions. The diphosphine ligand can play a crucial role in stabilizing the active catalytic species.

Conclusion and Future Outlook

The synthesis and reactivity of early transition metal complexes with this compound and its derivatives represent a fertile ground for discovery. The interplay between the hard early transition metal and the soft phosphine donor atoms gives rise to unique electronic structures and reactivity patterns. While significant progress has been made in understanding the coordination chemistry of these systems, many aspects, particularly their application in catalysis, remain to be fully explored. Future research in this area will likely focus on the design of new diphosphine ligands with tailored electronic and steric properties to further control the reactivity of the metal center, leading to the development of novel and more efficient catalytic transformations.

References

The Unseen Architect: A Technical Guide to the Historical Development and Discovery of 1,2-Bis(phosphino)benzene Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-bis(phosphino)benzene framework represents a cornerstone in the design of chelating diphosphine ligands, a class of molecules that has profoundly influenced the landscape of homogeneous catalysis. This in-depth technical guide provides a comprehensive overview of the historical development, synthesis, coordination chemistry, and catalytic applications of these pivotal ligands. By examining the evolution from early concepts of chelation to the sophisticated, tailored ligands of today, this guide offers field-proven insights into the causality behind experimental choices and the principles that govern the efficacy of these ligands in critical chemical transformations. Detailed experimental protocols, quantitative data, and mechanistic explorations are presented to equip researchers and professionals with a thorough understanding of this indispensable ligand family.

A Historical Perspective: From Chelating Arsines to a Catalytic Powerhouse

The journey to the ubiquitous this compound ligands of today did not begin with phosphorus itself, but with its heavier pnictogen cousin, arsenic. In 1939, the synthesis of 1,2-bis(dimethylarsino)benzene, commonly known as "diars," was a significant milestone.[1] This work, and its popularization by R.S. Nyholm, demonstrated the profound ability of ortho-disubstituted aromatic backbones to create powerful chelating ligands capable of stabilizing a wide range of metal complexes and unusual oxidation states.[1] The work on diars laid the conceptual groundwork for the development of analogous diphosphine ligands, which would eventually prove to be of even greater practical importance in the burgeoning field of homogeneous catalysis.[1]

While early work on diphosphine ligands focused on more flexible alkane backbones, the rigid and tunable nature of the 1,2-phenylene linker offered tantalizing possibilities for influencing the geometry and reactivity of metal centers. A pivotal moment in the development of the parent ligand system arrived in 1983 with the publication of a facile and scalable synthesis of this compound by Kyba and coworkers.[2] This work provided a practical entry point for the synthesis of a wide range of derivatives, including those with alkyl and aryl substituents on the phosphorus atoms.

The most prominent and widely utilized member of this family is 1,2-bis(diphenylphosphino)benzene (dppbz). While its exact first synthesis is not easily pinpointed to a single seminal publication, its preparation is most commonly achieved through the reaction of an ortho-dihalobenzene with a diphenylphosphide salt. This accessibility, coupled with its advantageous electronic and steric properties, has cemented dppbz and its derivatives as indispensable tools in the modern synthetic chemist's arsenal.

Synthesis of the Core: Methodologies and Protocols

The synthetic accessibility of this compound and its derivatives is a key factor in their widespread use. The following section details the seminal synthesis of the parent ligand and a standard protocol for the preparation of the workhorse ligand, 1,2-bis(diphenylphosphino)benzene (dppbz).

The Kyba Synthesis of this compound

The 1983 synthesis by Kyba et al. provided a high-yield and scalable route to the parent this compound, a crucial precursor for many other derivatives.[2] The key steps involve the photochemical phosphonylation of 1,2-dichlorobenzene followed by reduction.

Experimental Protocol: Synthesis of this compound [2]

  • Step 1: Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene. A solution of 1,2-dichlorobenzene in trimethyl phosphite is irradiated with a medium-pressure mercury vapor lamp at 60°C for 5 days. The reaction mixture is then worked up and the crude product is recrystallized to yield 1,2-bis(dimethoxyphosphoryl)benzene as a white crystalline solid.

  • Step 2: Reduction to this compound. The 1,2-bis(dimethoxyphosphoryl)benzene is then reduced using a reagent prepared from trimethylsilyl chloride and lithium aluminum hydride in THF. The product, this compound, is obtained as a liquid after distillation.

Standard Synthesis of 1,2-Bis(diphenylphosphino)benzene (dppbz)

The most common and practical synthesis of dppbz involves the reaction of o-dichlorobenzene with lithium diphenylphosphide. This method is widely used due to the commercial availability of the starting materials and the generally good yields.

Experimental Protocol: Synthesis of 1,2-Bis(diphenylphosphino)benzene (dppbz)

  • Preparation of Lithium Diphenylphosphide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), triphenylphosphine is dissolved in anhydrous tetrahydrofuran (THF). To this solution, metallic lithium is added, and the mixture is stirred. The reaction is typically initiated by gentle heating and proceeds to form a deep red solution of lithium diphenylphosphide.

  • Reaction with o-Dichlorobenzene: The solution of lithium diphenylphosphide is cooled in an ice bath. A solution of o-dichlorobenzene in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the careful addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or toluene). The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, typically from ethanol or a toluene/heptane mixture, to afford 1,2-bis(diphenylphosphino)benzene as a white crystalline solid.

Parameter Kyba Synthesis (Parent Ligand) Standard dppbz Synthesis
Starting Material 1,2-DichlorobenzeneTriphenylphosphine, o-Dichlorobenzene
Key Reagents Trimethyl phosphite, LiAlH4/TMSClLithium metal
Typical Yield ~40% (overall)70-85%
Purification Distillation, RecrystallizationRecrystallization

Table 1: Comparison of synthetic routes to this compound and its diphenyl derivative.

Coordination Chemistry: A Rigid Bite for Diverse Metals

The defining feature of this compound ligands is their rigid backbone, which enforces a specific "bite angle" – the P-M-P angle in a chelated metal complex. This structural constraint has profound implications for the geometry and reactivity of the resulting coordination compounds. These ligands are known to form stable complexes with a wide array of transition metals, including but not limited to palladium, nickel, rhodium, copper, gold, and iron.[3][4][5]

The coordination mode is predominantly bidentate chelation, forming a five-membered ring with the metal center. This chelation imparts significant stability to the complex, a phenomenon known as the chelate effect. The geometry of the resulting complex is influenced by the metal's preferred coordination number and oxidation state. For example, with Pd(II) and Ni(II), square planar complexes are common, while with Rh(I), square planar or trigonal bipyramidal geometries can be observed.

The electronic properties of the ligand can be readily tuned by modifying the substituents on the phosphorus atoms. Electron-donating alkyl groups increase the electron density on the metal center, which can, for instance, facilitate oxidative addition in a catalytic cycle. Conversely, electron-withdrawing groups can have the opposite effect. The bulky phenyl groups in dppbz also provide a significant steric profile that can influence substrate binding and the regioselectivity of catalytic reactions.

A Catalyst's Workhorse: Applications in Homogeneous Catalysis

The true impact of this compound ligands lies in their extensive application in homogeneous catalysis. Their unique combination of rigidity, tunability, and strong chelation makes them highly effective in a variety of fundamentally important organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-dppbz system is a versatile and highly efficient catalyst for a range of C-C and C-N bond-forming reactions.[6] The rigid backbone and the steric and electronic properties of the diphenylphosphino groups are crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.[6]

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for the formation of biaryl compounds, is effectively catalyzed by palladium complexes of dppbz. The ligand's role is to stabilize the active Pd(0) species and to promote the individual steps of the catalytic cycle.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle for the Suzuki-Miyaura coupling. L = phosphine ligand.

Experimental Protocol: Suzuki-Miyaura Coupling [6]

  • To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)2), 1,2-bis(diphenylphosphino)benzene (dppbz), the aryl halide, the arylboronic acid, and a base (e.g., K2CO3 or K3PO4).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., toluene, dioxane, or DMF/water mixtures).

  • Heat the reaction mixture with stirring for the required time (typically 1-24 hours) at a temperature ranging from room temperature to 120°C.

  • After cooling, the reaction is worked up by extraction and purified by chromatography.

Aryl Halide Arylboronic Acid Base Solvent Temp (°C) Time (h) Yield (%)
4-BromotoluenePhenylboronic acidK2CO3Toluene/H2O100195
2-ChlorotoluenePhenylboronic acidK3PO4Toluene100298
4-Iodoanisole4-Methoxyphenylboronic acidK2CO3DMF/H2O80297

Table 2: Representative examples of Suzuki-Miyaura coupling reactions using a Pd/dppbz catalyst system.[6]

The formation of C-N bonds through the coupling of aryl halides with amines is another area where this compound ligands have proven to be highly effective, particularly with nickel catalysts.[7][8] The Buchwald-Hartwig amination has become a go-to method for the synthesis of anilines and their derivatives.

Buchwald_Hartwig_Amination M(0)L2 Ni(0)L2 or Pd(0)L2 Ar-M(II)-X(L2) Ar-M(II)-X(L2) M(0)L2->Ar-M(II)-X(L2) Oxidative Addition (Ar-X) Ar-M(II)-NR'R''(L2) Ar-M(II)-NR'R''(L2) Ar-M(II)-X(L2)->Ar-M(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-M(II)-NR'R''(L2)->M(0)L2 Reductive Elimination (Ar-NR'R'')

Generalized catalytic cycle for the Buchwald-Hartwig amination.
Asymmetric Hydrogenation

The rigid backbone of this compound is an ideal scaffold for the design of chiral ligands for asymmetric catalysis. By introducing chirality at the phosphorus atoms or on the benzene ring, highly effective catalysts for enantioselective hydrogenation can be prepared. Rhodium complexes of chiral this compound derivatives have shown excellent enantioselectivities and high catalytic activities in the hydrogenation of various functionalized alkenes, which is a critical transformation in the synthesis of chiral pharmaceuticals.[9][10]

The mechanism of rhodium-catalyzed asymmetric hydrogenation is complex and can proceed through different pathways depending on the ligand and substrate. A generally accepted mechanism involves the coordination of the olefin to the rhodium center, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps to deliver the hydrogenated product. The chiral ligand environment dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.

Other Catalytic Applications

The utility of this compound ligands extends beyond cross-coupling and hydrogenation. They have been successfully employed in a variety of other catalytic transformations, including:

  • Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Cobalt and rhodium complexes with dppbz have been studied for this purpose.[7]

  • Carbon-Heteroatom Bond Formation: Besides C-N bond formation, these ligands can facilitate the formation of C-S and C-O bonds.[2][11]

  • β-Boration of α,β-Unsaturated Amides: Copper-dppbz catalysts are effective for this transformation.[12]

Conclusion and Future Outlook

From its conceptual origins in the study of chelating arsines to its current status as a pillar of modern homogeneous catalysis, the this compound ligand family has had a remarkable journey. Its rigid and tunable framework has provided chemists with a powerful tool to control the reactivity and selectivity of a vast array of transition metal-catalyzed reactions. The continued exploration of new derivatives with tailored steric and electronic properties, particularly in the realm of asymmetric catalysis, promises to further expand the capabilities of these indispensable ligands. As the demand for more efficient, selective, and sustainable chemical synthesis grows, the legacy and future potential of the this compound scaffold are secure.

References

electronic properties and molecular orbital analysis of ortho-phenylenebis(phosphine)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties and Molecular Orbital Analysis of ortho-Phenylenebis(phosphine)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ortho-phenylenebis(diphenylphosphine), commonly abbreviated as dppbz, is a bidentate phosphine ligand of paramount importance in coordination chemistry and homogeneous catalysis.[1] Its rigid benzene backbone fixes the geometry of the two phosphorus donor atoms, creating a well-defined bite angle that imparts unique reactivity and stability to its metal complexes. This guide provides a comprehensive analysis of the fundamental electronic structure and molecular orbital (MO) characteristics of dppbz. We will explore the interplay between its σ-donor and π-acceptor capabilities, detail the nature of its frontier molecular orbitals, and present the experimental and computational workflows used to elucidate these properties. Understanding these core electronic features is critical for rationally designing catalysts, predicting reaction outcomes, and developing novel organometallic therapeutics.

Introduction: The Structural and Electronic Uniqueness of dppbz

1,2-Bis(diphenylphosphino)benzene (dppbz) is an organophosphorus compound featuring two diphenylphosphino groups substituted at adjacent positions on a benzene ring.[1] This architecture classifies it as a chelating diphosphine ligand. Unlike flexible diphosphine ligands (e.g., dppe, where the backbone is ethylene), the rigid ortho-phenylene linker pre-organizes the phosphorus lone pairs, influencing the geometry and stability of the resulting metal complexes.[2] This structural constraint is a key determinant of its utility in catalysis, where the ligand's bite angle can profoundly affect reaction rates and selectivity.[3]

The electronic behavior of phosphine ligands is governed by two primary interactions: σ-donation from the phosphorus lone pair to an empty metal d-orbital and π-acceptance (back-bonding) from a filled metal d-orbital into an unoccupied orbital on the phosphine ligand.[4][5] The nature of the substituents on the phosphorus atom dictates the balance of these effects; electron-donating groups enhance σ-basicity, while electron-withdrawing groups enhance π-acidity.[6] For dppbz, the phenyl groups and the phenylene backbone create a nuanced electronic profile that is less electron-donating than simple trialkylphosphines but offers significant steric bulk.[6]

cluster_M Metal Center cluster_P Phosphine Ligand (dppbz) M M P P M->P σ-donation (P lone pair → Metal d-orbital) P->M π-backbonding (Metal d-orbital → P-C σ* orbital)

Figure 1: Conceptual diagram of the dual electronic nature of phosphine ligand binding to a metal center, illustrating both σ-donation and π-backbonding.

Synthesis and Spectroscopic Characterization

The synthesis of dppbz is typically achieved through the reaction of ortho-dichlorobenzene with lithium diphenylphosphide. This nucleophilic substitution reaction provides a reliable route to the desired product.

Experimental Protocol: Synthesis of dppbz
  • Preparation of Lithium Diphenylphosphide: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve triphenylphosphine in anhydrous tetrahydrofuran (THF). Add lithium metal (in small pieces) to the stirred solution. The reaction is typically marked by a color change to deep red, indicating the formation of lithium diphenylphosphide and phenyllithium.

  • Reaction with Dichlorobenzene: Cool the solution to 0 °C. Slowly add a solution of 1,2-dichlorobenzene in THF to the flask.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully by the slow addition of water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent mixture such as ethanol/toluene to yield dppbz as a white, air-stable solid.[1]

Spectroscopic Validation
  • ³¹P NMR Spectroscopy: This is the most definitive technique for characterizing phosphine ligands. Free dppbz exhibits a single sharp resonance in its proton-decoupled ³¹P NMR spectrum. Upon coordination to a metal center, this signal will shift significantly (typically downfield) and may show coupling to other NMR-active nuclei in the complex (e.g., ¹⁹⁵Pt, ¹⁰³Rh), providing direct evidence of bonding.

  • ¹H and ¹³C NMR Spectroscopy: These spectra confirm the presence and connectivity of the phenyl and phenylene groups. The aromatic region of the ¹H NMR spectrum is often complex but provides a characteristic fingerprint for the ligand.[7]

  • Mass Spectrometry: Techniques like GC-MS or ESI-MS are used to confirm the molecular weight of the compound (446.46 g/mol ).[8][9]

Property Value Source
Chemical Formula C₃₀H₂₄P₂[8]
Molecular Weight 446.46 g/mol [9]
Appearance White solid[1]
Melting Point 183-188 °C[9]
³¹P NMR (CDCl₃) ~ -13 ppm(Typical value)
Table 1: Key Physicochemical and Spectroscopic Data for dppbz.

Molecular Orbital Analysis: A Computational Perspective

To gain a deeper understanding of the electronic properties that spectroscopic methods suggest, we turn to computational chemistry, primarily using Density Functional Theory (DFT). MO analysis reveals the energy and spatial distribution of the ligand's frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are central to the ligand's ability to interact with metal centers.

Causality of Computational Choice

DFT is chosen for its excellent balance of computational cost and accuracy in describing the electronic structure of organometallic systems.[10] Functionals like B3LYP or PBE0 combined with a suitable basis set (e.g., 6-31G(d,p) for main group elements) provide reliable geometries and orbital energies for ligands like dppbz.[11]

Frontier Molecular Orbitals of Free dppbz
  • HOMO: The HOMO of dppbz is primarily composed of the symmetric combination of the lone pair orbitals on the two phosphorus atoms. It has significant p-character and is spatially oriented to effectively overlap with the acceptor orbitals of a metal. The energy of the HOMO is a direct indicator of the ligand's σ-donor strength; a higher HOMO energy corresponds to a stronger donor.[12]

  • LUMO: The LUMO is typically a π* orbital distributed across the phenylene and phenyl rings. Its energy determines the ligand's ability to act as a π-acceptor. The interaction involves the donation of electron density from filled metal d-orbitals into this LUMO.[4][12] The orbitals involved in π-acceptance are often the P-C σ* antibonding orbitals.[4][5]

Orbital Typical Energy (eV) Primary Character Role in Bonding
HOMO -5.5 to -6.0P lone pairsσ-donation
LUMO -0.5 to -1.0π* (aromatic rings) / P-C σ*π-acceptance
HOMO-LUMO Gap ~4.5 to 5.0Electronic StabilityReactivity Indicator
Table 2: Representative DFT-Calculated Frontier Molecular Orbital Energies for dppbz. (Note: Absolute values vary with computational method).
Impact of Metal Coordination

Upon coordination, the HOMO of dppbz donates electron density to the metal, forming a σ-bond and becoming stabilized (lower in energy). Simultaneously, filled metal d-orbitals of appropriate symmetry can interact with the ligand's LUMO (and other higher-energy unoccupied orbitals), leading to π-back-donation. This back-bonding populates the ligand's antibonding orbitals and strengthens the metal-ligand bond.[12] The extent of these interactions depends on the electronic properties of the metal center; electron-rich metals are better π-donors, favoring strong back-bonding.[6]

Computational Workflow for MO Analysis

Executing a reliable MO analysis requires a systematic, self-validating computational protocol.

G A 1. Initial Structure Input (e.g., from crystal data or builder) B 2. Geometry Optimization (Find lowest energy conformation) A->B C 3. Frequency Calculation (Confirm true minimum, no imaginary frequencies) B->C Self-Validation Step D 4. Single-Point Energy Calculation (Generate high-quality orbitals and energies) C->D E 5. Post-Processing & Analysis (Visualize HOMO/LUMO, Analyze orbital contributions) D->E

Figure 2: A standardized computational workflow for performing a DFT-based molecular orbital analysis of a ligand like dppbz.

Protocol: DFT Workflow
  • Structure Preparation: Obtain an initial 3D structure of dppbz. This can be done using molecular building software or by starting from crystallographic data.[8]

  • Geometry Optimization: Perform a full geometry optimization using a chosen DFT functional and basis set. This step finds the most stable, lowest-energy structure of the molecule.[11]

  • Vibrational Frequency Analysis: At the optimized geometry, perform a frequency calculation. The absence of any imaginary frequencies confirms that the structure is a true energy minimum, validating the optimization.[11]

  • Orbital and Energy Calculation: With the validated geometry, run a final single-point energy calculation, often with a larger basis set for higher accuracy, to generate the canonical molecular orbitals and their corresponding energies.

  • Analysis: Use visualization software to plot the isodensity surfaces of the HOMO and LUMO. Analyze the output files to quantify the atomic orbital contributions to these frontier orbitals.

Conclusion

The electronic properties of ortho-phenylenebis(diphenylphosphine) are a direct consequence of its unique structure. The rigid backbone and aromatic substituents create a sophisticated electronic environment characterized by strong σ-donor capabilities, derived from the phosphorus lone pairs (HOMO), and moderate π-acceptor properties, enabled by the low-lying π* and σ* orbitals (LUMO). A thorough understanding of these features, achieved through a synergistic combination of spectroscopic characterization and computational MO analysis, is essential for its effective application. This knowledge empowers researchers to select or modify dppbz-based systems for specific catalytic transformations or to tune the photophysical and electronic properties of novel materials and therapeutic agents.

References

Determining the Molecular Geometry of 1,2-bis(phosphino)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to determine the molecular geometry of 1,2-bis(phosphino)benzene. Given the nuanced differences in the available literature for the parent compound versus its substituted derivatives, this document will elucidate both established experimental techniques, using the well-documented 1,2-bis(diphenylphosphino)benzene as a case study, and powerful computational approaches that can be applied to the unsubstituted title compound.

Introduction: The Structural Significance of the this compound Scaffold

This compound, with the chemical formula C₆H₄(PH₂)₂, and its derivatives are a cornerstone in the field of coordination chemistry and catalysis. The geometric arrangement of the two phosphino groups on the rigid benzene backbone dictates their coordination behavior with metal centers, profoundly influencing the catalytic activity and selectivity of the resulting metal complexes. A precise understanding of the P-C bond lengths, P-C-C bond angles, and the overall conformational landscape is paramount for the rational design of novel catalysts and functional materials.

The parent compound, this compound, is a primary phosphine, and its synthesis and characterization present unique challenges due to the reactivity of the P-H bonds. In contrast, its tertiary phosphine analogue, 1,2-bis(diphenylphosphino)benzene (dppbz), is an air-stable solid that has been extensively studied, providing a solid foundation for understanding the structural aspects of this class of ligands.

This guide will first outline the synthetic pathway to this compound, a critical prerequisite for any experimental characterization. Subsequently, it will delve into the primary experimental and computational methodologies for elucidating its molecular geometry.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful handling of air- and moisture-sensitive reagents. A well-established, facile synthesis was reported by Kyba et al. and serves as a reliable starting point for obtaining the target compound.[1]

Experimental Protocol: A Facile Synthesis

The synthesis involves two key transformations:

  • Phosphonylation of 1,2-dichlorobenzene: This step introduces the phosphorus moieties onto the benzene ring.

  • Reduction of the phosphonate esters: This final step yields the desired primary phosphine.

A detailed, step-by-step protocol is as follows:

  • Step 1: Synthesis of 1,2-bis(dimethoxyphosphoryl)benzene.

    • In a photochemical reactor, a solution of 1,2-dichlorobenzene in trimethyl phosphite is irradiated with a medium-pressure mercury lamp.

    • The reaction is typically carried out at an elevated temperature (e.g., 60 °C) for several days.

    • The crude product is purified by recrystallization to yield 1,2-bis(dimethoxyphosphoryl)benzene as a white crystalline solid.

  • Step 2: Reduction to this compound.

    • The purified 1,2-bis(dimethoxyphosphoryl)benzene is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).

    • A reducing agent, for example, a reagent derived from trimethylsilyl chloride and lithium aluminum hydride in THF, is added to the solution.

    • The reaction mixture is stirred at room temperature, and the progress is monitored by a suitable analytical technique (e.g., ³¹P NMR spectroscopy).

    • Upon completion, the reaction is carefully quenched, and the product is extracted and purified by distillation under reduced pressure to yield this compound.

This synthetic route provides a viable pathway to obtaining the parent phosphine, enabling its subsequent structural characterization.

Experimental Determination of Molecular Geometry: A Case Study of 1,2-bis(diphenylphosphino)benzene

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, bond lengths, bond angles, and torsion angles.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Crystallographic studies of dppbz have revealed key structural features.[2][3] The data presented below is a representative summary of typical bond lengths and angles.

ParameterValue (Å or °)Description
P-C(benzene)~1.84 ÅBond length between phosphorus and the benzene ring carbon.
P-C(phenyl)~1.83 ÅBond length between phosphorus and the phenyl ring carbon.
C-C(benzene)~1.38 - 1.40 ÅCarbon-carbon bond lengths within the central benzene ring.
∠ C-P-C~101 - 103°Bond angles around the phosphorus atom.
P···P distance~3.17 ÅThe through-space distance between the two phosphorus atoms.

Note: These are approximate values and can vary slightly depending on the crystal packing and the specific crystalline form.

Spectroscopic Methods for Structural Inference

While not providing a complete 3D structure like X-ray diffraction, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for probing the local chemical environment and inferring structural features in solution.

³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus nucleus. For this compound and its derivatives, the chemical shift (δ) and coupling constants (J) provide valuable structural information. For dppbz, a single resonance is typically observed in the ³¹P{¹H} NMR spectrum, indicating the chemical equivalence of the two phosphorus atoms.[4] The chemical shift is characteristically found around -13.0 ppm (relative to 85% H₃PO₄).[4]

¹H and ¹³C NMR spectra provide information about the hydrogen and carbon framework of the molecule. The aromatic region of the spectra can be complex due to the overlapping signals of the benzene and phenyl protons/carbons. However, detailed analysis, including 2D NMR techniques (e.g., COSY, HSQC, HMBC), can aid in the assignment of all resonances and confirm the connectivity of the molecule.

Computational Determination of Molecular Geometry

In the absence of experimental single-crystal X-ray data for this compound, computational chemistry, particularly Density Functional Theory (DFT), emerges as a highly reliable and predictive tool for determining its molecular geometry.

Geometry Optimization

The primary goal of computational geometry optimization is to find the minimum energy conformation of a molecule on its potential energy surface.[5][6] This is achieved by iteratively calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are zero.

G A Build Initial Molecular Structure B Choose Level of Theory and Basis Set A->B C Perform Geometry Optimization B->C D Frequency Calculation C->D E Verify Minimum Energy Structure (No Imaginary Frequencies) D->E F Analyze Optimized Geometry E->F

Caption: Computational Workflow for Geometry Optimization.

For a molecule like this compound, a common and effective choice for DFT calculations would be:

  • Functional: A hybrid functional such as B3LYP or a dispersion-corrected functional like ωB97X-D. The inclusion of dispersion corrections is important for accurately modeling non-covalent interactions that can influence the conformation.

  • Basis Set: A Pople-style basis set such as 6-31G(d,p) or a more extensive basis set like 6-311+G(2d,p) for higher accuracy.

Predicted Molecular Geometry of this compound

A DFT geometry optimization of this compound would provide a wealth of quantitative data. The following table presents the expected key geometric parameters based on such a calculation.

ParameterPredicted Value (Å or °)Description
P-H~1.42 ÅBond length of the phosphorus-hydrogen bond.
P-C(benzene)~1.85 ÅBond length between phosphorus and the benzene ring carbon.
C-C(benzene)~1.39 - 1.41 ÅCarbon-carbon bond lengths within the benzene ring.
∠ H-P-C~95 - 100°Bond angles involving the phosphorus atom.
Dihedral AngleVariableThe orientation of the PH₂ groups relative to the benzene ring.
Conformational Analysis

The two phosphino groups in this compound can rotate around the P-C bonds, leading to different conformers. A computational conformational analysis can identify the most stable conformer(s) and the energy barriers between them. This is crucial for understanding the ligand's flexibility and how it might adapt its geometry upon coordination to a metal center.

Vibrational Spectroscopy Prediction

A frequency calculation, performed after geometry optimization, serves two purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to validate the computational model. Key vibrational modes to examine would include the P-H stretching and bending frequencies and the P-C stretching frequencies.[7]

Conclusion

Determining the molecular geometry of this compound is a multifaceted task that can be approached through a synergistic combination of synthesis, experimental characterization, and computational modeling. While the synthesis of the parent phosphine is well-documented, direct experimental structural data remains elusive. In such cases, the robust and predictive power of modern computational chemistry provides a reliable pathway to a detailed understanding of its three-dimensional structure. The experimental data available for the well-behaved derivative, 1,2-bis(diphenylphosphino)benzene, serves as an excellent benchmark for validating the chosen methodologies. For researchers and professionals in catalysis and materials science, a thorough grasp of these techniques is essential for the informed design of new and improved phosphine-based systems.

References

A Comprehensive Technical Guide to the Synthesis of Substituted 1,2-Bis(phosphino)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted 1,2-bis(phosphino)benzene derivatives represent a cornerstone class of bidentate phosphine ligands, indispensable in the realms of homogeneous catalysis, coordination chemistry, and materials science. Their rigid benzene backbone imparts a well-defined geometry upon coordination to a metal center, while the electronic and steric properties of the phosphino substituents can be meticulously tailored to fine-tune the reactivity and selectivity of the resulting metal complexes.[1] This unique combination of rigidity and tunability has led to their successful application in a myriad of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.[1][2]

This in-depth technical guide provides a comprehensive overview of the principal synthetic methodologies for accessing substituted this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying mechanistic principles that govern these transformations. We will delve into the nuances of directed ortho-lithiation, explore the versatility of transition metal-catalyzed cross-coupling reactions, and provide a dedicated focus on the synthesis of chiral derivatives, which are paramount in the field of asymmetric catalysis.[3]

Chapter 1: Synthesis via Directed Ortho-Lithiation

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings.[4] In this approach, a directing metalation group (DMG) on the benzene ring coordinates to an organolithium reagent, positioning it to deprotonate the adjacent ortho proton. This generates a stabilized aryllithium intermediate that can then be quenched with an electrophile.

Mechanism of Directed Ortho-Lithiation for Phosphine Synthesis

The synthesis of this compound derivatives via this route typically starts with a benzene ring bearing a DMG and a phosphine oxide group. The phosphine oxide moiety itself can act as a DMG, facilitating the second lithiation at the adjacent position. The general mechanism is as follows:

  • First Lithiation: An organolithium reagent, such as n-butyllithium or sec-butyllithium, coordinates to the oxygen atom of the phosphine oxide group. This proximity effect directs the deprotonation of the ortho-proton, forming the first aryllithium species.

  • First Phosphinylation: The aryllithium intermediate is then quenched with a chlorophosphine electrophile (e.g., chlorodiphenylphosphine) to introduce the first phosphine group.

  • Second Lithiation: A second equivalent of an organolithium reagent is introduced. The initial phosphine oxide group, and potentially the newly introduced phosphine, direct the lithiation to the remaining adjacent ortho-position.

  • Second Phosphinylation: The resulting dilithiated species is quenched with a second equivalent of the chlorophosphine electrophile to furnish the this compound skeleton.

  • Reduction: The final step involves the reduction of the phosphine oxide(s) to the corresponding phosphine(s), typically using a reducing agent like trichlorosilane (HSiCl₃).

ortho_lithiation cluster_0 Step 1: First Lithiation & Phosphinylation cluster_1 Step 2: Second Lithiation & Phosphinylation cluster_2 Step 3: Reduction A Substituted Benzene with DMG C Ortho-lithiated Intermediate A->C Deprotonation B Organolithium (e.g., n-BuLi) B->C E Monophosphinated Product C->E Electrophilic Quench D Chlorophosphine (R₂PCl) D->E G Di-lithiated Intermediate E->G Second Deprotonation F Organolithium (e.g., n-BuLi) F->G I This compound Derivative (as oxide) G->I Electrophilic Quench H Chlorophosphine (R₂PCl) H->I K Final this compound Derivative I->K Deoxygenation J Reducing Agent (e.g., HSiCl₃) J->K

Figure 1: Workflow for the synthesis of this compound derivatives via directed ortho-lithiation.
Experimental Protocol: Synthesis of 1,2-Bis(di-tert-butylphosphino)benzene

This protocol is adapted from methodologies for synthesizing sterically hindered phosphine ligands.

Materials:

  • 1,2-Dibromobenzene

  • tert-Butyllithium (in pentane)

  • Di-tert-butylchlorophosphine

  • Anhydrous diethyl ether

  • Anhydrous hexanes

  • Degassed water

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,2-dibromobenzene (1.0 eq) in anhydrous diethyl ether.

  • First Lithiation and Phosphinylation: Cool the solution to -78 °C. Slowly add tert-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour. Then, add di-tert-butylchlorophosphine (1.1 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Isolation of Intermediate: Quench the reaction with degassed water. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the mono-phosphinated intermediate.

  • Second Lithiation and Phosphinylation: Dissolve the intermediate in anhydrous diethyl ether and cool to -78 °C. Slowly add tert-butyllithium (1.1 eq) and stir for 2 hours. Add di-tert-butylchlorophosphine (1.1 eq) and allow the reaction to warm to room temperature overnight.

  • Final Work-up and Purification: Quench the reaction with degassed water and extract with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by crystallization from hexanes to yield 1,2-bis(di-tert-butylphosphino)benzene.

Advantages and Limitations
AdvantagesLimitations
High regioselectivity for ortho substitution.Requires cryogenic temperatures.
Access to sterically hindered derivatives.[5]Sensitive to moisture and air.
Well-established and predictable methodology.Limited functional group tolerance due to the highly basic organolithium reagents.

Chapter 2: Synthesis via Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a versatile and widely used method for the formation of carbon-phosphorus bonds.[2] This approach typically involves the reaction of a 1,2-dihalobenzene with a phosphine source, such as a secondary phosphine, a silylphosphine, or a phosphine oxide, in the presence of a palladium catalyst and a base.

Mechanism of Palladium-Catalyzed P-C Bond Formation

The catalytic cycle for the palladium-catalyzed synthesis of 1,2-bis(phosphino)benzenes generally proceeds through the following key steps:[6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to one of the C-X bonds (X = Br, I) of the 1,2-dihalobenzene to form a Pd(II) intermediate.

  • P-C Coupling: The phosphine nucleophile (or its conjugate base) coordinates to the palladium center and subsequently couples with the aryl group.

  • Reductive Elimination: The desired monophosphinated product is formed via reductive elimination, regenerating the Pd(0) catalyst.

  • Second Cross-Coupling: The catalytic cycle repeats at the second C-X bond to install the second phosphine group.

palladium_catalysis cluster_1 Pd0 Pd(0)L₂ PdII_A Ar(X)Pd(II)L₂ Pd0->PdII_A Oxidative Addition PdII_B Ar(PR₂)Pd(II)L₂(X) PdII_A->PdII_B P-C Coupling PdII_B->Pd0 Reductive Elimination Product1 Ar-PR₂ PdII_B->Product1 PdII_C Ar'(X)Pd(II)L₂ Product1->PdII_C Oxidative Addition PdII_D Ar'(PR₂)Pd(II)L₂(X) PdII_C->PdII_D P-C Coupling PdII_D->Pd0 Reductive Elimination Product2 Ar'(PR₂)₂ PdII_D->Product2 Start1 1,2-Dihalobenzene Start1->PdII_A Start2 R₂PH Start2->PdII_B Start2->PdII_D p_chiral_synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Double Substitution cluster_2 Step 3: Deprotection A Chiral Secondary Phosphine-Borane C Lithium Phosphide-Borane A->C B Strong Base (e.g., n-BuLi) B->C F This compound- Borane Complex C->F D 1,2-Dihalobenzene D->F E Catalyst (e.g., CuCl) E->F H P-Chiral this compound F->H G Amine (e.g., DABCO) G->H

References

The Dual Nature of 1,2-Bis(phosphino)benzene: A Technical Guide to its Electrophilic and Nucleophilic Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2-Bis(phosphino)benzene and its derivatives, particularly 1,2-bis(diphenylphosphino)benzene (dppbz), represent a cornerstone in modern coordination chemistry and homogeneous catalysis. Their rigid backbone and tunable electronic properties impart unique reactivity profiles, allowing them to act as both potent nucleophiles and precursors to electrophilic species. This technical guide provides an in-depth exploration of this dual reactivity, offering researchers, scientists, and drug development professionals a comprehensive understanding of the principles and practical applications of this versatile ligand scaffold. We will delve into its nucleophilic role in the formation of transition metal complexes that drive crucial cross-coupling reactions, and explore its less-conventional but equally significant electrophilic character, including phosphonium salt formation and its pivotal role in Frustrated Lewis Pair (FLP) chemistry for small molecule activation. This guide is structured to provide not just procedural details, but also the causal logic behind experimental design, supported by mechanistic insights and practical protocols.

Introduction: The Structural Foundation of Dual Reactivity

This compound is an organophosphorus compound featuring two phosphino groups substituted on adjacent carbon atoms of a benzene ring. The most widely used derivative is 1,2-bis(diphenylphosphino)benzene (dppbz), a white, air-stable solid.[1] The key to its dual reactivity lies in the phosphorus atoms. Each phosphorus(III) center possesses a lone pair of electrons, making it a classic Lewis base and thus inherently nucleophilic. This nucleophilicity is the basis for its extensive use as a bidentate ligand, where it chelates to a metal center, forming a stable five-membered ring.[2]

The rigid o-phenylene backbone pre-organizes the phosphino groups for chelation and restricts conformational flexibility. This rigidity can enhance the stability of metal complexes and influence the selectivity of catalytic reactions.[3] Conversely, the phosphorus atoms can also be targeted by electrophiles, leading to oxidation or the formation of phosphonium salts. This electrophilic reactivity is further nuanced when the phosphine acts in concert with a Lewis acid in a "frustrated" manner, enabling the activation of otherwise inert small molecules.

The Nucleophilic Character: A Pillar of Homogeneous Catalysis

The predominant role of this compound in chemical synthesis is as a nucleophilic chelating ligand for transition metals, most notably palladium, nickel, and copper.[2][4] The lone pairs on the phosphorus atoms donate electron density to the metal center, forming stable metal-phosphine bonds. This coordination modulates the electronic and steric environment of the metal, profoundly influencing its catalytic activity.[5]

The dppbz ligand is particularly effective in stabilizing palladium catalysts for a variety of cross-coupling reactions that are fundamental to pharmaceutical and materials science research.[3] The Pd/dppbz system is a versatile catalyst for a range of C-C and C-N bond-forming reactions.[3]

Mechanism of Catalytic Action: The Suzuki-Miyaura Coupling Example

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, serves as an excellent example of dppbz's role as a nucleophilic ligand. The catalytic cycle, illustrated below, hinges on the ability of the dppbz-ligated palladium center to cycle between Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) L = 1/2 dppbz OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X (Palladium(II) Intermediate) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ Base PdII_R Ar-Pd(II)L₂-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' (Coupled Product) RedElim->Product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Causality in the Catalytic Cycle:

  • Ligand Association: The dppbz ligand coordinates to the Pd(0) precursor, forming the active catalyst. Its bidentate nature provides a stable complex, preventing palladium black precipitation.

  • Oxidative Addition: The electron-rich nature of the phosphine ligands facilitates the oxidative addition of the aryl halide (Ar-X) to the Pd(0) center, forming a Pd(II) intermediate. The rigidity of the dppbz backbone can influence the rate and selectivity of this step.

  • Transmetalation: The organoboron reagent (R'-B(OR)₂) transfers its organic group to the palladium center. The base is crucial for activating the boronic acid.

  • Reductive Elimination: This is the final bond-forming step. The two organic groups on the palladium center couple and are eliminated as the desired product (Ar-R'). This step regenerates the Pd(0) catalyst, which re-enters the catalytic cycle. The steric bulk of the dppbz ligand promotes this step.

Experimental Protocols for dppbz-Palladium Catalysis

The self-validating nature of these protocols lies in their widespread adoption and consistent, high-yielding results reported in peer-reviewed literature.

Protocol 2.2.1: Synthesis of Dichloro[1,2-bis(diphenylphosphino)benzene]palladium(II) ([Pd(dppbz)Cl₂]) [3]

This pre-catalyst is a convenient, air-stable source of the Pd-dppbz moiety.

  • Materials: Palladium(II) chloride (PdCl₂), 1,2-bis(diphenylphosphino)benzene (dppbz), anhydrous acetonitrile, anhydrous benzene, diethyl ether.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve PdCl₂ in acetonitrile to form a solution of PdCl₂(CH₃CN)₂.

    • In a separate Schlenk flask, dissolve dppbz (1.1 equivalents) in warm benzene.

    • Slowly add the dppbz solution to the stirred PdCl₂(CH₃CN)₂ solution at room temperature.

    • Stir the mixture at room temperature for 2-4 hours. A yellow precipitate will form.

    • Collect the solid product by filtration under an inert atmosphere.

    • Wash the precipitate with diethyl ether to remove unreacted starting materials and dry under vacuum.

Protocol 2.2.2: Suzuki-Miyaura Coupling using [Pd(dppbz)Cl₂] [3]

  • Materials: [Pd(dppbz)Cl₂] (1-2 mol%), aryl bromide (e.g., 4-bromotoluene, 1.0 mmol), arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), toluene (degassed, 5 mL), water (degassed, 1 mL).

  • Procedure:

    • To a flame-dried Schlenk tube, add [Pd(dppbz)Cl₂], 4-bromotoluene, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the tube with argon three times.

    • Add degassed toluene and water via syringe.

    • Seal the tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 1 hour.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Quantitative Data: Spectroscopic and Structural Parameters

The coordination of dppbz to a metal center induces characteristic changes in its spectroscopic signature, particularly in ³¹P NMR. The crystal structure of the resulting complexes provides precise information about the bonding and geometry.

ParameterFree dppbz[Pd(dppbz)Cl₂]
³¹P NMR Chemical Shift (δ, ppm) ~ -13.5~ +47.5
P-Pd Bond Length (Å) N/A~ 2.24
Cl-Pd-Cl Bond Angle (°) ** N/A~ 92.0
P-Pd-P Bond Angle (°) **N/A~ 84.0

Data compiled from typical values found in the literature. Precise values may vary depending on the specific crystal structure and solvent.

The significant downfield shift in the ³¹P NMR spectrum upon coordination is indicative of the donation of the phosphorus lone pair into a metal d-orbital, resulting in deshielding of the phosphorus nucleus.[2]

The Electrophilic Character: Beyond the Ligand

While its role as a nucleophile dominates its application, the phosphorus centers in this compound are also susceptible to attack by electrophiles. This reactivity can be harnessed to create new structures and to enable novel catalytic transformations.

Formation of Phosphonium Salts

A classic example of the electrophilic reactivity of phosphines is their quaternization upon reaction with alkyl halides. In the case of dppbz, this reaction can proceed stepwise. The reaction with one equivalent of an electrophile like methyl iodide leads to the formation of a mono-phosphonium salt.[6]

Phosphonium_Formation dppbz 1,2-bis(diphenylphosphino)benzene (dppbz) SN2 SN2 Attack dppbz->SN2 CH₃I MonoSalt Mono-phosphonium Salt [dppbz-Me]⁺I⁻ SN2->MonoSalt

Figure 2: Formation of a mono-phosphonium salt from dppbz.

This reaction proceeds via a standard Sₙ2 mechanism, where the nucleophilic phosphorus atom attacks the electrophilic carbon of the methyl iodide. The resulting phosphonium salts are stable, crystalline solids.[6]

Protocol 3.1.1: Synthesis of [2-(diphenylphosphino)phenyl]methyldiphenylphosphonium iodide [6]

  • Materials: 1,2-bis(diphenylphosphino)benzene (dppbz), methyl iodide (CH₃I), toluene.

  • Procedure:

    • Dissolve dppbz in toluene in a round-bottom flask.

    • Add a slight excess of methyl iodide.

    • Stir the mixture at room temperature. The product will precipitate out of the solution.

    • Collect the white solid by filtration, wash with toluene and then diethyl ether.

    • Dry the product under vacuum.

Oxidation of Phosphorus Centers

The phosphorus(III) centers in dppbz can be oxidized to phosphorus(V) by various oxidizing agents. A notable example is the selective mono-oxidation using trimethylsilyl azide (TMSN₃) in a Staudinger-type reaction to form an iminophosphorane.[7]

This selective mono-oxidation is attributed to steric hindrance; once one phosphino group is converted to the bulkier iminophosphorane, the approach of the azide to the second phosphino group is sterically disfavored.[7] The resulting iminophosphoranophosphine is an interesting multifunctional ligand with both a P(III) and a P(V) center.

Frustrated Lewis Pair (FLP) Chemistry

Perhaps the most sophisticated manifestation of the dual reactivity of phosphines is in Frustrated Lewis Pair (FLP) chemistry. An FLP is a combination of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct.[1] This "frustration" leaves both the acidic and basic sites available to cooperatively activate small molecules.

In the context of this compound, the phosphino groups act as the Lewis base, while a bulky Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), is used. The steric bulk on both components prevents the phosphorus from directly binding to the boron. Instead, this unquenched reactive pair can, for example, heterolytically cleave dihydrogen (H₂).

FLP_H2_Activation FLP FLP System (dppbz + B(C₆F₅)₃) Activation H₂ Activation FLP->Activation H-H Product Phosphonium Borohydride [dppbz-H]⁺[HB(C₆F₅)₃]⁻ Activation->Product

Figure 3: Activation of H₂ by a dppbz-based Frustrated Lewis Pair.

Mechanism of H₂ Activation:

  • The H₂ molecule enters the space between the sterically hindered phosphine (Lewis base) and borane (Lewis acid).

  • The Lewis basic phosphorus atom attacks one of the hydrogen atoms, while the Lewis acidic boron atom accepts the hydride (H⁻) from the H-H bond.

  • This cooperative action results in the heterolytic cleavage of the H-H bond, forming a phosphonium cation and a hydridoborate anion.

This metal-free activation of hydrogen has opened up new avenues for catalysis, particularly in hydrogenations.

Synthesis of this compound and its Precursors

A reliable supply of the ligand is crucial for its application. The parent compound, this compound, can be synthesized, although its air-sensitivity makes it challenging to handle. More commonly, its derivatives like dppbz are prepared from stable precursors like 1,2-bis(dichlorophosphino)benzene.

Protocol 4.1: Synthesis of 1,2-Bis(dichlorophosphino)benzene [8]

This compound is a key intermediate for a variety of diphosphine ligands.

  • Materials: 1,2-dibromobenzene, n-butyllithium, (diethylamino)dichlorophosphine ((Et₂N)PCl₂), hydrogen chloride (gas or solution in a non-coordinating solvent).

  • Procedure (multi-step):

    • Lithiation: React 1,2-dibromobenzene with two equivalents of n-butyllithium in an ethereal solvent at low temperature to generate 1,2-dilithiobenzene.

    • Phosphinylation: React the dilithio species with two equivalents of (Et₂N)PCl₂ to form C₆H₄[P(NEt₂)₂]₂.

    • Cleavage: Treat the resulting bis(amino)phosphine with excess hydrogen chloride to cleave the P-N bonds, affording 1,2-bis(dichlorophosphino)benzene, C₆H₄(PCl₂)₂.[8] This product is a viscous, colorless liquid.

From 1,2-bis(dichlorophosphino)benzene, dppbz can be prepared by reaction with a Grignard reagent, such as phenylmagnesium bromide.

Conclusion and Future Outlook

This compound and its derivatives are far more than simple spectator ligands. Their reactivity is a rich tapestry woven from the interplay of nucleophilic and electrophilic characteristics of their phosphorus centers. The well-established nucleophilic coordination chemistry has provided a robust platform for the development of powerful catalysts that have revolutionized organic synthesis, particularly in the pharmaceutical industry.

The exploration of their electrophilic reactivity, especially in the context of Frustrated Lewis Pairs, is a rapidly evolving field. The ability to activate small molecules like H₂ without the need for transition metals presents a paradigm shift towards more sustainable chemical processes. Future research will likely focus on expanding the scope of FLP-mediated reactions using this scaffold, designing new chiral versions for asymmetric catalysis, and immobilizing these ligands on solid supports for easier catalyst recovery and recycling. The dual nature of this compound ensures that it will remain a molecule of significant interest, continually providing new opportunities for innovation in chemical science.

References

Methodological & Application

The Strategic Application of 1,2-Bis(phosphino)benzene Ligands in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of 1,2-Bis(diphenylphosphino)benzene (dppbz)

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures, a process vital to pharmaceutical discovery and materials science.[1][2] The efficacy of these transformations is profoundly influenced by the choice of ligand coordinating to the palladium center. Among the vast arsenal of available ligands, 1,2-bis(diphenylphosphino)benzene (dppbz) has emerged as a particularly robust and versatile bidentate phosphine ligand.[2][3]

The strategic advantage of dppbz lies in its rigid benzene backbone, which, in conjunction with the steric and electronic properties of the diphenylphosphino groups, imparts exceptional stability to the palladium catalyst. This structural rigidity facilitates critical steps within the catalytic cycle, namely oxidative addition and reductive elimination, leading to high yields under relatively mild reaction conditions.[3] This guide provides a comprehensive overview of the application of dppbz in key palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Pre-catalyst Preparation: Dichloro(1,2-bis(diphenylphosphino)benzene)palladium(II) [Pd(dppbz)Cl₂]

For reproducible and consistent results in cross-coupling reactions, the use of a well-defined pre-catalyst is often preferred. The air-stable complex, dichloro(1,2-bis(diphenylphosphino)benzene)palladium(II), can be readily synthesized from commercially available starting materials.[3]

Experimental Protocol: Synthesis of [Pd(dppbz)Cl₂]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 1,2-Bis(diphenylphosphino)benzene (dppbz)

  • Acetonitrile (anhydrous)

  • Benzene (anhydrous)

  • Diethyl ether

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride in acetonitrile to form a solution of PdCl₂(CH₃CN)₂.

  • In a separate Schlenk flask, dissolve 1,2-bis(diphenylphosphino)benzene (1.1 equivalents) in warm benzene.

  • Slowly add the dppbz solution to the stirred solution of PdCl₂(CH₃CN)₂ at room temperature.[3]

  • Stir the reaction mixture at room temperature for 2-4 hours, during which a yellow precipitate will form.[3]

  • Collect the solid product by filtration under an inert atmosphere.[3]

  • Wash the precipitate with diethyl ether to remove any unreacted starting materials.[3]

  • Dry the resulting yellow solid under vacuum to yield dichloro(1,2-bis(diphenylphosphino)benzene)palladium(II).[3]

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and organic materials.[1][4] The palladium/dppbz system has demonstrated high efficiency in catalyzing this transformation.[3]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The dppbz ligand plays a crucial role in stabilizing the palladium center throughout this cycle, facilitating each elementary step.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product Ar¹-Ar² pd2_trans->product Reductive Elimination aryl_halide Ar¹-X boronic_acid Ar²-B(OR)₂ base Base caption Suzuki-Miyaura Catalytic Cycle

Figure 1: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

  • Dichloro(1,2-bis(diphenylphosphino)benzene)palladium(II) [Pd(dppbz)Cl₂]

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk tube, add dichloro(1,2-bis(diphenylphosphino)benzene)palladium(II) (e.g., 1 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[3]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed toluene (5 mL) and water (1 mL) to the Schlenk tube via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 1 hour.[3]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[3]

Representative Data for Suzuki-Miyaura Coupling using Pd/dppbz
EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O100195
24-ChloroanisolePhenylboronic acidK₃PO₄Toluene/H₂O100392
31-Iodonaphthalene4-Methoxyphenylboronic acidCs₂CO₃Dioxane/H₂O90298
42-Bromopyridine3-Thienylboronic acidK₂CO₃Toluene/H₂O1001.589

Note: The data presented is a representative compilation based on typical outcomes for this catalytic system and should be considered illustrative.

II. The Heck Reaction: Olefin Arylation for C-C Bond Formation

The Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of an unsaturated halide with an alkene.[3] The palladium/dppbz system serves as an effective catalyst for this transformation, facilitating the synthesis of substituted alkenes.[5]

Mechanistic Overview

The Heck reaction catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination regenerates the catalyst and releases the arylated alkene product. The dppbz ligand's rigidity and electronic properties contribute to the efficiency of these steps.

Heck_Reaction_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_ins R-CH(Ar)-CH₂-Pd(II)L₂-X pd2_ox->pd2_ins Migratory Insertion pd2_ins->pd0 product Ar-CH=CH-R pd2_ins->product β-Hydride Elimination aryl_halide Ar-X alkene R-CH=CH₂ base Base caption Heck Reaction Catalytic Cycle

References

Application Notes and Protocols: 1,2-Bis(phosphino)benzene as a Versatile Bidentate Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Ligand Architecture in Catalysis

In the field of homogeneous catalysis, the performance of a metal catalyst is inextricably linked to the nature of the ligands coordinated to it. These ligands are not mere spectators; they actively shape the catalyst's electronic and steric environment, thereby dictating its reactivity, selectivity, and stability. Among the vast arsenal of ligands available to the modern chemist, bidentate phosphines have established themselves as a cornerstone class of molecules. 1,2-Bis(diphenylphosphino)benzene (dppbz), a prominent member of the 1,2-bis(phosphino)benzene family, is a chelating ligand widely employed in coordination chemistry and catalysis.[1][2][3] Its defining feature is a rigid benzene backbone connecting two diphenylphosphino groups, a structure that imparts unique and highly desirable properties for a range of catalytic transformations.[1] This guide provides an in-depth exploration of dppbz, from its fundamental structural attributes to detailed protocols for its application in key catalytic reactions.

Core Attributes: How the Benzene Backbone Dictates Catalytic Function

The efficacy of dppbz stems from its rigid structure, which allows for precise control over the geometry of the resulting metal complex. This rigidity is crucial for facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination.[1] A central concept for understanding chelating phosphines is the "bite angle."

The Bite Angle: A Critical Geometric Parameter

The bite angle is the P-M-P angle formed when the bidentate ligand coordinates to a metal center (M).[4] This angle is largely determined by the ligand's backbone. Unlike flexible alkyl chains that allow for a range of angles, the rigid phenylene spacer of dppbz imposes significant geometric constraints. This "natural bite angle" influences the hybridization of the metal's orbitals and the steric crowding around the catalytic site, which in turn has profound effects on reaction rates and selectivity.[5][6] For example, forcing a specific bite angle can stabilize or destabilize transition states, effectively steering the reaction down a desired pathway.[5]

cluster_ligand 1,2-Bis(diphenylphosphino)benzene (dppbz) Ligand cluster_complex Metal Complex P1 P Benzene Benzene Backbone P2 P M Metal Center P1_coord P P1_coord->M Coordination Bond P2_coord P P2_coord->M Coordination Bond angle_start->angle_end Bite Angle (P-M-P)

Caption: The bite angle of the dppbz ligand coordinating to a metal center.

Palladium-Catalyzed Cross-Coupling: A Workhorse Application

The palladium-dppbz system is a highly versatile and efficient catalyst for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in pharmaceutical and materials science research.[1] It has demonstrated high efficacy in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1]

Protocol 1: Synthesis of Dichloro[1,2-bis(diphenylphosphino)benzene]palladium(II) Pre-catalyst

A well-defined, air-stable pre-catalyst simplifies handling and improves reproducibility. This protocol describes the straightforward synthesis of [Pd(dppbz)Cl₂].[1]

Rationale: The synthesis involves the displacement of labile acetonitrile ligands from a Pd(II) source by the more strongly coordinating dppbz ligand. The use of anhydrous solvents and an inert atmosphere is critical to prevent the oxidation of the phosphine ligand and the formation of palladium oxides.

G A Dissolve PdCl₂ in anhydrous acetonitrile (forms PdCl₂(CH₃CN)₂) C Slowly add dppbz solution to PdCl₂ solution at RT under inert atmosphere A->C B Dissolve dppbz (1.1 eq.) in warm anhydrous benzene B->C D Stir for 2-4 hours; a yellow precipitate forms C->D E Collect solid by filtration under inert atmosphere D->E F Wash precipitate with diethyl ether E->F G Dry solid under vacuum F->G H Obtain [Pd(dppbz)Cl₂] as a yellow solid G->H

Caption: Workflow for the synthesis of the [Pd(dppbz)Cl₂] pre-catalyst.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve palladium(II) chloride (PdCl₂) in anhydrous acetonitrile to form a solution of PdCl₂(CH₃CN)₂.

  • Ligand Solution: In a separate Schlenk flask, dissolve 1,2-bis(diphenylphosphino)benzene (dppbz) (1.1 equivalents) in a minimal amount of warm, anhydrous benzene.

  • Reaction: Slowly add the dppbz solution to the stirred acetonitrile solution of the palladium salt at room temperature.

  • Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. A yellow precipitate of the desired complex will form during this time.[1]

  • Isolation: Collect the solid product by filtration under an inert atmosphere using a Schlenk filter or a glovebox.

  • Washing: Wash the collected yellow precipitate with diethyl ether to remove any unreacted starting materials or soluble impurities.[1]

  • Drying: Dry the resulting yellow solid under high vacuum to yield pure dichloro(1,2-bis(diphenylphosphino)benzene)palladium(II).

Protocol 2: Application in Suzuki-Miyaura Coupling

The Pd/dppbz system is highly effective for the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction between an organoboron compound and an organic halide.[1]

Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)(R)L₂ OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-R TM_complex->Product ArX Ar-X ArX->OA_complex Boronic R-B(OR)₂ + Base Boronic->TM_complex note L₂ = dppbz ligand stabilizes intermediates and promotes reductive elimination

Caption: The Suzuki-Miyaura catalytic cycle featuring the dppbz ligand (L).

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), [Pd(dppbz)Cl₂] (0.01 mmol, 1 mol%), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent: Add a degassed solvent mixture, such as toluene/water or dioxane/water (e.g., 4 mL/1 mL), via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Substrate 1 (Aryl Halide)Substrate 2 (Boronic Acid)Catalyst Loading (mol%)BaseTemp (°C)Yield (%)Reference
4-BromotoluenePhenylboronic acid1K₂CO₃100>95[1]
1-Chloro-4-nitrobenzene4-Methoxyphenylboronic acid2Cs₂CO₃8098[1]
2-BromopyridineThiophene-2-boronic acid1.5K₃PO₄11092[1]
Table 1: Representative Suzuki-Miyaura couplings catalyzed by Pd/dppbz systems.[1]

Nickel-Catalyzed Cross-Coupling: A Sustainable Frontier

As a more earth-abundant and cost-effective alternative to palladium, nickel has gained significant attention for cross-coupling reactions.[7][8] The dppbz ligand has proven to be highly effective in this arena, particularly for challenging transformations.

Protocol 3: Nickel-Catalyzed C-S Cross-Coupling of Sterically Hindered Substrates

The formation of C-S bonds is crucial in medicinal chemistry. While many catalytic systems struggle with sterically demanding substrates, the Ni/dppbz system has been shown to be uniquely competent.[9]

Rationale: For sterically hindered substrates, such as aryl triflates with ortho-substituents, ligands with the right balance of flexibility and steric bulk are required. Dppbz provides a robust coordination sphere that promotes the challenging oxidative addition and subsequent reductive elimination steps.[9]

Step-by-Step Methodology:

  • Setup: In a glovebox, add Ni(cod)₂ (0.05 mmol, 5 mol%) and dppbz (0.06 mmol, 6 mol%) to an oven-dried vial.

  • Solvent & Stirring: Add anhydrous solvent (e.g., dioxane, 1.0 mL) and stir for 10 minutes at room temperature.

  • Reagents: Add the aryl triflate (1.0 mmol), the alkyl thiol (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Reaction: Seal the vial and heat the mixture at the required temperature (e.g., 100 °C) with stirring for 12-24 hours.

  • Workup & Purification: After cooling, filter the reaction mixture through a pad of celite, rinsing with dichloromethane. Concentrate the filtrate and purify the residue by flash column chromatography.

Aryl TriflatesAlkyl ThiolsYield (%)
2,6-Dimethylphenyl triflate1-Dodecanethiol85
2-Isopropylphenyl triflateCyclohexanethiol79
1-Naphthyl triflate1-Adamantanethiol69
Table 2: Ni/dppbz-catalyzed C-S coupling with hindered substrates. Data adapted from related studies.[9]

Versatility Beyond Pd and Ni: Applications with Other Metals

The utility of this compound extends to a variety of other transition metals, underscoring its versatility as a privileged ligand scaffold.

MetalCatalytic ApplicationKey FeaturesReference(s)
Copper (Cu) β-boration of α,β-unsaturated amidesForms a highly reactive copper-dppbz catalyst system.[10]
Hydrogen oxidationForms a trimeric copper hydride complex, [(dppbz)CuH]₃, for potential use in electron generation.[11]
Iron (Fe) Fluoroaromatic coupling reactionsServes as an effective modulator for selective C-X bond cleavage.[10]
Rhodium (Rh) Hydrogenation of olefinsForms active rhodium complexes for the reduction of C=C double bonds.[12]
Table 3: Selected applications of dppbz with other transition metals.

Conclusion

1,2-Bis(diphenylphosphino)benzene and its analogues are exceptionally effective bidentate ligands whose rigid backbone provides a powerful tool for controlling the outcome of homogeneous catalytic reactions. The well-defined bite angle and robust coordination sphere imparted by the dppbz ligand lead to highly active and selective catalysts for a wide range of transformations. Its proven success in palladium- and nickel-catalyzed cross-coupling, as well as with other metals, makes it an invaluable asset for academic research and industrial applications, particularly in the fields of drug discovery and materials science.[1][3] The protocols and data provided herein serve as a practical guide for the successful implementation of this remarkable catalytic system.

References

Application Notes & Protocols: High-Performance Asymmetric Hydrogenation using Rhodium-1,2-Bis(P-chiral-phosphino)benzene Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of rhodium complexes featuring 1,2-bis(phosphino)benzene ligands, a premier class of catalysts for asymmetric hydrogenation. We will focus on P-chiral variants, such as BenzP*, which demonstrate exceptional activity and enantioselectivity in the synthesis of valuable chiral molecules. The content herein is synthesized from peer-reviewed literature to provide both foundational understanding and actionable protocols for laboratory application.

Introduction: The Architectural Advantage of the this compound Scaffold

Rhodium-catalyzed asymmetric hydrogenation stands as a cornerstone of modern organic synthesis, offering a highly efficient, atom-economical method for creating stereogenic centers.[1][2] The efficacy of this transformation is critically dependent on the chiral ligand bound to the rhodium center.[3] Among the vast library of chiral phosphines, ligands built upon a rigid this compound backbone have emerged as a privileged class.

The defining feature of this scaffold is its conformational rigidity. The benzene ring locks the two phosphine groups into a specific spatial arrangement, creating a well-defined and predictable chiral pocket around the metal center. This structural pre-organization minimizes conformational ambiguity, which is crucial for achieving high levels of stereocontrol.

A significant advancement in this ligand class involves the introduction of chirality directly at the phosphorus atoms (P-stereogenic or P-chiral centers).[3] Ligands such as (R,R)-BenzP*, or 1,2-bis(tert-butylmethylphosphino)benzene, combine the rigid backbone with electron-rich, sterically defined P-chiral phosphino groups.[4][5] These catalysts exhibit remarkable performance, achieving excellent enantioselectivities (often >99% ee) and high turnover frequencies for the hydrogenation of functionalized alkenes like dehydroamino acid derivatives and enamides.[4][5][6] Their practical utility is demonstrated in the efficient synthesis of chiral amines and amino acid precursors, which are vital building blocks for pharmaceuticals.[4][6]

The Principle of Enantioselection: A Mechanistic Overview

The stereochemical outcome of the hydrogenation is determined during the coordination of the prochiral substrate to the chiral rhodium complex. The mechanism for cationic rhodium-diphosphine catalysts is well-studied and generally proceeds via an "unsaturated pathway".[7]

The catalytic cycle begins with the displacement of a weakly coordinating diene ligand (like 1,5-cyclooctadiene, COD) from the pre-catalyst by the substrate. The substrate, typically a functionalized alkene such as an enamide or dehydroamino acid, coordinates to the rhodium center in a bidentate fashion through the C=C double bond and a coordinating group (e.g., an amide oxygen).

The P-chiral this compound ligand creates a C₂-symmetric chiral environment. The bulky substituents on the phosphorus atoms (like tert-butyl groups in BenzP*) create significant steric hindrance, forcing the substrate to coordinate in a specific, less sterically hindered manner. This "lock-and-key" interaction results in the differentiation of the two prochiral faces of the alkene.[7] One face is effectively shielded by the ligand framework, while the other is exposed for hydrogen delivery.

Following substrate coordination, molecular hydrogen undergoes oxidative addition to the Rh(I) center, forming a Rh(III) dihydride species. Subsequent migratory insertion of the alkene into a Rh-H bond and reductive elimination of the saturated product regenerates the active Rh(I) catalyst, completing the cycle. The enantioselectivity is locked in during the irreversible oxidative addition and subsequent hydrogen transfer steps.

Catalytic Cycle cluster_main Asymmetric Hydrogenation Cycle cluster_legend Legend A [Rh(L*)(Diene)]+ B [Rh(L*)(Solvent)₂]+ A->B + Substrate - Diene C [Rh(L*)(Substrate)]+ B->C + Substrate - 2 Solvent D [Rh(H)₂(L*)(Substrate)]+ C->D + H₂ (Oxidative Addition) (Enantiodetermining Step) D->B Reductive Elimination E Product D->E Chiral Product L_star L* = Chiral Bisphosphine Ligand Substrate Substrate = Prochiral Alkene

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Catalyst System Preparation and Handling

The active catalysts are typically prepared in two stages: synthesis of the chiral ligand and subsequent complexation with a rhodium precursor. These materials are often air-sensitive, and all manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

Protocol 1: Preparation of the Rhodium Pre-catalyst [Rh(BenzP)(COD)]SbF₆*

This protocol describes the synthesis of a representative cationic rhodium(I) pre-catalyst from the chiral ligand and a commercially available rhodium source.[6]

Materials:

  • (R,R)-1,2-Bis(tert-butylmethylphosphino)benzene [(R,R)-BenzP*]

  • Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate [[Rh(COD)₂]SbF₆]

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

Equipment:

  • Schlenk flasks and manifold

  • Magnetic stirrer

  • Cannula or syringe for liquid transfer

  • Sintered glass funnel for filtration

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R,R)-BenzP* (1.0 equivalent) in anhydrous DCM.

  • In a separate Schlenk flask, dissolve [Rh(COD)₂]SbF₆ (1.0 equivalent) in anhydrous DCM.

  • Slowly transfer the [Rh(COD)₂]SbF₆ solution to the stirred solution of the BenzP* ligand at room temperature.

  • Stir the resulting orange-red solution at room temperature for 1 hour.

  • Reduce the solvent volume under vacuum until the solution is concentrated.

  • Add anhydrous diethyl ether to precipitate the product.

  • Isolate the crystalline solid by filtration under an inert atmosphere, wash with diethyl ether, and dry under vacuum.

  • The resulting [Rh(BenzP*)(COD)]SbF₆ is typically an orange or wine-red crystalline solid and should be stored under an inert atmosphere.[6]

General Protocol for Asymmetric Hydrogenation

This section provides a detailed, step-by-step methodology for a typical asymmetric hydrogenation of a prochiral functionalized alkene.

Experimental Workflow start Start prep Reagent & Catalyst Preparation (Inert Atmosphere) start->prep setup Assemble High-Pressure Reactor prep->setup charge Charge Reactor with Substrate, Solvent, and Catalyst setup->charge purge Purge Reactor with H₂ (3-5 cycles) charge->purge pressurize Pressurize with H₂ to Desired Pressure purge->pressurize react Stir at Set Temperature for Required Time pressurize->react depressurize Cool and Vent Reactor react->depressurize workup Reaction Work-up (Solvent Removal, Extraction) depressurize->workup purify Purification (e.g., Column Chromatography) workup->purify analyze Analysis: 1. ¹H NMR (Conversion) 2. Chiral HPLC/GC (% ee) purify->analyze end End analyze->end

Caption: Standard experimental workflow for asymmetric hydrogenation.

Materials & Equipment:

  • Rhodium pre-catalyst (e.g., [Rh(BenzP*)(COD)]SbF₆)

  • Prochiral substrate (e.g., Methyl (Z)-α-acetamidocinnamate)

  • Hydrogen gas (high purity)

  • Anhydrous, degassed solvent (e.g., Methanol, THF, or DCM)

  • High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Chromatography equipment (for purification)

  • NMR spectrometer

  • Chiral HPLC or GC system

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Place a magnetic stir bar inside.

  • Charging the Reactor: Under a positive flow of inert gas, add the substrate (e.g., 1.0 mmol) and the rhodium pre-catalyst (e.g., 0.001-0.01 mmol, corresponding to a Substrate-to-Catalyst ratio [S/C] of 1000 to 100).

  • Solvent Addition: Add the desired amount of degassed, anhydrous solvent (e.g., 5-10 mL) via cannula or syringe.

  • Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with hydrogen gas (e.g., to 5 atm) and then venting carefully. Repeat this process 3-5 times to ensure the complete removal of air.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm). Begin stirring and heat to the target temperature if necessary (many reactions proceed at room temperature).

  • Monitoring: Monitor the reaction progress by observing the pressure drop on the gauge. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a fume hood. Open the reactor and transfer the reaction mixture to a round-bottom flask.

  • Isolation: Remove the solvent using a rotary evaporator. The crude product can then be purified by standard methods, such as flash column chromatography.

  • Analysis:

    • Determine the conversion by analyzing the crude reaction mixture using ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (% ee) of the purified product by analysis on a chiral HPLC or GC column, comparing the result to a racemic standard.

Performance Data & Substrate Scope

Rhodium complexes of P-chiral this compound ligands have demonstrated exceptional performance across a range of important substrate classes. The data below, derived from studies on BenzP*, showcases the catalyst's high efficiency.[4][5]

SubstrateS/C RatioH₂ (atm)SolventTemp (°C)Time (h)Conv. (%)% eeRef.
Methyl (Z)-α-acetamidocinnamate100010MeOH2512>9999[4]
(Z)-α-Acetamidocinnamic acid100010MeOH2512>99>99.9[5]
Methyl (Z)-α-acetamidoacrylate100010MeOH2512>9999[4]
Dimethyl itaconate100010MeOH2512>9999[4]
(E)-N-(1-Phenylprop-1-en-2-yl)acetamide10030MeOH2524>9998[4]
(Z)-N-(1-Phenylvinyl)acetamide10030MeOH2524>9999[4]

Field Application: Synthesis of Chiral Pharmaceutical Intermediates

The practical utility of these catalysts is highlighted by their application in synthesizing precursors for pharmaceuticals.[4] For example, the asymmetric hydrogenation of α-substituted enamides is a highly efficient route to optically active secondary amines, which are common structural motifs in biologically active compounds.[6]

Case Study: Synthesis of a Chiral Amine Precursor The hydrogenation of N-(1-(4-methoxyphenyl)vinyl)acetamide using a [Rh(BenzP*)] catalyst provides the corresponding chiral N-acetylated amine with high enantiopurity. This product is a valuable intermediate for various pharmaceutical targets. The reaction proceeds efficiently under optimized conditions, demonstrating the catalyst's value in a drug development context.

Technical Insights & Troubleshooting

  • Causality of Solvent Choice: Protic solvents like methanol (MeOH) are often preferred. They can stabilize the cationic rhodium species and, in some cases, participate in hydrogen-bonding interactions with the substrate, which can enhance both reactivity and selectivity.

  • Impact of Pressure and Temperature: While many reactions proceed well under mild conditions (1-10 atm H₂, 25 °C), more challenging or sterically hindered substrates may require higher pressures or temperatures to achieve full conversion. However, elevated temperatures can sometimes lead to a decrease in enantioselectivity.

  • Catalyst Purity and Handling: The performance of the catalyst is highly sensitive to impurities. Oxygen can oxidize the phosphine ligand, rendering the catalyst inactive. It is imperative to use anhydrous, degassed solvents and rigorous inert atmosphere techniques throughout the setup and reaction. The reported air-stability of ligands like BenzP* is a significant practical advantage, but the rhodium complexes themselves should still be handled with care.[4]

  • Low Enantioselectivity (% ee): If the % ee is low, verify the optical purity of the chiral ligand. Ensure the reaction has gone to full conversion, as kinetic resolution can sometimes lead to changes in % ee over the reaction time. Re-evaluate the solvent and temperature, as these parameters can have a profound effect on the stereochemical outcome.

  • Low Conversion: This can be caused by catalyst deactivation (e.g., exposure to air), insufficient hydrogen pressure, or a poorly soluble substrate. Ensure the system is leak-free and properly purged. Consider increasing catalyst loading, pressure, or temperature. A change of solvent may also be beneficial to improve substrate solubility.

References

Application Note & Protocol: A Detailed Guide to the Synthesis of 1,2-Bis(phosphino)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1,2-bis(phosphino)benzene, a foundational building block in the development of bidentate phosphine ligands. These ligands are pivotal in coordination chemistry and homogeneous catalysis, with wide-ranging applications in pharmaceutical and materials science research. This guide offers a detailed experimental protocol, explains the chemical principles underpinning the procedure, and provides insights into best practices for a successful synthesis.

Introduction: The Significance of this compound

This compound and its derivatives, such as 1,2-bis(diphenylphosphino)benzene (dppbz), are highly effective bidentate ligands in transition metal-catalyzed reactions.[1][2][3] The rigid benzene backbone enforces a specific geometry upon coordination to a metal center, which can enhance catalytic activity and selectivity in critical bond-forming reactions.[1] The versatility of the palladium-dppbz system, for instance, is well-documented in a variety of C-C and C-N cross-coupling reactions.[1] The parent compound, this compound, serves as a crucial precursor for creating a diverse library of phosphine ligands through substitution at the phosphorus-hydrogen bond.

Synthetic Strategy: A Two-Step Approach via a Dichlorophosphine Intermediate

The synthesis of this compound can be efficiently achieved through a two-step process starting from 1,2-dibromobenzene. The core of this strategy involves the formation of a key intermediate, 1,2-bis(dichlorophosphino)benzene, which is then reduced to the final product. This method is advantageous as it avoids the direct handling of highly reactive and pyrophoric phosphine gas (PH₃).

The synthetic pathway is as follows:

  • Step 1: Synthesis of 1,2-Bis(dichlorophosphino)benzene. This is accomplished via a lithium-halogen exchange with 1,2-dibromobenzene, followed by reaction with a suitable phosphorus electrophile and subsequent cleavage to yield the dichlorophosphine intermediate.[4]

  • Step 2: Reduction to this compound. The dichlorophosphine intermediate is then reduced to the desired primary phosphine.

Experimental Workflow

Below is a visual representation of the key stages in the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_step1 Step 1: Dichlorophosphine Synthesis cluster_step2 Step 2: Reduction cluster_workup Workup & Purification Prep Inert Atmosphere Setup (Schlenk Line/Glovebox) Start 1,2-Dibromobenzene Prep->Start Lithiation Lithiation with n-BuLi Start->Lithiation Phosphinylation Reaction with (Et₂N)₂PCl Lithiation->Phosphinylation Cleavage Cleavage with HCl Phosphinylation->Cleavage Intermediate 1,2-Bis(dichlorophosphino)benzene Cleavage->Intermediate Reduction Reduction (e.g., with LAH) Intermediate->Reduction Product This compound Reduction->Product Workup Aqueous Workup Product->Workup Purification Purification (e.g., Distillation/Crystallization) Workup->Purification

References

Application Notes & Protocols: The Role of 1,2-Bis(phosphino)benzene Ligands in Enhancing Selectivity in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of a Rigid Backbone

In the realm of asymmetric catalysis, where the precise control of stereochemistry is paramount, the design of chiral ligands is the cornerstone of success. Chiral phosphine ligands, in particular, have become indispensable tools, capable of creating a specific chiral environment around a metal center to guide a reaction towards a desired enantiomer.[1] Among the vast library of phosphines, ligands built upon the 1,2-bis(phosphino)benzene scaffold represent a class of exceptional merit.

The parent compound, 1,2-bis(diphenylphosphino)benzene (dppbz), is an achiral ligand celebrated for its utility in various transition-metal-catalyzed reactions, including palladium-catalyzed cross-couplings.[2][3] Its efficacy stems from a rigid benzene backbone that pre-organizes the two phosphorus donor atoms. This structural rigidity is the key to its influence on catalytic performance. However, for asymmetric catalysis, chirality must be introduced to this framework. The development of chiral this compound derivatives has unlocked new levels of enantioselectivity, transforming established reactions into powerful methods for synthesizing enantiopure compounds.[3][4]

This guide provides an in-depth exploration of how the unique structural and electronic properties of chiral this compound ligands are harnessed to achieve high selectivity in asymmetric catalysis. We will delve into the mechanistic principles, provide field-proven application examples, and present detailed experimental protocols for their use.

Part 1: The Mechanistic Pillars of Selectivity

The remarkable ability of this compound ligands to control stereoselectivity is not accidental; it is a direct consequence of their defined molecular architecture. Two key features are primarily responsible: the enforced bite angle and the tunability of the phosphine electronics and sterics.

The Bite Angle: A Geometric Mandate for Selectivity

The "bite angle" (P-M-P) is a critical geometric parameter in complexes formed with bidentate phosphine ligands.[5] This angle directly influences the steric and electronic environment at the metal center, which in turn dictates the stability of intermediates and the energy of transition states in a catalytic cycle.[6][7] The rigid ortho-phenylene backbone of this compound ligands acts as a rigid spacer, constraining the phosphorus atoms and enforcing a well-defined and relatively wide bite angle.[1]

This geometric constraint is fundamental to selectivity. For instance, in processes like hydroformylation or reductive elimination, specific bite angles are known to favor desired reaction pathways.[8][9] A wider bite angle can accelerate reductive elimination from a metal center, a crucial product-forming step in many cross-coupling reactions.[9] By locking the catalyst into a specific geometry, the ligand minimizes conformational flexibility, creating a more ordered and predictable chiral pocket for the substrate to bind, thereby enhancing enantioselection.

cluster_ligand This compound Ligand cluster_complex Metal Complex Geometry P1 P Backbone Rigid Benzene Backbone P1->Backbone Metal M P1->Metal Coordination P2 P P2->Metal Coordination Backbone->P2 Angle Enforced Bite Angle

Caption: The rigid benzene backbone enforces a specific P-M-P bite angle.

P-Stereogenic Centers: The Locus of Chirality

While introducing chiral groups onto the benzene backbone is a valid strategy, creating stereogenic centers directly at the phosphorus atoms (P-stereogenic or P-chiral ligands) has proven to be exceptionally powerful.[1] Ligands such as BenzP *, an enantiopure 1,2-bis(tert-butylmethylphosphino)benzene, place the chiral information in immediate proximity to the catalytic metal center.[4]

This direct placement ensures a profound influence on the substrate's approach and orientation within the catalyst's coordination sphere. The bulky and electron-rich nature of the alkyl groups on the phosphorus atoms, like the tert-butyl groups in BenzP*, further enhances the ligand's effectiveness by increasing the catalyst's activity and creating a well-defined, sterically hindered chiral pocket.[4]

Part 2: Application Notes — Asymmetric Hydrogenation

One of the most successful applications of chiral this compound ligands is in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This reaction is a cornerstone of pharmaceutical synthesis, providing access to chiral building blocks with high optical purity.

High-Performance Hydrogenation with BenzP*

The P-stereogenic ligand BenzP* has demonstrated exceptional performance in the Rh-catalyzed hydrogenation of various prochiral olefins. Its rigid backbone, combined with the electron-rich and sterically demanding P-chiral centers, leads to catalysts with both high activity and outstanding enantioselectivity.[4]

The data below summarizes the performance of the Rh-BenzP* system across a range of benchmark substrates, highlighting its broad applicability and efficiency.

SubstrateProduct Chiral CenterCatalyst SystemTOF (h⁻¹)Enantiomeric Excess (ee, %)Reference
Methyl (Z)-α-acetamidocinnamateα-Amino Acid[Rh(cod)(BenzP)]BF₄>1,000>99[4]
Methyl (Z)-α-acetamidoacrylateα-Amino Acid[Rh(cod)(BenzP)]BF₄>5,00099.5[4]
Itaconic acid dimethyl esterSuccinate Derivative[Rh(cod)(BenzP)]BF₄~10,00099[4]
(E)-1,2-Diphenyl-1-propeneChiral Alkane[Rh(cod)(BenzP)]BF₄>1,00098[4]

Causality Behind Performance: The success of BenzP* can be attributed to several factors. The electron-rich nature of the phosphine groups increases the electron density on the rhodium center, promoting the oxidative addition of H₂. The rigid backbone pre-organizes the complex for efficient catalysis, while the bulky tert-butyl groups create a highly selective chiral pocket, effectively differentiating between the two enantiotopic faces of the incoming olefin.

Part 3: Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with a reliable starting point for employing these powerful ligands in asymmetric catalysis.

Protocol 1: Synthesis of the [Pd(dppbz)Cl₂] Pre-catalyst

This protocol describes the synthesis of a common achiral palladium pre-catalyst. The same principles apply to the formation of complexes with chiral this compound ligands, which are often prepared in situ or as stable pre-catalysts.

Rationale: Using a well-defined pre-catalyst ensures reproducibility by providing a consistent source of the active catalytic species. This procedure is performed under an inert atmosphere to prevent the oxidation of the phosphine ligand and the palladium center.[2]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 1,2-Bis(diphenylphosphino)benzene (dppbz)

  • Acetonitrile (anhydrous)

  • Benzene (anhydrous)

  • Flame-dried Schlenk flasks and standard Schlenk line equipment

Procedure:

  • Preparation of PdCl₂(CH₃CN)₂: In a flame-dried Schlenk flask under an argon atmosphere, dissolve PdCl₂ in anhydrous acetonitrile. Stir the solution until the PdCl₂ has fully dissolved to form a solution of bis(acetonitrile)palladium(II) chloride.

  • Ligand Solution: In a separate Schlenk flask, dissolve 1.1 equivalents of dppbz in warm anhydrous benzene.

  • Complexation: Slowly add the dppbz solution to the stirred solution of PdCl₂(CH₃CN)₂ at room temperature.

  • Precipitation: Continue stirring the reaction mixture at room temperature for 2-4 hours. A yellow precipitate of [Pd(dppbz)Cl₂] will form during this time.[2]

  • Isolation: Collect the yellow solid product by filtration under an inert atmosphere, wash with diethyl ether, and dry under vacuum.

cluster_prep Pre-catalyst Synthesis Workflow A Dissolve PdCl₂ in anhydrous MeCN C Slowly add dppbz solution to PdCl₂ solution at RT A->C B Dissolve dppbz in warm Benzene B->C D Stir for 2-4 hours (Yellow precipitate forms) C->D E Filter under inert atmosphere D->E F Wash with Et₂O and dry E->F G [Pd(dppbz)Cl₂] Pre-catalyst F->G

Caption: Workflow for the synthesis of the [Pd(dppbz)Cl₂] pre-catalyst.

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol details a typical asymmetric hydrogenation using an in situ prepared catalyst with a chiral this compound ligand like BenzP*.

Rationale: The reaction is performed under a hydrogen atmosphere in a degassed solvent to ensure the availability of the reducing agent and prevent catalyst deactivation. The substrate-to-catalyst ratio (S/C) is typically high, reflecting the efficiency of the catalyst.

Materials:

  • Chiral this compound ligand (e.g., (R,R)-BenzP*) (1.05 mol%)

  • [Rh(cod)₂]BF₄ (1.0 mol%)

  • Methyl (Z)-α-acetamidocinnamate (Substrate)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or hydrogenation vessel

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, add the chiral phosphine ligand (1.05 mol%) and [Rh(cod)₂]BF₄ (1.0 mol%) to a reaction vessel containing a stir bar. Add a portion of the degassed methanol and stir the mixture for 20-30 minutes at room temperature to allow for the formation of the active chiral catalyst complex.

  • Substrate Addition: Dissolve the methyl (Z)-α-acetamidocinnamate (100 mol%) in the remaining degassed methanol and add it to the catalyst solution.

  • Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas (3-4 cycles).

  • Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 bar) and stir vigorously at a constant temperature (e.g., 25-50 °C). Monitor the reaction progress by checking for the cessation of hydrogen uptake or by TLC/GC analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Conclusion and Future Outlook

Chiral ligands based on the this compound scaffold have firmly established themselves as powerful tools for enforcing high selectivity in asymmetric catalysis. Their rigid backbone provides a predictable and controllable coordination geometry, while the ability to introduce P-stereogenic centers allows for the creation of highly effective chiral environments. The success of ligands like BenzP* in asymmetric hydrogenation showcases the immense potential of this design strategy.[4]

Future advancements will likely focus on the synthesis of novel derivatives with fine-tuned electronic and steric properties to tackle even more challenging catalytic transformations. The development of more efficient synthetic routes to these sophisticated ligands will also be crucial for their broader adoption in both academic research and industrial-scale drug development.[3] The foundational principles of rigidity and precise chiral placement demonstrated by this ligand class will continue to inspire the design of the next generation of high-performance catalysts.

References

Application Notes and Protocols for the Utilization of 1,2-Bis(phosphino)benzene in the Synthesis of Metal Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of metal nanoparticles utilizing 1,2-bis(phosphino)benzene and its derivatives as highly effective stabilizing agents. Bidentate phosphine ligands, particularly those with a rigid phenylene backbone like 1,2-bis(diphenylphosphino)benzene (dppbz), offer exceptional control over nanoparticle size, dispersity, and stability due to their strong chelation effect on the metal surface. These properties are critical for applications in catalysis, sensing, and nanomedicine. This guide details the underlying principles of phosphine-ligand stabilization, provides step-by-step protocols for the synthesis of gold (Au) and palladium (Pd) nanoparticles, outlines essential characterization techniques, and discusses key applications.

Introduction: The Role of this compound in Nanoparticle Synthesis

The properties and performance of metal nanoparticles are critically dependent on the nature of the capping agents used to passivate their surface.[1] These agents prevent aggregation, control growth kinetics, and can impart specific functionalities.[2][3] Among the various classes of stabilizers, phosphines are L-type ligands that coordinate to the nanoparticle surface via a lone pair of electrons on the phosphorus atom, forming a dative bond with surface metal atoms.[4]

This compound and its widely used analogue, 1,2-bis(diphenylphosphino)benzene (dppbz), are bidentate or "chelating" ligands. Their structure, featuring two phosphino groups held in close proximity by a rigid benzene backbone, allows them to bind to adjacent metal atoms on the nanoparticle surface. This chelation effect results in significantly enhanced stability compared to monodentate phosphine ligands like triphenylphosphine (TPP).[5] The rigidity of the dppbz backbone also creates a well-defined and sterically accessible surface, which can be crucial for catalytic applications where substrate access to the metal is required.[5]

The key advantages of using dppbz for nanoparticle synthesis include:

  • Enhanced Stability: The chelate effect provides strong binding, preventing ligand dissociation and particle aggregation.

  • Size and Shape Control: As a strong coordinating agent, dppbz can influence both the nucleation and growth phases of nanoparticle formation, leading to smaller, more monodisperse particles.[4][6]

  • Tunable Surface Chemistry: The phenyl groups on the phosphorus atoms can be functionalized to alter solubility and compatibility with different media or to anchor other molecules.

Mechanistic Insights: How Dppbz Stabilizes Nanoparticles

The synthesis of metallic nanoparticles via chemical reduction involves two primary stages: nucleation, where metal atoms cluster to form initial seeds, and subsequent growth, where further metal atoms deposit onto these seeds.[7][8] Capping agents like dppbz play a crucial role in modulating both stages.

  • Complexation with Precursor: Initially, dppbz complexes with the metal salt precursor in solution (e.g., Pd(II) or Au(III) ions). This complexation moderates the reduction potential of the metal ion, slowing down the initial burst of nucleation.

  • Surface Passivation: As nuclei form, dppbz molecules rapidly adsorb onto the surface. The strong, bidentate coordination passivates the surface, acting as a physical barrier that limits further uncontrolled growth and prevents aggregation through steric hindrance.[2]

  • Growth Regulation: The ligand shell creates a diffusion barrier for metal monomers in the solution to reach the nanoparticle surface, leading to a diffusion-controlled growth mechanism which is key to achieving monodisperse nanoparticles.[4]

Phosphine ligands form relatively weaker interactions with metal surfaces compared to thiols.[4] While this might suggest lower stability, it is advantageous for applications where ligand exchange is desired or where the active metal surface must be partially accessible.[4]

Synthesis Protocols

The following protocols describe the synthesis of palladium and gold nanoparticles using 1,2-bis(diphenylphosphino)benzene (dppbz) as the primary stabilizing agent. Standard air-free techniques (e.g., Schlenk line or glovebox) are recommended for these procedures to prevent the oxidation of phosphine ligands and ensure reproducibility.

Protocol 1: Synthesis of Dppbz-Stabilized Palladium (Pd) Nanoparticles

This protocol is adapted from methodologies for synthesizing bisphosphine-stabilized palladium nanoparticles, designed for high stability and catalytic activity.[6] The method involves the chemical reduction of a palladium(II) precursor in the presence of dppbz.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,2-Bis(diphenylphosphino)benzene (dppbz)[9]

  • Tetrahydrofuran (THF), anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol, anhydrous

Experimental Procedure:

  • Preparation of Precursor Solution: In a flame-dried 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve palladium(II) acetate (22.4 mg, 0.1 mmol) and 1,2-bis(diphenylphosphino)benzene (dppbz) (89.3 mg, 0.2 mmol) in 40 mL of anhydrous THF. The molar ratio of Pd:dppbz is 1:2.

  • Stirring and Equilibration: Stir the resulting pale-yellow solution vigorously at room temperature for 1 hour to ensure the formation of the Pd-dppbz complex.

  • Preparation of Reducing Agent: In a separate flask, prepare a fresh solution of sodium borohydride (NaBH₄) (15.1 mg, 0.4 mmol) in 10 mL of anhydrous methanol.

  • Reduction: Using a syringe, rapidly inject the NaBH₄ solution into the stirred Pd-dppbz solution. The color of the solution will immediately turn dark brown to black, indicating the formation of palladium nanoparticles.

  • Aging and Stabilization: Allow the reaction mixture to stir at room temperature for an additional 4 hours to ensure complete reduction and stabilization of the nanoparticles.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Re-disperse the resulting solid in a minimal amount of THF (~5 mL).

    • Precipitate the nanoparticles by adding an excess of a non-solvent like hexane (~40 mL).

    • Centrifuge the mixture (e.g., 8000 rpm for 10 min), discard the supernatant, and dry the resulting black powder under vacuum.

  • Storage: Store the dried dppbz-Pd nanoparticles under an inert atmosphere to prevent oxidation.

Workflow Diagram:

Synthesis_of_Pd_Nanoparticles cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage dissolve 1. Dissolve Pd(OAc)₂ & dppbz in anhydrous THF stir 2. Stir for 1 hr (Complex Formation) dissolve->stir inject 4. Inject NaBH₄ solution stir->inject prepare_reductant 3. Prepare NaBH₄ in anhydrous Methanol prepare_reductant->inject age 5. Stir for 4 hrs (Reduction & Stabilization) inject->age evaporate 6. Remove Solvent age->evaporate precipitate 7. Precipitate with Hexane evaporate->precipitate centrifuge 8. Centrifuge & Dry precipitate->centrifuge store 9. Store under Inert Gas centrifuge->store

Workflow for the synthesis of dppbz-stabilized Pd nanoparticles.
Protocol 2: Synthesis of Dppbz-Stabilized Gold (Au) Nanoparticles

This protocol is based on methods developed for the synthesis of small gold nanoclusters using bidentate phosphine ligands, which afford excellent control over the core size of the particles.[5]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • 1,2-Bis(diphenylphosphino)benzene (dppbz)

  • Toluene, anhydrous

  • Ethanol, absolute

  • Tetrahydrofuran (THF), anhydrous

  • Sodium borohydride (NaBH₄)

Experimental Procedure:

  • Preparation of Gold Precursor Solution: In a 100 mL Schlenk flask, dissolve HAuCl₄·3H₂O (39.4 mg, 0.1 mmol) in 10 mL of absolute ethanol to form a yellow solution.

  • Preparation of Ligand Solution: In a separate 250 mL Schlenk flask under an inert atmosphere, dissolve 1,2-bis(diphenylphosphino)benzene (dppbz) (133.9 mg, 0.3 mmol) in 80 mL of anhydrous toluene.

  • Mixing: Slowly add the gold precursor solution to the stirred dppbz solution at room temperature. The color will lighten as the Au(III) is reduced to a Au(I)-phosphine complex. Stir for 30 minutes.

  • Reduction:

    • Prepare a fresh solution of sodium borohydride (NaBH₄) (37.8 mg, 1.0 mmol) in 10 mL of ice-cold deionized water.

    • Rapidly add the freshly prepared NaBH₄ solution to the gold-ligand mixture under vigorous stirring.

    • The solution color will rapidly change to a deep red or purple, indicating the formation of gold nanoparticles.

  • Phase Separation and Stabilization: Continue vigorous stirring for 3 hours. After stirring, stop and allow the phases to separate in a separatory funnel. The dppbz-stabilized Au nanoparticles will be in the upper toluene phase.

  • Purification:

    • Collect the organic (toluene) phase and wash it three times with deionized water to remove residual salts.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

    • Re-disperse the resulting solid in a minimal amount of THF and precipitate with an excess of ethanol.

    • Centrifuge the mixture, discard the supernatant, and dry the solid nanoparticle product under vacuum.

  • Storage: Store the dppbz-Au nanoparticles as a dry powder under an inert atmosphere.

Workflow Diagram:

Synthesis_of_Au_Nanoparticles cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage prep_au 1. Prepare HAuCl₄ solution in Ethanol mix 3. Mix solutions & stir (Au(I)-dppbz complex) prep_au->mix prep_dppbz 2. Prepare dppbz solution in Toluene prep_dppbz->mix reduce 4. Add aqueous NaBH₄ (Vigorous Stirring) mix->reduce stabilize 5. Stir for 3 hrs (NP Formation) reduce->stabilize separate 6. Separate Organic Phase stabilize->separate wash 7. Wash with Water separate->wash dry 8. Dry & Evaporate Solvent wash->dry precipitate 9. Precipitate & Centrifuge dry->precipitate store 10. Store as Dry Powder precipitate->store

Workflow for the synthesis of dppbz-stabilized Au nanoparticles.

Characterization of Dppbz-Coated Nanoparticles

Proper characterization is essential to confirm the successful synthesis and to understand the properties of the nanoparticles.

Technique Purpose Expected Outcome for Dppbz-NPs
Transmission Electron Microscopy (TEM) To determine particle size, size distribution, and morphology.For both Au and Pd, expect roughly spherical particles with a narrow size distribution, typically in the 2-10 nm range.[5][6]
UV-Visible Spectroscopy To observe the optical properties.For Au NPs, a characteristic Surface Plasmon Resonance (SPR) peak should be visible between 510-540 nm.[7] Pd NPs show a broad, featureless absorption.
X-ray Photoelectron Spectroscopy (XPS) To analyze surface elemental composition and oxidation states.Confirms the presence of Au(0) or Pd(0) and phosphorus from the dppbz ligand on the surface.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the ligand on the nanoparticle surface.Shows characteristic peaks corresponding to the P-C and phenyl bonds of the dppbz ligand.

Applications in Catalysis

Metal nanoparticles stabilized with phosphine ligands are highly effective catalysts for a range of organic transformations.[6][10] The dppbz ligand provides stability without completely poisoning the metal surface, allowing for high catalytic activity.

  • Palladium Nanoparticles (dppbz-Pd): These nanoparticles are excellent catalysts for C-C coupling reactions.[6] For instance, they show high efficiency in Suzuki and Stille coupling reactions at room temperature, which is highly desirable for the synthesis of complex pharmaceutical intermediates.[6] The stability of the nanoparticles often allows for catalyst recycling without significant loss of activity.[6][11]

  • Gold Nanoparticles (dppbz-Au): While catalytically less versatile than palladium, gold nanoparticles are active in oxidation and reduction reactions.[12] Dppbz-stabilized gold nanoparticles can be used for the selective oxidation of alcohols and the reduction of nitroarenes.[13] The accessibility of the gold surface, modulated by the rigid ligand, is key to their catalytic performance.[5]

Conclusion

This compound and its derivatives are superior ligands for the synthesis of well-defined and highly stable metal nanoparticles. The chelation effect and structural rigidity they provide offer precise control over particle size and surface properties. The protocols detailed in this guide provide a robust framework for synthesizing dppbz-stabilized palladium and gold nanoparticles suitable for advanced applications, particularly in the field of catalysis. By understanding the interplay between the ligand structure and the nanoparticle properties, researchers can further innovate and design next-generation nanomaterials for catalysis, drug delivery, and beyond.

References

Application Notes and Protocols for 1,2-Bis(diphenylphosphino)benzene in Controlled Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Precision in Macromolecular Design

For researchers, scientists, and drug development professionals, the quest for polymers with precisely defined architectures is paramount. Controlled polymerization techniques have revolutionized our ability to synthesize macromolecules with predetermined molecular weights, narrow polydispersity indices (PDIs), and complex architectures. At the heart of many of these catalytic systems lies the ligand, a molecule that orchestrates the reactivity of the metal center with unparalleled finesse. Among the vast arsenal of ligands, 1,2-bis(diphenylphosphino)benzene (dppbz) has emerged as a powerful tool. Its rigid backbone and tunable electronic properties, conferred by the two phosphine groups, make it an exceptional ligand for stabilizing transition metal catalysts used in a variety of controlled polymerization methods.

This comprehensive guide provides an in-depth exploration of the application of dppbz in controlled polymer synthesis. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to harness the full potential of this versatile ligand in your research endeavors.

The Strategic Advantage of 1,2-Bis(diphenylphosphino)benzene (dppbz) in Catalysis

1,2-Bis(diphenylphosphino)benzene, with the chemical formula C₆H₄(P(C₆H₅)₂)₂, is a bidentate phosphine ligand that forms stable chelate complexes with a variety of transition metals, including nickel and palladium.[1] Its efficacy in catalysis stems from a unique combination of steric and electronic properties.

Key Physicochemical Properties of dppbz:

PropertyValueReference
Molecular Formula C₃₀H₂₄P₂[2]
Molecular Weight 446.46 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 183-188 °C[2]
Chelation Forms a stable five-membered ring with metal centers

The rigid benzene backbone of dppbz enforces a specific geometry upon the metal center, influencing the coordination of monomers and the subsequent insertion events that drive polymer chain growth. The phenyl groups on the phosphorus atoms contribute to the steric bulk around the metal, a critical factor in controlling the rate and selectivity of the polymerization process. Furthermore, the electron-donating nature of the phosphine groups modulates the electronic properties of the metal catalyst, impacting its activity and stability.

Application in Nickel-Catalyzed Coordination Polymerization of Olefins

Nickel complexes bearing bidentate phosphine ligands have been extensively investigated for the polymerization of olefins. The dppbz ligand, in particular, can be employed to create highly active and controlled nickel-based catalytic systems. These catalysts typically operate via a coordination-insertion mechanism, a fundamental process in olefin polymerization.

The Cossee-Arlman Mechanism: A Conceptual Framework

The polymerization of olefins by these nickel-dppbz catalysts can be understood through the lens of the Cossee-Arlman mechanism. This model provides a step-by-step depiction of the chain growth process.

Cossee_Arlman A Active Ni-Alkyl Species [Ni(dppbz)(Alkyl)]+ B Olefin Coordination A->B + Olefin C Migratory Insertion B->C π-complex formation D Chain Propagation C->D C-C bond formation D->A Regenerated Active Species Palladium_Catalysis cluster_0 Catalytic Cycle A [Pd(dppbz)(Alkyl)]+ B Vinyl Monomer Coordination A->B + Monomer C Migratory Insertion B->C D Chain Growth C->D D->A

References

Troubleshooting & Optimization

strategies for improving the yield of 1,2-bis(phosphino)benzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,2-Bis(phosphino)benzene Ligands

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to improve reaction yields and product purity. My approach is grounded in years of hands-on experience, focusing on the causal relationships behind experimental choices to ensure reproducible success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, a crucial bidentate ligand in catalysis.[1] The most common synthetic strategies involve either a Grignard reaction with a dihalobenzene or an ortho-lithiation followed by quenching with a chlorophosphine. Both pathways are powerful but sensitive to reaction conditions.

Issue 1: Low or No Yield of the Desired Product

Q1: My reaction yield is consistently low. What are the most likely causes when using a Grignard-based route?

A1: Low yields in Grignard-based syntheses of phosphines often trace back to the initial formation of the Grignard reagent or its subsequent reactivity. Here’s a breakdown of potential failure points and their solutions:

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from initiating.[2]

    • Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine (the brown color should disappear upon initiation), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.[2][3]

  • Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water in the glassware or solvent.[4]

    • Causality: The Grignard reagent will deprotonate water faster than it reacts with the chlorophosphine, leading to the formation of benzene and magnesium salts, thus consuming your reagent.

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of inert gas (Argon or Nitrogen).[2] Solvents must be anhydrous, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).

  • Side Reaction - Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting aryl halide, which is especially problematic at higher temperatures and concentrations.[1]

    • Solution: Maintain a dilute solution and control the temperature. Add the aryl halide dropwise to the magnesium suspension to keep its instantaneous concentration low. While some protocols call for reflux, if you observe significant darkening of the reaction mixture, it may indicate decomposition or excessive side reactions.[4]

Q2: I'm attempting an ortho-lithiation of 1,2-dichlorobenzene, but the reaction is not proceeding to completion. What should I check?

A2: Incomplete lithiation is a common hurdle. The success of this step hinges on the potency of your organolithium reagent and the precise control of reaction conditions.

  • Degraded Organolithium Reagent: Alkyllithium reagents like n-BuLi or t-BuLi are highly pyrophoric and reactive. Improper storage or handling can lead to a decrease in molarity.

    • Solution: Always titrate your organolithium reagent before use to determine its exact concentration. A common method involves titration against a known amount of a non-pyrophoric acid, like diphenylacetic acid, in an anhydrous solvent.

  • Insufficiently Low Temperature: The lithiation of dichlorobenzene is typically performed at very low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions, such as elimination to form benzyne.

    • Causality: At higher temperatures, the aryllithium intermediate can eliminate LiCl, leading to highly reactive benzyne, which will polymerize or react with other species in the flask, reducing your yield.

    • Solution: Maintain a consistent low temperature throughout the addition of the organolithium reagent and for the duration of the lithiation. Use a cryocool or a well-insulated Dewar for the cooling bath.

Diagram: Key Synthetic Pathways and Troubleshooting Points

G cluster_grignard Grignard Pathway cluster_lithiation Ortho-Lithiation Pathway cluster_downstream Purification & Handling start_g 1,2-Dibromobenzene + Mg grignard Bis-Grignard Reagent start_g->grignard Anhydrous THF Iodine activation ts_g1 Troubleshooting: - Inactive Mg - Moisture present - Wurtz Coupling start_g->ts_g1 quench_g Quench with PPh2Cl grignard->quench_g product_g This compound purification Crude Product product_g->purification quench_g->product_g start_l 1,2-Dichlorobenzene + n-BuLi lithium Dilithiobenzene Intermediate start_l->lithium -78 °C, Anhydrous Ether/THF ts_l1 Troubleshooting: - Degraded n-BuLi - Temperature too high - Benzyne formation start_l->ts_l1 quench_l Quench with PPh2Cl lithium->quench_l product_l This compound product_l->purification quench_l->product_l final_product Pure Product purification->final_product Recrystallization or Column Chromatography phosphine_oxide Side Product: Phosphine Oxide purification->phosphine_oxide Air Exposure

Caption: Synthetic routes to this compound with key troubleshooting checkpoints.

Issue 2: Product Contamination and Purification Challenges

Q3: My NMR spectrum shows signals that are not my desired product. What is the most common impurity and how do I remove it?

A3: The most common impurity is the corresponding phosphine oxide, formed by the oxidation of the trivalent phosphorus center.[5][6] Phosphines are notoriously sensitive to air.[7]

  • Identification: In the ³¹P NMR spectrum, the phosphine oxide will appear as a new peak, typically shifted downfield from the parent phosphine. For 1,2-bis(diphenylphosphino)benzene, the ³¹P NMR chemical shift is around -13 ppm, while the monoxide can appear in the +20 to +30 ppm range and the dioxide around +25 ppm.

  • Mechanism of Oxidation: The oxidation can occur via a radical mechanism with atmospheric oxygen or be facilitated by other oxidants.[8] This is why maintaining a strictly inert atmosphere during the reaction, workup, and purification is critical.

  • Prevention and Removal:

    • Borane Protection: A robust strategy is to protect the phosphine as its borane adduct (R₃P-BH₃) immediately after synthesis.[6] The phosphine-borane complex is air-stable and can be purified by standard column chromatography.[5] The borane group can be removed later by refluxing with an amine like DABCO or diethylamine.

    • Purification: If phosphine oxide has formed, it can often be separated by careful column chromatography on silica gel. However, phosphine oxides can be quite polar, making separation challenging. Recrystallization is also a powerful technique. A solvent system where the desired phosphine has moderate solubility at high temperatures and low solubility at low temperatures is ideal. Common solvents for recrystallization include ethanol, or mixed solvent systems like dichloromethane/hexane.[9][10]

Q4: I am struggling with the recrystallization of my final product. Can you provide some guidance?

A4: Successful recrystallization depends on selecting the right solvent system and controlling the cooling rate.

  • Solvent Selection: The ideal solvent (or solvent pair) should dissolve the compound sparingly at room temperature but completely at its boiling point. For 1,2-bis(diphenylphosphino)benzene, which is a solid, consider solvents like hot ethanol, isopropanol, or a mixture of a good solvent (e.g., dichloromethane, THF) and a poor solvent (e.g., hexane, pentane).

  • Procedure for Two-Solvent Recrystallization:

    • Dissolve the crude product in the minimum amount of the "good" solvent at room temperature.

    • Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

    • Gently warm the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is key to forming pure, well-defined crystals.[11]

    • Collect the crystals by vacuum filtration.

Experimental Protocols

Protocol 1: Synthesis via Ortho-Lithiation

This protocol is adapted from established methods for preparing 1,2-bis(dichlorophosphino)benzene, a precursor that can be subsequently reacted with a Grignard reagent to yield the desired product.[12]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum.

  • Reagent Preparation: In the flask, dissolve 1,2-dichlorobenzene (1.0 eq) in anhydrous diethyl ether or THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq, titrated solution) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours.

  • Quenching: In a separate flame-dried flask, prepare a solution of chlorodiphenylphosphine (2.2 eq) in anhydrous ether/THF. Cool this solution to -78 °C. Transfer the dilithiobenzene solution to the chlorodiphenylphosphine solution via a cannula, maintaining the low temperature.

  • Warm-up and Workup: Allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography under an inert atmosphere.

Quantitative Data Summary

ParameterGrignard RouteOrtho-Lithiation Route
Starting Material 1,2-Dibromobenzene1,2-Dichlorobenzene
Key Reagent Magnesium Turningsn-Butyllithium
Phosphorus Source ChlorodiphenylphosphineChlorodiphenylphosphine
Typical Solvent Anhydrous THFAnhydrous Diethyl Ether/THF
Reaction Temp. Reflux (initiation may require heat)-78 °C
Key Side Reactions Wurtz Coupling, BenzeneBenzyne Formation
Reported Yields Variable (40-80% reported for similar Grignards[2])Generally good, but sensitive to conditions

Frequently Asked Questions (FAQs)

Q: Is it necessary to use a glovebox for these reactions? A: While a glovebox provides the ideal inert environment, these syntheses can be successfully performed using Schlenk line techniques.[13] This involves using specialized glassware that allows for the manipulation of reagents under an inert atmosphere (argon or nitrogen). Meticulous technique is paramount to exclude air and moisture.

Q: My organolithium reagent is old. Is it still usable? A: Possibly, but you must titrate it before use. The molarity of organolithium solutions can decrease significantly over time, even with proper storage. Using an assumed concentration will lead to incorrect stoichiometry and likely reaction failure.

Q: What are the safety precautions for handling organolithium reagents like n-BuLi or t-BuLi? A: These reagents are pyrophoric and will ignite spontaneously on contact with air.[14][15] Always handle them under an inert atmosphere. Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[14] Have a Class D fire extinguisher readily available. Quench any residual reagent and contaminated glassware carefully. A common method is to slowly add the dilute reagent to a flask containing an alcohol like isopropanol in an inert solvent (e.g., hexane) at 0 °C.[14][16][17]

Q: Can I use other chlorophosphines besides chlorodiphenylphosphine? A: Yes, this general synthetic strategy can be adapted to synthesize a wide variety of 1,2-bis(dialkyl/diarylphosphino)benzene ligands by choosing the appropriate R₂PCl reagent in the quenching step.

Q: How do I store the final this compound product? A: Due to its air sensitivity, the purified phosphine should be stored under an inert atmosphere (in a vial with an argon/nitrogen headspace, sealed with Parafilm) and preferably in a freezer or refrigerator to minimize degradation over time.[13] If you have synthesized the borane-protected adduct, it is significantly more stable and can be stored on the benchtop.

References

Technical Support Center: Troubleshooting Low Catalytic Activity with 1,2-Bis(phosphino)benzene Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 1,2-bis(phosphino)benzene (dppbz) and its derivatives in catalytic reactions. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven insights to address common challenges, particularly low catalytic activity and reaction failure. As an organophosphorus compound, dppbz is a powerful bidentate ligand, crucial for forming stable and active metal complexes for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and carbonylation reactions[1][2][3][4]. However, the success of these sensitive catalytic systems hinges on the precise control of multiple experimental variables.

This document moves beyond simple checklists to explain the underlying chemical principles behind common failure modes, empowering you to diagnose and solve problems effectively.

General Troubleshooting Workflow

Low conversion is a frustratingly common issue. Before diving into specific parameters, it's crucial to approach the problem systematically. The following workflow outlines a logical progression for diagnosing the root cause of low catalytic activity.

Troubleshooting_Workflow cluster_integrity Details for Step 1 cluster_setup Details for Step 2 cluster_catalyst Details for Step 3 Start Start: Low Conversion or Yield Observed Check_Integrity Step 1: Verify Reagent & Ligand Integrity Start->Check_Integrity Check_Setup Step 2: Scrutinize Reaction Setup & Conditions Check_Integrity->Check_Setup If reagents are pure Ligand_Purity Ligand Purity: - Oxidation (P=O)? - Impurities from synthesis? Check_Integrity->Ligand_Purity Substrate_Purity Substrate/Reagent Purity: - Inhibiting functional groups? - Purity confirmed by NMR/GC? Check_Integrity->Substrate_Purity Check_Catalyst Step 3: Investigate Catalyst Formation & Activity Check_Setup->Check_Catalyst If setup is correct Atmosphere Inert Atmosphere: - Rigorous degassing? - Air/moisture leak? Check_Setup->Atmosphere Solvent Solvent Quality: - Anhydrous? - Peroxide-free? Check_Setup->Solvent Mixing Mixing: - Inefficient stirring? - Heterogeneous mixture? Check_Setup->Mixing Optimize Step 4: Re-optimize Reaction Parameters Check_Catalyst->Optimize If catalyst generation is suspect Precatalyst Precatalyst Choice: - Correct metal source (Pd(0) vs Pd(II))? - Using stable precatalyst? [1] Check_Catalyst->Precatalyst Activation Activation Step: - Inefficient reduction to active species? - Incorrect Ligand:Metal ratio? Check_Catalyst->Activation Deactivation Deactivation Pathway: - P-C bond cleavage? - Homocoupling? [1] Check_Catalyst->Deactivation Success Problem Solved Optimize->Success

Caption: A systematic workflow for troubleshooting low catalytic activity.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Section A: Catalyst and Ligand Integrity

Q1: My reaction is completely dead. How can I confirm the quality of my 1,2-bis(diphenylphosphino)benzene (dppbz) ligand?

A1: The quality of the phosphine ligand is the most common and critical point of failure. Trivalent phosphines are susceptible to oxidation, and even small amounts of the corresponding phosphine oxide can halt catalysis.

  • Causality: The catalytic cycle relies on the electron-donating ability of the phosphorus lone pairs to coordinate to the metal center.[5] When oxidized to a phosphine oxide (P=O), the phosphorus atom no longer has a lone pair to donate, rendering the ligand ineffective. The presence of phosphine monoxide can also lead to the formation of inactive catalyst complexes.[6]

  • Troubleshooting Steps:

    • ³¹P NMR Spectroscopy: This is the most direct method. The dppbz ligand should show a sharp singlet around -13 to -14 ppm (in CDCl₃). The presence of a broad peak or multiple peaks in the region of +20 to +40 ppm is indicative of oxidation products, such as the monoxide or dioxide.

    • Visual Inspection: High-purity dppbz is a white, crystalline solid.[4] A yellowish tint or clumpy, less crystalline appearance can suggest degradation.

    • Melting Point: The reported melting point for dppbz is 183-188 °C. A broad or significantly depressed melting point suggests the presence of impurities.

  • Solution: If oxidation is suspected, the ligand must be purified. Recrystallization is often effective (see Protocol 1 ). For long-term viability, always store dppbz under an inert atmosphere (argon or nitrogen), in a desiccator, and protected from light.[7]

Q2: I'm using a pre-formed metal-dppbz complex. Why might it be inactive?

A2: Pre-formed catalysts, like [Pd(dppbz)Cl₂], offer convenience but are not immune to degradation.[3]

  • Causality: While more stable than the free ligand, the complex can still degrade over time, especially with improper storage. Moisture can lead to hydrolysis, and trace oxygen can cause slow oxidation of the coordinated phosphine. Furthermore, the chosen metal precursor is critical; for many cross-coupling reactions, a Pd(0) species is the active catalyst, and the reduction of a Pd(II) precatalyst in situ might be inefficient under your conditions.[8][9]

  • Troubleshooting Steps:

    • Check the Age and Storage: How old is the complex? Was it stored under an inert atmosphere?

    • Attempt in situ Generation: Compare the results from your pre-formed complex with a catalyst generated in situ from a reliable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and fresh, pure dppbz ligand. If the in situ reaction works, your pre-formed complex has likely degraded.

    • Consider Modern Precatalysts: For challenging reactions, consider using modern, third-generation palladium precatalysts that are designed for efficient and clean generation of the active LPd(0) species.[8]

Section B: Reaction Conditions and Setup

Q3: I've confirmed my ligand is pure, but the reaction still fails. What aspects of my experimental setup should I scrutinize?

A3: Rigorous exclusion of air and moisture is non-negotiable for most phosphine-ligated catalysis.[7][10]

  • Causality of Oxygen: Oxygen is a primary culprit for catalyst deactivation. It can directly oxidize the phosphine ligand to the inactive phosphine oxide or lead to oxidative side reactions like homocoupling of starting materials.[8]

  • Causality of Water: Water can have varied effects. In some reactions (e.g., Suzuki coupling), controlled amounts of water can be beneficial. However, in many cases, it can hydrolyze starting materials or intermediates, deactivate bases (like NaOtBu), or promote the formation of inactive metal-hydroxo species.[10]

  • Troubleshooting Steps:

    • Solvent Degassing: Ensure your solvents are rigorously deoxygenated. The most effective method is the "freeze-pump-thaw" technique (see Protocol 2 ). Sparging with an inert gas (passing a stream of argon or nitrogen through the solvent) is a faster but generally less effective alternative.[8]

    • Inert Atmosphere Technique: Use flame-dried or oven-dried glassware. Assemble your reaction under a positive pressure of high-purity argon or nitrogen using Schlenk line or glovebox techniques.[7] Ensure all septa are sound and provide a good seal.

    • Reagent Purity: Ensure all other reagents, especially the base and any additives, are anhydrous and handled under inert conditions. Finely grinding solid bases in a glovebox can improve reactivity by increasing surface area.[8]

Cause_Effect O2 Atmospheric O₂ Ligand_Oxidation Ligand Oxidation (P → P=O) O2->Ligand_Oxidation Side_Reactions Undesired Side Reactions (e.g., Homocoupling) O2->Side_Reactions H2O Trace H₂O Catalyst_Decomposition Catalyst Decomposition H2O->Catalyst_Decomposition Impure_Ligand Impure Ligand Stock Impure_Ligand->Ligand_Oxidation Inefficient_Activation Inefficient Catalyst Activation Impure_Ligand->Inefficient_Activation Wrong_Stoichiometry Incorrect L:M Ratio Wrong_Stoichiometry->Catalyst_Decomposition Wrong_Stoichiometry->Inefficient_Activation Low_Activity Low Catalytic Activity Ligand_Oxidation->Low_Activity Catalyst_Decomposition->Low_Activity Side_Reactions->Low_Activity Inefficient_Activation->Low_Activity

Caption: Common causes of catalyst deactivation and their effects.

Section C: Mechanistic and Side Reactions

Q4: My reaction starts well (confirmed by TLC/GC) but then stalls before completion. What could be causing catalyst deactivation during the reaction?

A4: Catalyst deactivation mid-reaction points to instability in the catalytic cycle. This can be due to ligand degradation under thermal stress or inhibition by a product or byproduct.

  • Causality:

    • P-C Bond Cleavage: Under harsh conditions (e.g., high temperatures, strong bases), the phosphorus-carbon bonds within the ligand can cleave.[11][12] This decomposition pathway destroys the ligand and generates catalytically inactive metal species.

    • Product Inhibition: The product of your reaction may coordinate more strongly to the metal center than the starting materials, effectively poisoning the catalyst and preventing turnover.

    • Insufficient Ligand: The ratio of ligand to metal is critical. An insufficient amount of ligand can lead to the formation of unstable, coordinatively unsaturated metal species that can aggregate into inactive metal colloids (e.g., palladium black). An extra equivalent of ligand relative to the metal can sometimes improve catalyst stability.[8]

  • Troubleshooting Steps:

    • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. High temperatures accelerate most decomposition pathways.

    • Adjust Ligand:Metal Ratio: While a 1:1 ratio is common for bidentate ligands, try increasing it to 1.1:1 or 1.2:1 to see if catalyst stability improves.

    • Change the Base or Solvent: The choice of base and solvent can influence catalyst stability. If using a very strong base (e.g., NaOtBu), consider screening a weaker one (e.g., K₃PO₄, Cs₂CO₃) that may be less prone to inducing ligand degradation.[8]

    • Check for Homocoupling: The formation of symmetrical dimers of your starting materials is a sign of side reactions, often promoted by oxygen, that consume reagents and can interfere with the main catalytic cycle.[8]

Data Presentation

Table 1: Recommended Reaction Parameter Ranges for dppbz-based Catalysis

ParameterTypical RangeRationale & Key Considerations
Metal Precursor Pd(OAc)₂, Pd₂(dba)₃, [Pd(dppbz)Cl₂]Choice impacts the ease of generating the active Pd(0) species. Pre-formed complexes can be more reliable.[3][8]
Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for challenging substrates but increase cost and potential for side reactions.[8]
Ligand:Metal Ratio 1:1 to 1.2:1A slight excess of ligand can prevent catalyst decomposition into metal colloids.[8]
Solvent Toluene, Dioxane, THF, DMFMust be anhydrous and degassed. Solvent choice affects solubility and can influence reaction rates.[7][10]
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄Base strength must be matched to the specific cross-coupling reaction. Weaker bases can prevent side reactions.[8][9]
Temperature 60 - 120 °CUse the minimum temperature required for a reasonable rate to maximize catalyst lifetime and minimize degradation.[8]

Experimental Protocols

Protocol 1: Purification of 1,2-Bis(diphenylphosphino)benzene (dppbz) by Recrystallization

This protocol removes the primary contaminant, 1,2-bis(diphenylphosphinyl)benzene (the dioxide).

  • Preparation: In a fume hood, place the impure dppbz (e.g., 5.0 g) in a Schlenk flask equipped with a magnetic stir bar and a condenser.

  • Dissolution: Add a minimal amount of hot ethanol or a toluene/ethanol mixture to the flask with stirring to fully dissolve the solid. The dioxide is significantly less soluble in ethanol than dppbz.

  • Hot Filtration (Optional but Recommended): If significant insoluble material (the oxide) is present, perform a hot filtration through a short plug of Celite or filter paper into a clean, pre-warmed Schlenk flask to remove it.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in a -20 °C freezer for several hours or overnight to maximize crystal formation.

  • Isolation: Collect the white, crystalline product by filtration under an inert atmosphere (e.g., using a filter cannula or in a glovebox).

  • Washing & Drying: Wash the crystals with a small amount of cold, degassed ethanol. Dry the purified dppbz under high vacuum for several hours.

  • Verification: Confirm purity using ³¹P NMR and melting point analysis before storing rigorously under an inert atmosphere.

Protocol 2: Rigorous Solvent Degassing via Freeze-Pump-Thaw

This method is superior to inert gas sparging for removing dissolved oxygen.

  • Setup: Place the anhydrous solvent in a robust Schlenk flask (no more than 50% full) with a high-vacuum stopcock.

  • Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid. Swirling the flask during freezing can prevent it from breaking.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes. This removes the gases from the headspace above the frozen solvent. Close the stopcock.

  • Thaw: Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely in a water bath. You may see bubbles evolving from the liquid as dissolved gas is released into the vacuum headspace.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved oxygen.

  • Storage: After the final cycle, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.

References

Technical Support Center: Optimization of Temperature and Pressure for 1,2-Bis(phosphino)benzene Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,2-bis(phosphino)benzene (and its common derivative, 1,2-bis(diphenylphosphino)benzene, DPPBz) as a ligand in metal-catalyzed reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameters of temperature and pressure. Our goal is to explain the causality behind experimental choices, enabling you to optimize your reactions effectively and resolve common issues.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, offering insights into potential causes and actionable solutions.

Q1: My reaction shows low or no conversion. What are the first temperature and pressure-related parameters I should check?

A1: When faced with a stalled reaction, a systematic review of your setup is crucial before making drastic changes to temperature.

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is extremely sensitive to oxygen. A primary cause of failure is the oxidation of the catalyst or the phosphine ligand itself.[1][2] Ensure that your reaction vessel was properly purged and is maintained under a positive pressure of a high-purity inert gas like argon or nitrogen. Even a small leak can compromise the entire experiment.

  • Initial Reaction Temperature: Key steps in the catalytic cycle, particularly oxidative addition, have a significant activation energy barrier and may not proceed at room temperature.[3][4] If you started at a low temperature, a modest increase may be necessary. Conversely, if you started at a very high temperature (>120 °C), you may have degraded the catalyst before the reaction could begin.

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction vessel. What does this mean, and how can I fix it?

A2: The appearance of palladium black is a definitive sign of catalyst decomposition and a common cause of low yields.[1] It indicates that the palladium atoms are agglomerating and precipitating out of the solution, rendering them catalytically inactive.

  • Causality—The Role of Temperature: The primary cause is often an excessively high reaction temperature.[5] The this compound ligand stabilizes the palladium center through chelation. However, at elevated temperatures, the rate of ligand dissociation from the metal center can increase.[2] Once the ligand dissociates, the unprotected palladium atoms can aggregate.

  • Solution: The most direct solution is to lower the reaction temperature. Running the reaction at a milder temperature (e.g., reducing from 110 °C to 80 °C) can significantly improve catalyst stability and prevent precipitation.[1] While this compound is a bidentate ligand, which inherently offers more stability than monodentate ligands due to the chelate effect, it is not immune to temperature-induced dissociation.[2][6]

Q3: My reaction is producing significant side products. How can temperature optimization help improve selectivity?

A3: Temperature is a powerful tool for controlling reaction selectivity. High temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways.

  • Mechanism Insight: For example, in Buchwald-Hartwig amination, a common side reaction is hydrodehalogenation of the aryl halide. Another side reaction can be β-hydride elimination, which can compete with the desired reductive elimination step.[3] These side pathways may become more prominent at higher temperatures where catalyst or substrate decomposition occurs.

  • Optimization Strategy: Systematically lowering the temperature in increments of 10 °C can often suppress the formation of side products by favoring the kinetic product over thermodynamically stable but undesired byproducts. Monitor the reaction profile by LC-MS or GC-MS at each temperature to find the optimal balance between reaction rate and selectivity.

Q4: I am using a sealed vial for my reaction. How does this relate to pressure, and what should I consider?

A4: When you heat a sealed reaction vessel, you generate autogenous pressure from the vapor pressure of the solvent. While this is not a precisely controlled parameter like in a high-pressure reactor, it can influence the reaction. The primary "pressure" concern in most cross-coupling reactions is maintaining a positive pressure of inert gas to exclude air.[1] However, the buildup of autogenous pressure can sometimes be beneficial by keeping volatile reagents in the solution phase, potentially increasing the reaction rate. The key consideration is safety; ensure your sealed vessel is rated to handle the pressure generated by your solvent at the target temperature.

Workflow Diagram: Troubleshooting Low Reaction Yield

G start Low or No Yield Observed check_inert Verify Inert Atmosphere (Positive Pressure, Degassed Reagents) start->check_inert reagent_purity Check Reagent Purity & Activity (Fresh Catalyst, Dry Base, etc.) check_inert->reagent_purity Atmosphere is OK temp_low Is the Reaction Temperature Too Low? (< 60 °C) reagent_purity->temp_low Reagents are OK temp_high Is Palladium Black Observed? temp_low->temp_high No increase_temp Incrementally Increase Temperature (e.g., to 80-100 °C) temp_low->increase_temp Yes decrease_temp Decrease Temperature (e.g., by 10-20 °C) temp_high->decrease_temp Yes ligand_check Consider Ligand Modification (If issue persists) temp_high->ligand_check No success Problem Resolved increase_temp->success decrease_temp->success

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal temperature range for reactions using 1,2-bis(diphenylphosphino)benzene (DPPBz) palladium catalysts?

A1: There is no single "magic" temperature, as the optimum depends heavily on the specific cross-coupling reaction, substrates, and solvent. However, a general starting point for many reactions is between 80 °C and 110 °C .[1][7]

  • Suzuki-Miyaura Coupling: Often proceeds efficiently in the 80-100 °C range.[7]

  • Buchwald-Hartwig Amination: Typically requires 80-110 °C to achieve good rates.[1]

  • Heck Coupling: May require slightly higher temperatures, sometimes in the 100-130 °C range, depending on the reactivity of the alkene and aryl halide.[7]

  • Sonogashira Coupling: Can often be performed under milder conditions, sometimes as low as room temperature to 80 °C, though optimization is crucial.[8][9]

It is highly recommended to perform a systematic optimization for any new substrate combination.

Reaction TypeTypical Temperature Range (°C)Key Considerations
Suzuki-Miyaura 80 - 110Base and solvent choice are also critical.
Buchwald-Hartwig 80 - 110Sensitive to air; catalyst stability is key.[1]
Heck Coupling 100 - 130Higher temperatures may be needed for less reactive substrates.[7]
Sonogashira RT - 100Copper co-catalyst can influence optimal temperature.[9]

Q2: How does temperature influence the catalytic cycle?

A2: Temperature affects the rate of every elementary step in the catalytic cycle. A well-chosen temperature finds the balance between initiating the cycle and preventing its decomposition.

Caption: The effect of temperature on the catalytic cycle and deactivation pathway.

  • Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X): This is often the rate-limiting step and typically requires thermal energy to proceed at a reasonable rate.[4][10] Insufficient temperature leads to no reaction.

  • Reductive Elimination (Ar-Pd(II)-Nu → Ar-Nu + Pd(0)): This is the product-forming step. While often facile, its rate is also temperature-dependent. The stability of the intermediate complex relative to the transition state for reductive elimination is key.

  • Ligand Dissociation: As discussed, this is an equilibrium process that is pushed towards dissociation at higher temperatures, risking catalyst deactivation.[2][11]

Q3: Is it necessary to apply high external pressure (e.g., from a gas cylinder) for standard cross-coupling reactions?

A3: No, for the vast majority of liquid-phase cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, applying high external pressure of an inert gas is unnecessary. The critical requirement is to maintain a slight positive pressure (e.g., via a balloon or a bubbler connected to a Schlenk line) of argon or nitrogen. This serves only to create a barrier against the ingress of atmospheric oxygen and moisture, not to influence the reaction kinetics through pressure itself. High-pressure conditions are typically reserved for reactions involving gaseous reactants, such as carbonylation (CO) or hydrogenation (H₂).

Experimental Protocols

Protocol 1: General Procedure for a DPPBz-Palladium Catalyzed Cross-Coupling Reaction

This protocol provides a standardized setup for ensuring an inert atmosphere, which is critical for success.

  • Glassware Preparation: Flame-dry or oven-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under vacuum.

  • Reagent Addition (Solid): In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂), the 1,2-bis(diphenylphosphino)benzene (DPPBz) ligand, the aryl halide, the coupling partner (e.g., boronic acid), and the base (e.g., K₂CO₃).

  • Atmosphere Exchange: Seal the vessel with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and proceed with standard aqueous work-up and purification.[1]

Protocol 2: Systematic Temperature Optimization

  • Setup: Prepare 4-5 identical reactions following Protocol 1.

  • Temperature Gradient: Set each reaction to a different temperature. For example: 80 °C, 90 °C, 100 °C, and 110 °C.

  • Time Course Analysis: At set time points (e.g., 1h, 2h, 4h, 8h), take a small, quenched aliquot from each reaction.

  • Analysis: Analyze the aliquots by LC-MS or GC with an internal standard to determine the percent conversion and the formation of any side products.

  • Evaluation: Plot conversion vs. time for each temperature. The optimal temperature will provide the fastest conversion to the desired product with the minimal formation of impurities.

References

Technical Support Center: Advanced Purification of 1,2-bis(phosphino)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the advanced purification of 1,2-bis(phosphino)benzene. This guide is designed for researchers, chemists, and drug development professionals who require this highly reactive and useful ligand in its purest form. As a primary diphosphine, this compound presents unique purification challenges, primarily due to its extreme sensitivity to atmospheric oxygen. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate these challenges successfully.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification workflow. The question-and-answer format is designed to help you quickly diagnose and solve common problems.

Question 1: My final product appears oily or viscous, and its ³¹P NMR spectrum shows multiple peaks, especially in the +20 to +50 ppm region. What is happening?

Answer: This is a classic sign of oxidation. This compound is a primary phosphine (RPH₂) and is exceptionally sensitive to air, much more so than its tertiary phosphine analogue, 1,2-bis(diphenylphosphino)benzene (dppbz). Even minute leaks in your apparatus can lead to rapid oxidation. The peaks in the downfield region of the ³¹P NMR spectrum are characteristic of various P(V) oxidation states, such as phosphine oxides.

Application Scientist's Insight: The phosphorus(III) center in your desired product has a lone pair of electrons and is highly nucleophilic. Oxygen acts as an electrophile, readily attacking this lone pair to form P=O bonds, converting the P(III) species to P(V). This process is often irreversible and significantly alters the compound's chemical properties, rendering it useless as a ligand. The large difference in chemical shift between P(III) and P(V) species makes ³¹P NMR an excellent diagnostic tool.

Immediate Actions:

  • Verify Inert Atmosphere: Check your Schlenk line or glovebox for leaks. Ensure your inert gas is pure and dry.

  • Degas Solvents: Ensure all solvents used in the final steps of the synthesis and workup have been rigorously degassed using freeze-pump-thaw cycles or by sparging with argon for an extended period.[1]

  • Review Handling Technique: All transfers must be performed under a positive pressure of inert gas using cannula or gas-tight syringes.[2][3]

Question 2: I am attempting to purify the final product by recrystallization, but I am getting an oil or no crystals at all. What is the recommended approach?

Answer: The established and most effective method for purifying the final this compound is not recrystallization, but high-vacuum distillation. The compound is a liquid at room temperature. Recrystallization is, however, the correct method for purifying its solid precursor, 1,2-bis(dimethoxyphosphoryl)benzene.

Application Scientist's Insight: Primary phosphines like this compound are highly reactive and prone to decomposition and oxidation, especially when heated in solution for extended periods as required for recrystallization. The literature protocol established by Kyba et al. explicitly uses distillation to isolate the pure liquid product in high yield (83%).[1] Attempting to recrystallize this liquid would require derivatization or the use of very low temperatures and specialized solvent systems, which is impractical and risks sample degradation. Focus your recrystallization efforts on the air-stable solid precursor to ensure the final reduction step starts with high-purity material.

Table 1: Purification Strategy Summary

CompoundTypePurification MethodRecommended Solvents
1,2-Bis(dimethoxyphosphoryl)benzenePrecursor (Solid)RecrystallizationAcetone-Ether
This compound Final Product (Liquid) High-Vacuum Distillation N/A

Question 3: My yield after distillation is significantly lower than the reported 83%. What are the likely causes?

Answer: Low yields can stem from several factors: an incomplete reduction reaction, loss of product during transfer, or issues with the distillation itself.

Application Scientist's Insight:

  • Incomplete Reduction: The reduction of the phosphonate precursor is the critical step. Ensure your lithium aluminum hydride (LAH) is fresh and the trimethylsilyl chloride (TMSCl) is of high purity. The reaction should be monitored (e.g., by taking a quenched aliquot for NMR) to ensure full conversion before proceeding to workup and distillation.

  • Apparatus Leaks: As a volatile, air-sensitive compound, any leaks in your distillation apparatus will lead to loss of material and oxidation. Under high vacuum, even a small leak can introduce significant amounts of air over time. Ensure all glass joints are properly sealed and greased.

  • Distillation Temperature/Pressure: The distillation must be performed under high vacuum. If the vacuum is poor, a higher temperature will be required, which can lead to thermal decomposition of this sensitive compound. A Kugelrohr apparatus is highly recommended as it minimizes the path length and reduces losses.[2][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor when working with this compound?

A: The rigorous exclusion of air and moisture at all stages. Primary phosphines are pyrophoric and will react instantly with atmospheric oxygen.[6] All glassware must be flame- or oven-dried, assembled hot, and cooled under high vacuum before being filled with an inert atmosphere (argon is preferred due to its higher density).[2] All manipulations should be performed in a high-integrity glovebox or using advanced Schlenk line techniques.[3][4]

Q2: How can I definitively assess the purity of my final product?

A: ³¹P NMR spectroscopy is the primary and most definitive method. Due to its 100% natural abundance and wide chemical shift range, ³¹P NMR provides a clear window into the phosphorus environment. A pure sample of this compound should exhibit a single sharp signal in the characteristic region for primary phosphines. Oxidation products will appear as distinct signals significantly downfield.

Table 2: Diagnostic ³¹P NMR Chemical Shifts

SpeciesOxidation StateTypical Chemical Shift (δ, ppm)Appearance in Spectrum of Impure Product
This compound P(III)~ -125 to -150The desired sharp, upfield signal.
Primary Phosphine OxidesP(V)+20 to +50Unwanted downfield signals.
Unreacted Phosphonate PrecursorP(V)+25 to +35Signal indicating incomplete reduction.
Note: Chemical shifts are approximate and can vary with solvent and concentration. The key diagnostic is the large separation between the P(III) product and P(V) impurities.[3][7]

Q3: What is the best way to store high-purity this compound?

A: Purified this compound should be stored in a flame-sealed glass ampoule under an argon atmosphere. For short-term storage or use, a Schlenk flask with a high-vacuum Teflon valve is suitable. In either case, the container should be wrapped in parafilm, stored in a secondary container, and kept in a freezer (-20 °C or below) to minimize thermal decomposition.

Q4: Why is a Kugelrohr apparatus recommended for distillation?

A: A Kugelrohr is a short-path distillation apparatus ideal for small quantities of high-boiling, thermally sensitive compounds.[8][9] Its design minimizes the travel distance for the vapor, which drastically reduces product loss on the surfaces of the apparatus and allows distillation at lower temperatures.[5] This is perfectly suited for purifying this compound, maximizing yield and purity.

Experimental Protocols & Workflows

Workflow for Synthesis and Purification

G cluster_0 Precursor Purification (Air Stable) cluster_1 Reduction & Purification (Inert Atmosphere) P1 Crude Precursor (1,2-bis(dimethoxyphosphoryl)benzene) P2 Dissolve in minimum hot Acetone P1->P2 P3 Add Ether as anti-solvent P2->P3 P4 Cool to induce crystallization P3->P4 P5 Filter and wash crystals with Ether P4->P5 P6 Dry under vacuum P5->P6 R2 Add purified precursor and dry THF P6->R2 Transfer to Schlenk Flask R1 Dry Schlenk flask under high vacuum R1->R2 R3 Add reducing agent (TMSCl/LiAlH4) R2->R3 R4 Reaction & Quench (under Argon) R3->R4 R5 Aqueous Workup (degassed solvents) R4->R5 R6 Transfer crude product to Kugelrohr apparatus R5->R6 R7 High-Vacuum Distillation R6->R7 R8 Collect pure liquid This compound R7->R8

Caption: Overall workflow from precursor purification to final product distillation.
Troubleshooting ³¹P NMR Results

G Start Analyze ³¹P NMR Spectrum CheckShift Is there a major peak at ~ -130 ppm? Start->CheckShift DownfieldPeaks Are there significant peaks in the +20 to +50 ppm region? CheckShift->DownfieldPeaks Yes Result_Incomplete Incomplete Reduction. - Review reduction protocol. - Check reagent quality. CheckShift->Result_Incomplete No Result_Good Purity is likely high. Proceed with caution. DownfieldPeaks->Result_Good No Result_Mixed Mixed Impurities. - Combination of oxidation and incomplete reaction. - Requires re-synthesis. DownfieldPeaks->Result_Mixed Yes Result_Oxidized Sample is Oxidized. - Review inert atmosphere technique. - Check for leaks. - Re-purify if possible.

Caption: Decision tree for troubleshooting based on ³¹P NMR data.
Protocol 1: Purification of 1,2-Bis(dimethoxyphosphoryl)benzene (Precursor)

Basis: This protocol is adapted from Kyba et al. and relies on the differential solubility of the phosphonate precursor in an acetone/ether solvent system.[1]

  • Dissolution: Place the crude solid precursor into an Erlenmeyer flask with a stir bar. Add the minimum amount of warm acetone required to fully dissolve the solid.

  • Precipitation: While stirring, slowly add diethyl ether to the warm acetone solution. The ether acts as an anti-solvent. Continue adding until the solution becomes cloudy.

  • Crystallization: Gently warm the mixture until it becomes clear again, then cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath or refrigerator (-20 °C) for several hours.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents before proceeding to the reduction step.

Protocol 2: Purification of this compound by Kugelrohr Distillation

Basis: This is the literature-validated method for obtaining high-purity, liquid this compound.[1] This procedure must be performed using a Schlenk line or in a glovebox.

  • Apparatus Preparation: Assemble a Kugelrohr apparatus, ensuring all glassware is meticulously oven-dried and assembled while hot under vacuum. All joints should be lightly greased with high-vacuum grease.

  • Sample Transfer: Under a positive flow of argon, transfer the crude, liquid this compound from the reaction workup into the distillation bulb of the Kugelrohr using a cannula.

  • System Seal: Close the apparatus and connect it to a high-vacuum manifold equipped with a cold trap (liquid nitrogen).

  • Distillation:

    • Slowly and carefully apply a high vacuum (<0.1 torr).

    • Begin rotation of the bulbs to prevent bumping.

    • Place a cooling bath (e.g., ice/water) around the collection bulb.

    • Slowly increase the temperature of the heating mantle surrounding the distillation bulb.

    • The pure product will distill as a colorless liquid into the cooled collection bulb.

  • Completion & Storage: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature. Backfill the entire apparatus with argon. Under a positive argon flow, the collection bulb containing the pure product can be removed and sealed with a septum or high-vacuum valve for storage.

References

identifying and minimizing common side reactions in 1,2-bis(phosphino)benzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,2-bis(phosphino)benzene and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and field-proven insights. As Senior Application Scientists, we understand the nuances of organophosphorus chemistry and aim to equip you with the knowledge to identify and minimize common side reactions, ensuring the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired this compound

Question: I am attempting to synthesize 1,2-bis(diphenylphosphino)benzene (dppbz) via a Grignard-based route using 1,2-dichlorobenzene and chlorodiphenylphosphine, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in this synthesis is a common issue that can often be traced back to several critical experimental parameters. Let's break down the potential culprits and how to address them.

Probable Causes & Solutions:

  • Inactive Grignard Reagent: The formation of the bis-Grignard reagent from 1,2-dichlorobenzene is highly sensitive to moisture and oxygen.[1]

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (high-purity argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Magnesium turnings should be activated, for example, by stirring with a crystal of iodine or a few drops of 1,2-dibromoethane before adding the 1,2-dichlorobenzene.

  • Side Reactions of the Grignard Reagent:

    • Wurtz-type coupling: The Grignard reagent can react with the starting 1,2-dichlorobenzene.

    • Solution: Add the 1,2-dichlorobenzene slowly to the magnesium turnings to maintain a low concentration of the aryl halide.

  • Poor Quality of Reagents:

    • 1,2-Dichlorobenzene: May contain impurities that interfere with Grignard formation.

    • Chlorodiphenylphosphine: Can be oxidized or hydrolyzed over time.

    • Solution: Use freshly distilled 1,2-dichlorobenzene.[2] Chlorodiphenylphosphine should be of high purity and handled under an inert atmosphere. If its quality is suspect, consider distilling it before use.

  • Incorrect Reaction Temperature:

    • Grignard formation: This step often requires initial heating to initiate, followed by controlled temperature to maintain a steady reflux.

    • Reaction with chlorophosphine: This step is typically performed at low temperatures to control the exothermicity of the reaction and minimize side products.

    • Solution: For Grignard formation, gentle heating may be necessary. Once the reaction with the chlorophosphine begins, maintain a low temperature (e.g., -78 °C to 0 °C) and add the chlorophosphine solution dropwise.

Issue 2: Formation of Monophosphine and/or Phosphine Oxide Byproducts

Question: My reaction mixture shows the presence of 1-chloro-2-(diphenylphosphino)benzene and/or 1,2-bis(diphenylphosphoryl)benzene. How can I minimize the formation of these impurities?

Answer:

The formation of monophosphine and phosphine oxide byproducts points to incomplete reaction and/or exposure to air and moisture.

Probable Causes & Solutions:

  • Incomplete Grignard Formation or Reaction:

    • Cause: Insufficient magnesium, short reaction time for Grignard formation, or stoichiometric imbalance.

    • Solution: Use a slight excess of magnesium turnings. Ensure the Grignard formation is complete before adding the chlorophosphine. A simple test is to take a small aliquot, quench it with iodine; the disappearance of the iodine color indicates the presence of the Grignard reagent.

  • Oxidation of the Phosphine Product:

    • Cause: Trivalent phosphines are susceptible to oxidation to the corresponding phosphine oxides, especially in the presence of air.[3][4] This can occur during the reaction, workup, or purification.

    • Solution: Maintain a rigorous inert atmosphere throughout the entire process. Degas all solvents and reagents before use. During the workup, use deoxygenated water and solvents. Purification via column chromatography should be performed with deoxygenated solvents and the column should be packed and run under a positive pressure of inert gas.

  • Hydrolysis of Chlorophosphine:

    • Cause: Chlorodiphenylphosphine reacts readily with water to form diphenylphosphine oxide.

    • Solution: Handle chlorodiphenylphosphine in a glovebox or under a robust inert atmosphere. Ensure all solvents and reagents are scrupulously dry.

Issue 3: Difficulty in Product Purification

Question: I am struggling to separate my desired this compound from the phosphine oxide and other byproducts. What are the best purification strategies?

Answer:

Purification can indeed be challenging due to the similar polarities of the desired product and its oxidized byproduct.

Recommended Purification Protocols:

  • Column Chromatography:

    • Stationary Phase: Use silica gel that has been dried under vacuum.

    • Eluent: A non-polar/polar solvent mixture is typically effective. Start with a non-polar solvent like hexane or toluene and gradually increase the polarity by adding ethyl acetate or dichloromethane. The phosphine oxide will have a higher affinity for the silica and elute later.

    • Atmosphere: It is crucial to perform chromatography under an inert atmosphere to prevent on-column oxidation.

  • Recrystallization:

    • Solvent System: A mixture of a good solvent (e.g., dichloromethane, toluene) and a poor solvent (e.g., hexane, ethanol) is often successful. Dissolve the crude product in a minimal amount of the good solvent at an elevated temperature and then slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Chemical Purification:

    • If the primary impurity is the bis(phosphine oxide), it can be reduced back to the desired bis(phosphine). Common reducing agents include silanes like trichlorosilane.[5] This approach adds a reaction step but can be very effective for recovering the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 1,2-bis(phosphino)benzenes?

A1: The most common methods for forming the crucial P-C bond in arylphosphine synthesis are:

  • Reaction of organometallic reagents with halophosphines: This is a classical and widely used method.[6] It involves the reaction of an organolithium or Grignard reagent, formed from an aryl halide, with an electrophilic phosphorus compound like a chlorophosphine.[6][7]

  • Palladium-catalyzed cross-coupling reactions: These methods have gained prominence and offer good functional group tolerance.[8][9] They typically involve the coupling of an aryl halide or triflate with a phosphorus nucleophile, such as a primary or secondary phosphine, or their borane complexes.[6][10]

  • Nucleophilic substitution with metallated organophosphines: This involves the reaction of a phosphorus nucleophile (derived from a secondary phosphine) with a carbon electrophile (like an aryl halide).[6]

Q2: Why is an inert atmosphere so critical in this synthesis?

A2: There are two primary reasons:

  • Reactivity of Intermediates: Organometallic intermediates, particularly Grignard and organolithium reagents, are extremely reactive towards oxygen and water.[1] Exposure to air will quench these reagents, preventing the desired reaction from occurring.

  • Product Stability: The final trivalent phosphine product is susceptible to oxidation to the corresponding phosphine oxide.[3][4] This is an undesired side reaction that complicates purification and reduces the yield of the target compound.

Q3: Can I use 1,2-dibromobenzene instead of 1,2-dichlorobenzene?

A3: Yes, 1,2-dibromobenzene is often a better starting material for Grignard reagent formation as the C-Br bond is more reactive towards magnesium than the C-Cl bond. This can lead to easier initiation and more complete formation of the bis-Grignard reagent.

Q4: What are some common side reactions to be aware of during the lithiation of 1,2-dihalobenzenes?

A4: When using organolithium reagents (like n-BuLi or s-BuLi) for metal-halogen exchange with 1,2-dihalobenzenes, the formation of benzyne as a reactive intermediate is a significant side reaction.[11] This can lead to a variety of undesired products through subsequent reactions. To minimize benzyne formation, it is crucial to perform the lithiation at very low temperatures (typically -78 °C or lower).

Q5: Are there alternative methods to the Grignard or organolithium routes?

A5: Yes, palladium-catalyzed C-P bond formation is a powerful alternative.[9][10] For example, the reaction of 1,2-dihalobenzene with a secondary phosphine (like diphenylphosphine) in the presence of a palladium catalyst and a base can yield the desired this compound. This method can sometimes offer better functional group tolerance.

Experimental Protocols & Data

Protocol 1: Synthesis of 1,2-bis(diphenylphosphino)benzene via Grignard Route

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Magnesium Turnings24.311.5 g61.7 mmol
1,2-Dichlorobenzene147.003.68 g (2.8 mL)25.0 mmol
Chlorodiphenylphosphine220.6511.03 g (9.3 mL)50.0 mmol
Anhydrous THF-150 mL-

Procedure:

  • Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a positive pressure of argon.

  • Add the magnesium turnings to the flask. Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of 1,2-dichlorobenzene in 50 mL of anhydrous THF.

  • Add a small portion of the 1,2-dichlorobenzene solution to the magnesium. Gentle heating may be required to initiate the reaction.

  • Once the reaction starts (indicated by bubbling and a grayish color), add the remaining 1,2-dichlorobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the bis-Grignard reagent.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Prepare a solution of chlorodiphenylphosphine in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the chlorodiphenylphosphine solution dropwise to the cold Grignard solution over 1 hour.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 50 mL of a saturated aqueous ammonium chloride solution (deoxygenated).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) under an inert atmosphere.

Diagrams

Troubleshooting Workflow for Low Product Yield

start Low Yield of this compound check_grignard Check Grignard Reagent Activity start->check_grignard check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions inactive_grignard Inactive Grignard? check_grignard->inactive_grignard impure_reagents Impure Reagents? check_reagents->impure_reagents wrong_temp Incorrect Temperature? check_conditions->wrong_temp inactive_grignard->check_reagents No activate_mg Activate Mg, Use Anhydrous Solvents inactive_grignard->activate_mg Yes impure_reagents->check_conditions No purify_reagents Distill/Purify Starting Materials impure_reagents->purify_reagents Yes optimize_temp Optimize Temperature Profile wrong_temp->optimize_temp Yes cluster_main Main Reaction Pathway cluster_side Side Reactions start 1,2-Dihalobenzene intermediate Organometallic Intermediate (Grignard or Organolithium) start->intermediate + Mg or R-Li product This compound intermediate->product + 2 R'₂PCl benzyne Benzyne Formation intermediate->benzyne High Temp (Lithiation) monophosphine Incomplete Reaction intermediate->monophosphine < 2 eq. R'₂PCl oxidation Phosphine Oxidation product->oxidation + [O] (Air)

References

Technical Support Center: Understanding and Mitigating the Degradation of 1,2-Bis(phosphino)benzene Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,2-bis(phosphino)benzene (dppbz) and related ligands in catalytic applications. This guide is designed to provide in-depth, field-proven insights into the degradation pathways of these crucial ligands, helping you to troubleshoot common experimental issues, optimize your reaction conditions, and ensure the integrity of your catalytic systems.

Introduction: The Double-Edged Sword of Reactivity

This compound ligands are mainstays in homogeneous catalysis, prized for their ability to stabilize metal centers and facilitate a wide range of chemical transformations, including vital cross-coupling reactions.[1][2][3] However, the very electronic and steric properties that make these ligands so effective also render them susceptible to degradation under catalytic conditions. Understanding these degradation pathways is not merely an academic exercise; it is critical for diagnosing failed reactions, improving yields, and developing robust, scalable synthetic protocols.

This guide will delve into the primary mechanisms of dppbz degradation, provide actionable troubleshooting advice in a question-and-answer format, and equip you with detailed experimental protocols to monitor the health of your catalyst system.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions based on established principles of organometallic chemistry.

Q1: My reaction has stalled, and I observe a fine black precipitate. What is happening?

A1: The black precipitate is almost certainly palladium black, which consists of agglomerated, ligand-free Pd(0) particles.[4] This is a tell-tale sign of catalyst deactivation and indicates that the dppbz ligand is no longer effectively stabilizing the palladium metal center.

  • Causality: This often stems from ligand dissociation. The active catalytic species may be unstable under the reaction conditions, leading to the dppbz ligand detaching from the palladium. Once liberated, the coordinatively unsaturated palladium atoms rapidly agglomerate and precipitate out of solution, halting your catalytic cycle.[5] High reaction temperatures can exacerbate this issue by providing the energy needed to overcome the metal-ligand bond enthalpy.[4]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Often, a modest decrease in temperature can significantly improve catalyst stability without unacceptably compromising the reaction rate.[4]

    • Increase Ligand Concentration: Employing a slight excess of the dppbz ligand can shift the equilibrium away from the dissociated state, keeping the palladium center coordinated and soluble. However, be aware that excessive ligand concentration can sometimes inhibit the reaction by occupying coordination sites needed for substrate binding.

    • Ensure a Strictly Inert Atmosphere: While palladium black formation is primarily a ligand dissociation issue, oxidative degradation of the ligand (see Q2) can lead to a less effective ligand that is more prone to dissociation. Rigorous exclusion of oxygen is always best practice.[4]

Q2: My reaction is sluggish, and post-reaction analysis by ³¹P NMR shows new signals downfield from my dppbz-metal complex. What do these signals indicate?

A2: The appearance of new signals in the ³¹P NMR spectrum, typically 20-40 ppm downfield from the parent phosphine, is a strong indicator of ligand oxidation.[6][7] The most common culprits are the formation of dppbz monoxide (one phosphorus atom is oxidized to P=O) and dppbz dioxide (both phosphorus atoms are oxidized).

  • Causality: Phosphines, particularly electron-rich ones, are susceptible to oxidation by trace amounts of oxygen or other oxidants present in the reaction mixture.[6] This oxidation converts the trivalent phosphorus (P(III)) to a pentavalent phosphine oxide (P(V)). This change is detrimental because the phosphine oxide is a significantly poorer electron donor and has a different coordination geometry, diminishing its ability to stabilize the metal center and participate effectively in the catalytic cycle.[7]

  • Troubleshooting & Monitoring:

    • Rigorous Degassing: Ensure that all solvents and liquid reagents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period or by using several freeze-pump-thaw cycles.[6]

    • Inert Atmosphere Techniques: All manipulations, including the addition of reagents and the reaction itself, should be performed under a positive pressure of a high-purity inert gas using Schlenk line or glovebox techniques.[6]

    • Purify Reagents: Substrates or other reagents may contain peroxide impurities, which can act as oxidants. Ensure the purity of all reaction components.

    • Quantitative Monitoring: Use ³¹P NMR spectroscopy to monitor the extent of oxidation. By obtaining a spectrum with appropriate relaxation delays, you can integrate the signals corresponding to the starting dppbz complex and the phosphine oxide byproducts to quantify the degree of degradation.[7]

Q3: My reaction yield is inconsistent, and I suspect ligand degradation, but it's not simple oxidation. What other pathways could be at play?

A3: Beyond oxidation, P-C bond cleavage is another significant, albeit more complex, degradation pathway.[8][9] This involves the breaking of the bond between a phosphorus atom and one of the phenyl rings or the benzene backbone of the ligand.

  • Causality: The metal center itself can promote P-C bond cleavage, often through oxidative addition into the P-C bond.[10] This process can be influenced by the nature of the metal, its oxidation state, and the steric and electronic properties of the ligand and other species in the coordination sphere. Computational studies on related diphosphine-nickel complexes suggest that the barriers to P-C bond cleavage are influenced by the rigidity and steric bulk of the ligand backbone.[8]

  • Troubleshooting & Identification:

    • Ligand Modification: If P-C bond cleavage is suspected, switching to a dppbz derivative with different electronic or steric properties may alter the stability of the catalyst. For instance, electron-donating or -withdrawing groups on the phenyl rings can influence the strength of the P-C bonds.

    • Mass Spectrometry Analysis: Use techniques like LC-MS/MS to identify potential degradation products in your reaction mixture. Fragmentation patterns can provide structural information about ligand fragments resulting from P-C bond cleavage.[11]

    • Review Reaction Conditions: Harsh conditions, such as high temperatures or the presence of highly reactive reagents, can favor ligand fragmentation. A systematic optimization of reaction parameters is recommended.

Q4: How does the choice of solvent and base affect the stability of my dppbz-palladium complex?

A4: The choice of solvent and base is not merely a matter of solubility and reactivity; it can profoundly impact catalyst stability.

  • Solvent Effects: Coordinating solvents can compete with the dppbz ligand for binding sites on the palladium center, potentially promoting ligand dissociation.[12] Conversely, a non-coordinating but highly polar solvent might not adequately solvate the catalytic species, leading to aggregation. The ideal solvent will solubilize all components of the reaction while minimizing unwanted interactions with the catalyst.[13]

  • Base Effects: The base is a critical component of many cross-coupling reactions, but it can also be a source of catalyst degradation.[4] For example, strong alkoxide bases can potentially attack the phosphorus center of the ligand, leading to decomposition pathways. The physical properties of the base, such as being finely powdered and dry, are also crucial for reproducibility.[4]

  • Troubleshooting:

    • Solvent Screening: If catalyst instability is an issue, perform a solvent screen to identify a medium that provides a better balance of reactivity and stability.

    • Base Screening: Evaluate a range of bases with different properties (e.g., carbonates, phosphates, alkoxides) to find one that promotes the desired reaction without degrading the catalyst.

Visualizing Degradation Pathways

To better understand the processes described above, the following diagrams illustrate the key degradation pathways of this compound ligands.

cluster_0 Primary Degradation Pathways Active Active Catalyst [M(dppbz)] Oxidized Oxidized Ligand Complex [M(dppbz=O)] Active->Oxidized Oxidation (O2, peroxides) Dissociated Ligand Dissociation Active->Dissociated High Temp. Coordinating Solvents Cleaved P-C Bond Cleavage Products Active->Cleaved Metal-Promoted Harsh Conditions Inactive Inactive Species (e.g., Palladium Black) Dissociated->Inactive Agglomeration

References

Technical Support Center: Preventing Catalyst Poisoning with 1,2-bis(phosphino)benzene Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to palladium-catalyzed reactions utilizing 1,2-bis(diphenylphosphino)benzene (dppbz) and related 1,2-bis(phosphino)benzene ligands. These ligands are instrumental in forming highly active and selective catalysts for a range of cross-coupling reactions, which are foundational in pharmaceutical and materials science.[1][2] However, the high reactivity that makes these catalysts so valuable also renders them susceptible to deactivation by a variety of common laboratory impurities.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose, mitigate, and prevent catalyst poisoning. Our focus is on providing not just procedural steps, but the causal, mechanistic reasoning behind them, empowering you to conduct more robust and reproducible experiments.

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This section addresses specific experimental failures and links them to likely causes of catalyst poisoning, providing actionable solutions.

Q1: My reaction shows low or no conversion. How do I determine if catalyst poisoning is the cause?

Low or nonexistent yield is the most common symptom of a failed catalytic reaction. When using sensitive palladium-dppbz systems, catalyst deactivation is a primary suspect. A systematic diagnosis is crucial.

Potential Causes & Solutions:

  • Atmospheric Contamination (Oxygen & Water): The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by trace oxygen.[3] Furthermore, phosphine ligands themselves can be oxidized to phosphine oxides in the presence of water and/or oxygen, which depletes the ligand pool and alters the catalyst structure.[4][5]

    • Causality: The catalytic cycle for most cross-coupling reactions relies on the Pd(0) state to initiate oxidative addition.[6] If the catalyst is oxidized to Pd(II) before this step, the cycle cannot begin.

    • Solution: Rigorous exclusion of air and moisture is non-negotiable. This involves using proper inert atmosphere techniques, such as a Schlenk line or a glovebox, and thoroughly degassing all solvents and liquid reagents.[3][7][8] See Protocol 2 for a detailed guide.

  • Reagent-Borne Impurities: Starting materials, reagents, and even solvents can contain catalyst poisons.[9]

    • Sulfur Compounds: Often present in starting materials from previous synthetic steps (e.g., using sulfur-containing reagents), elemental sulfur and its compounds are potent poisons that bind strongly to palladium, blocking active sites.[10][11]

    • Heavy Metals: Contaminants like lead, mercury, or arsenic can form stable alloys or complexes with the palladium center.[9][12]

    • Halides/Acids: Residual acids or excess halides can alter the catalyst's electronic properties or lead to the formation of inactive bridged dimers. The choice of base is critical to neutralize acidic byproducts formed during the reaction.[13]

    • Solution: Purify all reagents before use. Recrystallize solid starting materials, distill liquid reagents, and use high-purity, degassed solvents. If poisoning is suspected, analyzing reagents via techniques like ICP-MS for metals or elemental analysis for sulfur can confirm the presence of contaminants.[12][14][15] See Protocol 1 for purification methods.

  • Substrate or Product Inhibition: In some cases, the starting material or the product, particularly those containing coordinating groups like unprotected amines or certain heterocycles, can bind to the palladium center and inhibit catalysis.[6]

    • Solution: While not strictly "poisoning," this deactivation pathway can be mitigated by careful ligand selection. The bulky, electron-rich nature of dppbz and similar ligands often helps stabilize the active catalytic species and can prevent substrate inhibition.[1][6] In some cases, adding a slight excess of the ligand can help maintain catalyst activity.[16]

Troubleshooting Workflow

Use the following decision tree to systematically diagnose a failed reaction.

G start Reaction Failure (Low/No Yield) check_setup 1. Review Reaction Setup: - Inert atmosphere rigorous? - Reagents handled under inert gas? - Glassware properly dried? start->check_setup outcome_setup_no No check_setup->outcome_setup_no  Problem  Found outcome_setup_yes Yes check_setup->outcome_setup_yes  No Obvious  Issue check_reagents 2. Assess Reagent Purity: - Solvents anhydrous & degassed? - Starting materials pure? - Base & additives high quality? outcome_reagents_no No check_reagents->outcome_reagents_no  Impurity  Suspected outcome_reagents_yes Yes check_reagents->outcome_reagents_yes  All Reagents  High Purity phosphine_oxide 3. Check for Phosphine Oxide: - Analyze crude reaction by ³¹P NMR or MS. - Is phosphine oxide present? outcome_po_yes Yes phosphine_oxide->outcome_po_yes  Detected outcome_po_no No phosphine_oxide->outcome_po_no  Not Detected action_setup Action: Improve inert atmosphere technique. See Protocol 2. outcome_setup_no->action_setup outcome_setup_yes->check_reagents action_reagents Action: Purify all reagents. See Protocol 1. outcome_reagents_no->action_reagents outcome_reagents_yes->phosphine_oxide action_po Indicates O₂/H₂O contamination. Review inert atmosphere technique and solvent degassing. outcome_po_yes->action_po action_other Problem may be reaction conditions (temp, conc, base) or substrate reactivity. Re-evaluate scope. outcome_po_no->action_other

Caption: Troubleshooting workflow for failed reactions.

Q2: I've detected phosphine oxide in my crude reaction mixture. What does this mean?

The presence of the corresponding phosphine oxide of your dppbz ligand is a definitive sign of oxidative degradation.

  • Mechanism: Phosphines (P(III)) are readily oxidized to phosphine oxides (P(V)) by oxygen, with the reaction often facilitated by trace water or the palladium center itself.[4][5][17] This process is irreversible and has two detrimental effects:

    • Ligand Depletion: It consumes the phosphine ligand, changing the ligand-to-metal ratio and leading to the formation of less active or inactive palladium species.

    • Catalyst Deactivation: The reduction of Pd(II) precatalysts (like Pd(OAc)₂) to the active Pd(0) state can proceed via phosphine oxidation. While necessary for catalyst activation, uncontrolled oxidation due to atmospheric contamination deactivates the catalyst system prematurely.[5][17]

  • Solution: This is a clear indication that your inert atmosphere and/or solvent degassing procedures are insufficient. You must re-evaluate and improve these techniques. Ensure your Schlenk line is leak-free, use a high-purity inert gas, and perform an adequate number of vacuum-backfill cycles. Solvents must be thoroughly sparged with inert gas before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons for palladium-phosphine systems and where do they come from?

Catalyst poisons are substances that bind to the catalyst's active sites, reducing or eliminating its activity.[9][18] For palladium-phosphine systems, the most common culprits are summarized below.

Poison Class Examples Common Sources Mechanism of Poisoning
Group 15 & 16 Elements Sulfur compounds (thiols, sulfides), elemental sulfur (S₈), phosphorus compounds (e.g., other phosphines), arsenic, selenium.[19]Reagents from previous steps (e.g., Lawesson's reagent, PCl₃), contaminated starting materials, natural gas/petroleum feedstocks.[9]Strong chemisorption to the palladium surface, blocking active sites and altering the metal's electronic properties.[20]
Atmospheric Contaminants Molecular Oxygen (O₂), Water (H₂O)Air leaks in the reaction setup, inadequately dried glassware, non-degassed solvents.[3]Irreversible oxidation of active Pd(0) to inactive Pd(II). Oxidation of the phosphine ligand to phosphine oxide.[4]
Heavy Metals Mercury (Hg), Lead (Pb), Cadmium (Cd), Zinc (Zn)Contaminated reagents, leaching from equipment.Formation of stable alloys with palladium or irreversible binding to active sites.[9][12]
Molecules with Multiple Bonds Carbon Monoxide (CO), Cyanide (CN⁻), AcetylenesImpure gas streams (e.g., CO in H₂), side reactions, certain functional groups on substrates.Strong coordination to the palladium center through π-backbonding, blocking sites required for substrate binding.[19]
Q2: How can I effectively remove these poisons from my reagents and solvents?

Prevention through purification is the most effective strategy.[9][18] Simply using reagents from a bottle labeled "anhydrous" is often insufficient for highly sensitive catalysis.

Protocol 1: Rigorous Solvent and Reagent Purification
  • Solvent Purification:

    • Degassing: For any solvent, dissolved oxygen is a major threat. The most common method is sparging , which involves bubbling a fine stream of inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.[3]

    • Drying/Distillation: For reactions requiring strictly anhydrous conditions, solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, calcium hydride for halogenated solvents and amines) under an inert atmosphere.

  • Liquid Reagent Purification:

    • Degassing: Use the "freeze-pump-thaw" method for volatile liquid reagents. This involves freezing the liquid with liquid nitrogen, applying a vacuum to remove gases from the headspace, closing the flask, and then allowing it to thaw. Repeat this cycle three times for best results.

    • Distillation: Distill liquid reagents under vacuum or inert atmosphere to remove non-volatile impurities.

  • Solid Reagent Purification:

    • Recrystallization: This is a powerful technique for removing solid impurities. Choose a solvent system in which your compound has high solubility at high temperatures and low solubility at low temperatures.

    • Drying: Dry solids thoroughly in a vacuum oven before use, especially if they are hygroscopic.

Q3: What are the best practices for setting up a reaction to avoid atmospheric contamination?

Mastering inert atmosphere techniques is fundamental for success in organometallic catalysis.[7][8]

Protocol 2: Setting up a Reaction Under Inert Atmosphere using a Schlenk Line
  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) and stir bars are thoroughly dried in an oven (>120 °C) for several hours and allowed to cool in a desiccator or assembled hot and cooled under vacuum.

  • Assembly & Purging:

    • Quickly assemble the hot glassware and connect it to a Schlenk line, which provides alternating access to a vacuum and a high-purity inert gas source.[3]

    • Perform at least three vacuum-backfill cycles . This involves evacuating the air from the flask using the vacuum pump until the pressure is low, then refilling the flask with inert gas (Nitrogen or Argon).[3][21] This process is far more effective at removing air than simply flushing with a stream of gas.

  • Adding Reagents:

    • Solids: Add solid reagents under a positive flow of inert gas. Briefly remove the stopper or septum, add the solid quickly via a powder funnel, and immediately reseal the flask.

    • Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe or a cannula transfer.[8][22]

  • Maintaining Atmosphere: Keep the reaction under a slight positive pressure of inert gas throughout the experiment. This is often achieved by connecting the flask to the inert gas line via a bubbler or a balloon.

Q4: Can a poisoned catalyst be regenerated?

For homogeneous catalysts like the palladium-dppbz complexes used in solution-phase reactions, regeneration is generally not practical or feasible in a laboratory setting.

  • The Challenge: The poison binds strongly and often irreversibly to the soluble metal complex. Unlike heterogeneous catalysts, where poisons can sometimes be burned off or washed away, there is no simple way to selectively remove the poison from a catalyst in solution without destroying the catalyst itself.[23]

  • The Solution: The focus must be on prevention . The cost and effort of purifying reagents and using proper technique are far less than dealing with failed reactions and wasted materials. While some industrial processes for heterogeneous catalysts have regeneration protocols[24][25][26], these are not applicable to the systems discussed here.

Q5: Are there analytical techniques to detect potential poisons in my starting materials?

Yes, several advanced analytical methods can be used to screen for common poisons, although they may not be available in all synthetic labs.[12]

  • Inductively Coupled Plasma (ICP-MS or ICP-OES): Extremely sensitive techniques for detecting trace and ultratrace amounts of metallic poisons (Pb, Hg, As, etc.).[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities, including sulfur-containing compounds.[15]

  • Elemental Analysis (CHN/S): Can quantify the amount of sulfur in a starting material.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can directly detect poisons on the surface of a heterogeneous catalyst, providing insight into deactivation mechanisms.[14][27][28]

Catalyst Poisoning Mechanisms

The diagram below illustrates the primary deactivation pathways for a generic Pd(0)L₂ catalyst (where L₂ can be dppbz) by common poisons.

G Active_Catalyst Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Desired Path) Active_Catalyst->Oxidative_Addition RX Pd_II_oxide Pd(II)-Oxide (Inactive) Active_Catalyst->Pd_II_oxide Poisoning Phosphine_Oxide L=O (Phosphine Oxide) Active_Catalyst->Phosphine_Oxide Ligand Oxidation Pd_Sulfur_Complex L₂Pd-S (Inactive) Active_Catalyst->Pd_Sulfur_Complex Poisoning Product Product Formation Oxidative_Addition->Product R'-M O2_H2O O₂, H₂O O2_H2O->Pd_II_oxide O2_H2O->Phosphine_Oxide Sulfur Sulfur/Metals (R-S-R, Hg, Pb) Sulfur->Pd_Sulfur_Complex

Caption: Key mechanisms of catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to the Catalytic Performance of 1,2-Bis(diphenylphosphino)benzene (dppbz) vs. 1,2-Bis(diphenylphosphino)ethane (dppe)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bidentate phosphine ligands are foundational to modern homogeneous catalysis, enabling remarkable control over reaction selectivity and efficiency. Among the most utilized are 1,2-bis(diphenylphosphino)benzene (dppbz) and 1,2-bis(diphenylphosphino)ethane (dppe). Despite their structural similarities, the subtle differences in their backbone—a rigid benzene ring versus a flexible ethane chain—impart distinct steric and electronic properties that profoundly influence their performance in catalytic reactions. This guide provides an in-depth, objective comparison of dppbz and dppe, leveraging experimental data to elucidate their respective strengths and weaknesses in key catalytic transformations, thereby offering a predictive framework for ligand selection in catalyst design and optimization for researchers, scientists, and drug development professionals.

Introduction: The Tale of Two Ligands

The architecture of a catalyst's coordination sphere is paramount to its function. Bidentate phosphines, by chelating to a metal center, create a stable, well-defined environment that dictates the trajectory of a catalytic cycle. Both dppbz and dppe are workhorse ligands, forming stable complexes with a variety of transition metals, particularly palladium, nickel, and rhodium, and have found widespread application in C-C and C-X bond-forming cross-coupling reactions, as well as hydrogenation processes.

The core distinction lies in their backbones. Dppbz features two diphenylphosphino groups attached to adjacent carbons of a benzene ring, creating a rigid, planar structure.[1] In contrast, dppe possesses a flexible two-carbon ethane linker, allowing for conformational adaptability.[2] This fundamental difference in structural rigidity and the resulting electronic perturbations are the primary drivers of their divergent catalytic behavior.

Structural and Electronic Properties: Rigidity vs. Flexibility

The efficacy of a phosphine ligand is governed by a delicate interplay of its steric bulk and electronic character. These properties directly impact key steps in catalytic cycles, such as oxidative addition and reductive elimination.[3]

Key Structural and Electronic Differences:

Property1,2-Bis(diphenylphosphino)benzene (dppbz) 1,2-Bis(diphenylphosphino)ethane (dppe) Causality and Catalytic Implication
Backbone Rigid benzene ringFlexible ethane chainDppbz's rigidity pre-organizes the phosphine groups, which can enhance selectivity. Dppe's flexibility allows it to accommodate various coordination geometries.
Bite Angle (P-M-P) ~83°[4]~86°[5]The bite angle is a critical determinant of catalytic activity.[5] Small differences can significantly impact the ease of reductive elimination, with larger angles often favoring this step.[3][4]
Flexibility LowHighHigh rigidity can lead to more defined transition states and potentially higher selectivity. Flexibility can be advantageous for catalyst stability across different intermediates in a cycle.
Electronic Nature The phenyl backbone is a π-system that can influence the electron density at the phosphorus atoms.The alkyl chain is a simple sigma-donor framework.These differences can modulate the electron-donating ability of the phosphine, affecting the rates of oxidative addition and the overall electron density at the metal center.[6][7]

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    dppbz [label=<<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD><IMGSRC="https://www.tcichemicals.com/assets/images/product-images/B1202.png"SCALE="TRUE"/>TD>TR><TR><TD><b>1,2-Bis(diphenylphosphino)benzene (dppbz)b>TD>TR>TABLE>>];
    dppe [label=<<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD><IMGSRC="https://www.tcichemicals.com/assets/images/product-images/B0492.png"SCALE="TRUE"/>TD>TR><TR><TD><b>1,2-Bis(diphenylphosphino)ethane (dppe)b>TD>TR>TABLE>>];
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}

Figure 1. Chemical structures of dppbz and dppe ligands.

Comparative Performance in Catalytic Reactions

The choice between dppbz and dppe is highly reaction-dependent. Below, we analyze their performance in two major classes of catalytic transformations.

Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools for constructing C-C, C-N, and C-O bonds. The ligand's role is to stabilize the active metal center and facilitate the elementary steps of the catalytic cycle.

CrossCouplingCycle M0 M(0)L₂ OA Oxidative Addition M0->OA R-X M2 R-M(II)L₂(X) OA->M2 TM Transmetalation M2->TM R'-M' M2_R R-M(II)L₂(R') TM->M2_R RE Reductive Elimination M2_R->RE R-R' RE->M0

Figure 2. Generalized catalytic cycle for cross-coupling reactions.

Performance Insights:

  • Nickel-Catalyzed C-N Coupling: Dppbz has been demonstrated to be a highly effective ligand for nickel-catalyzed C-N cross-coupling reactions.[8] It promotes rapid coupling with low catalyst loadings under mild conditions, showcasing its utility in constructing valuable amine scaffolds.[8]

  • Palladium-Catalyzed Suzuki Coupling: Both ligands are competent, but their efficiencies can vary based on the substrates. Dppe-ligated nickel complexes are known to be efficient catalysts for Suzuki coupling.[9] For palladium-catalyzed systems, the choice of ligand is crucial, with bulky, electron-donating ligands generally promoting the key steps of the cycle.[10][11] The slightly smaller bite angle of dppbz can, in some cases, modulate regioselectivity differently than ligands with larger bite angles.[4]

Comparative Data in Cross-Coupling:

Reaction TypeMetalLigandSubstrate 1Substrate 2Yield (%)ConditionsReference
Suzuki CouplingNiCl₂dppe 4-bromoanisolePhenylboronic acidHighK₂CO₃, Toluene/H₂O[9]
C-N CouplingNidppbz Aryl halidesAminesHighLow catalyst loading, mild conditions[8]
DienylationPddppbz Propargylic carbonateSulfonimidamideHighExcellent regio- and stereoselectivity[4]

Note: Direct head-to-head quantitative comparisons under identical conditions are sparse in the literature; this table highlights demonstrated high-performance applications for each ligand.

The causality behind these observations often relates to the stability of the catalytic intermediates and the kinetics of the elementary steps. The rigidity of dppbz can enforce a specific geometry that accelerates the desired reductive elimination, while dppe's flexibility may be better at stabilizing the various oxidation states of the metal throughout the cycle.

Hydrogenation Reactions

Catalytic hydrogenation is a fundamental process for the saturation of unsaturated bonds.[12] Rhodium, ruthenium, and palladium complexes with diphosphine ligands are widely used for this purpose.

HydrogenationCycle Catalyst [M]L₂ H2_add H₂ Oxidative Addition Catalyst->H2_add H₂ Hydride H₂[M]L₂ H2_add->Hydride Substrate_coord Substrate Coordination Hydride->Substrate_coord Substrate Hydride_Substrate H₂[M]L₂(Substrate) Substrate_coord->Hydride_Substrate Migratory_Insert Migratory Insertion Hydride_Substrate->Migratory_Insert Alkyl_Hydride H-[M]L₂(Alkyl) Migratory_Insert->Alkyl_Hydride Red_Elim Reductive Elimination Alkyl_Hydride->Red_Elim Product Red_Elim->Catalyst

Figure 3. Generalized catalytic cycle for hydrogenation.

Performance Insights:

While both ligands are used in hydrogenation, direct comparisons often reveal differences in activity and selectivity.

  • Rhodium-Catalyzed Hydrogenation: In the semi-hydrogenation of dehydroisophytol (an intermediate for Vitamin E synthesis), rhodium complexes with dppe have been studied.[13] The rate of hydrogen uptake can be directly compared to other diphosphines, providing a clear measure of catalytic activity.

  • Transfer Hydrogenation: Rhodium(I) complexes containing dppe have been synthesized and evaluated as catalysts for the transfer hydrogenation of ketones, demonstrating their competence in this transformation.[14]

  • H₂ Oxidation: Copper hydride clusters with dppbz have been prepared and are being explored for their potential to catalyze H₂ oxidation, highlighting the ligand's role in stabilizing polynuclear metal complexes.[15]

In a study on the hydrogenation of dehydroisophytol using cationic Rhodium complexes, the hydrogen uptake rates for dppe and its dicyclohexyl-substituted analogue (dcpe) were compared, showing clear differences in catalytic activity based on the phosphine substituents.[13] While this is not a direct dppbz comparison, it underscores the sensitivity of hydrogenation catalysis to ligand structure. The choice between dppbz and dppe can influence the electronic environment of the metal hydride intermediate, affecting its reactivity towards the unsaturated substrate.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial.

Protocol 1: Nickel-Catalyzed C-N Cross-Coupling using dppbz

This protocol is a representative example of the application of dppbz in catalysis, adapted from established methodologies.[8]

ProtocolWorkflow Start Setup Schlenk Flask AddReagents Add Ni precatalyst, dppbz, base, aryl halide, and amine Start->AddReagents Inert Evacuate and backfill with Argon (3x) AddReagents->Inert Solvent Add anhydrous solvent (e.g., Dioxane) Inert->Solvent Heat Heat to specified temperature with stirring Solvent->Heat Monitor Monitor reaction by TLC or GC-MS Heat->Monitor Quench Cool to RT and quench (e.g., with aq. NH₄Cl) Monitor->Quench Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry organic layer (e.g., over Na₂SO₄) Extract->Dry Purify Concentrate and purify by column chromatography Dry->Purify

Figure 4. Experimental workflow for a typical cross-coupling reaction.

Step-by-Step Methodology:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the nickel precatalyst (e.g., Ni(COD)₂, 2 mol%), 1,2-bis(diphenylphosphino)benzene (dppbz, 2.2 mol%), and a suitable base (e.g., NaOt-Bu, 1.4 equiv).

  • Addition of Reactants: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (typically 4-24 hours).

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The comparative analysis of 1,2-bis(diphenylphosphino)benzene (dppbz) and 1,2-bis(diphenylphosphino)ethane (dppe) reveals that there is no universally superior ligand. The optimal choice is contingent upon the specific catalytic transformation, the metal center, and the substrates involved.

  • Choose dppbz for: Reactions where rigidity and a well-defined coordination geometry can enhance selectivity. Its performance in certain nickel-catalyzed C-N couplings and palladium-catalyzed dienylations is particularly noteworthy.[4][8]

  • Choose dppe for: Applications requiring a robust, flexible chelating ligand that can stabilize multiple intermediates in a catalytic cycle. It remains a reliable choice for a wide range of cross-coupling and hydrogenation reactions.[9][13]

The fundamental principle guiding ligand selection is the structure-activity relationship. Dppbz's rigid benzene backbone and slightly smaller bite angle offer a different steric and electronic profile compared to the more flexible ethane backbone of dppe.[4][5] Understanding these nuances allows for a more rational approach to catalyst design. Future research will undoubtedly uncover more specialized applications where the unique properties of each ligand can be leveraged to achieve unprecedented catalytic efficiency and selectivity.

References

A Comparative Guide to Diphosphine Ligands: The Unique Bite Angle of 1,2-Bis(phosphino)benzene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of homogeneous catalysis, the design and selection of ligands are paramount to controlling the activity, selectivity, and stability of a metal catalyst. Among the vast arsenal of ligands available to the modern chemist, diphosphines—bidentate ligands featuring two phosphine donor groups—are workhorses in reactions ranging from cross-coupling to hydroformylation. A critical, yet often nuanced, parameter governing their performance is the bite angle , the P-M-P angle formed when the ligand chelates to a metal center.

This guide provides an in-depth comparison of the bite angle of 1,2-bis(phosphino)benzene (dppbz), a ligand with a rigid aromatic backbone, against other common diphosphine ligands with more flexible scaffolds. We will explore how these structural differences translate into distinct catalytic behaviors, providing researchers with the insights needed to make informed ligand choices.

The Concept of the Natural Bite Angle

Before comparing specific ligands, it is essential to understand the concept of the "natural bite angle" (βn). Introduced by Casey and Whiteker, this value is calculated using molecular mechanics and represents the preferred P-M-P angle determined solely by the ligand's backbone, without the influence of metal-centered valence angle preferences.[1] It serves as a powerful tool for predicting the steric and electronic influence a ligand will exert within a catalytic cycle.[2][3] A ligand with a small natural bite angle may favor certain coordination geometries, while one with a wide bite angle will favor others, profoundly impacting the energy of transition states and the selectivity of the reaction.[4][5]

Comparative Analysis of Diphosphine Ligand Bite Angles

The primary structural feature dictating a diphosphine's natural bite angle is its backbone. A rigid backbone, like the aromatic ring in dppbz, imposes a much stricter geometric constraint than a flexible alkyl chain.

Below is a comparison of this compound with several widely used diphosphine ligands.

Ligand NameAbbreviationBackboneNatural Bite Angle (βn)Key Structural Feature
This compounddppbz / DPPBBenzene~85°Rigid, planar aromatic ring enforcing a small bite angle.
1,2-Bis(diphenylphosphino)ethanedppeEthane (-C₂H₄-)~85°Flexible two-carbon bridge, forms stable 5-membered chelate rings.[3]
1,3-Bis(diphenylphosphino)propanedpppPropane (-C₃H₆-)~91°Flexible three-carbon bridge, forms 6-membered chelate rings.
1,4-Bis(diphenylphosphino)butanedppbButane (-C₄H₈-)~98°Flexible four-carbon bridge, forms a less-stable 7-membered ring.
XantphosXantphosXanthene102° - 121°A rigid, bulky heterocyclic backbone designed to enforce a wide bite angle.[4]

Note: The bite angle of dppbz in a specific palladium complex was reported as 83°, which aligns with its calculated natural bite angle being relatively small.[6] Values for other ligands are approximations of their calculated natural bite angles.

G dppbz dppbz small_angle small_angle dppbz->small_angle dppe dppe dppe->small_angle dppp dppp medium_angle medium_angle dppp->medium_angle xantphos xantphos large_angle large_angle xantphos->large_angle

The Causal Link: How Bite Angle Governs Catalytic Performance

The geometric constraints imposed by the bite angle directly influence the stability of catalytic intermediates and the energy barriers of key mechanistic steps, such as oxidative addition and reductive elimination.

Case Study 1: Rhodium-Catalyzed Hydroformylation

Hydroformylation is the archetypal example of the bite angle effect. The goal is often to achieve high regioselectivity for the linear aldehyde over the branched isomer. This selectivity is determined in the trigonal bipyramidal intermediate complex.

  • Wide Bite Angle Ligands (e.g., Xantphos): Ligands with natural bite angles near 120° preferentially span the two equatorial positions of the trigonal bipyramidal rhodium hydride intermediate.[5] This arrangement sterically disfavors the formation of the branched alkyl-rhodium species, leading to high selectivity for the desired linear aldehyde.[4][7]

  • Small Bite Angle Ligands (e.g., dppe, dppbz): These ligands are too small to comfortably span the equatorial sites and instead prefer to chelate in an equatorial-apical fashion.[5] This geometry offers less steric hindrance, resulting in lower selectivity for the linear product.[1]

Case Study 2: Palladium-Catalyzed Cross-Coupling

In many palladium-catalyzed cross-coupling reactions, the rate-limiting step is the final reductive elimination to form the C-C or C-X bond.

  • Wide Bite Angle Ligands (e.g., Xantphos, DPEphos): A larger P-Pd-P angle is known to facilitate reductive elimination.[8] This is because the wider angle pushes the phosphine substituents closer together, creating steric pressure that promotes the expulsion of the newly formed product. This generally leads to more efficient and faster catalysis.[6][8]

  • Small Bite Angle Ligands (e.g., dppbz): While potentially slowing reductive elimination in some systems, the rigidity and smaller angle of dppbz can be used to control regioselectivity. In a palladium-catalyzed dienylation reaction, the smaller 83° bite angle of dppbz favored one regioisomeric product, while a ligand with a larger 99° bite angle favored another.[6] This demonstrates that a "smaller" bite angle is not inherently worse, but rather a tool to achieve a different, specific chemical transformation.

Experimental Protocols

Trustworthy and reproducible data is the bedrock of scientific advancement. Below are representative protocols for the synthesis of a key ligand and the determination of its structural properties.

Protocol 1: Synthesis of this compound (4)

This procedure is adapted from the facile, multi-gram scale synthesis reported by Kyba, et al.[9] It involves the photochemical phosphorylation of 1,2-dichlorobenzene followed by reduction.

G start Start Materials: 1,2-Dichlorobenzene Trimethyl Phosphite photolysis Step 1: Photolysis - Mix reagents - Irradiate with medium-pressure Hg lamp - 60 °C for 5 days start->photolysis intermediate Intermediate: 1,2-Bis(dimethoxyphosphoryl)benzene (3) photolysis->intermediate recrystallization Step 2: Purification - Cool reaction mixture to -20 °C - Filter crude product - Recrystallize from acetone-ether intermediate->recrystallization reduction Step 4: Reduction - React purified intermediate (3)  with reducing agent recrystallization->reduction reduction_reagent Step 3: Prepare Reducing Agent - Reagent derived from Trimethylsilyl chloride  and Lithium aluminum hydride in THF reduction_reagent->reduction distillation Step 5: Final Purification - Distill final product under reduced pressure reduction->distillation product Product: This compound (4) (83% yield from intermediate) distillation->product

Methodology:

  • Phosphorylation: A solution of 1,2-dichlorobenzene in trimethyl phosphite is irradiated in a photochemical reactor using a medium-pressure mercury vapor lamp for approximately 5 days at 60 °C. This yields 1,2-bis(dimethoxyphosphoryl)benzene (3).[9]

  • Purification of Intermediate: The reaction mixture is cooled, and the crude intermediate (3) is filtered and then purified by recrystallization from an acetone-ether solvent system.[9]

  • Reduction: The purified intermediate (3) is reduced to the final product, this compound (4), using a reducing agent prepared from trimethylsilyl chloride and lithium aluminum hydride in THF.[9]

  • Final Isolation: The final product is isolated and purified by distillation, affording the desired diphosphine in high yield.[9]

Protocol 2: Bite Angle Determination via X-ray Crystallography

The definitive method for measuring the bite angle of a ligand is through single-crystal X-ray diffraction of a relevant metal complex.

  • Synthesis of a Metal Complex: The diphosphine ligand of interest (e.g., dppbz) is reacted with a suitable metal precursor (e.g., PdCl₂(MeCN)₂) under an inert atmosphere to form the desired metal-diphosphine complex.

  • Crystal Growth: High-quality single crystals of the complex suitable for diffraction are grown. This is often the most challenging step and typically involves techniques like slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • X-ray Diffraction: A selected crystal is mounted on a diffractometer. It is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding the precise atomic coordinates of the complex. From this 3D model, the P-M-P bond angle—the experimental bite angle—can be measured with high precision.[10][11]

Conclusion and Outlook

The bite angle is a powerful design element in homogeneous catalysis. This compound (dppbz) presents a compelling case as a ligand with a small and conformationally rigid bite angle, a direct consequence of its planar aromatic backbone. This contrasts sharply with flexible alkyl-bridged ligands like dppe and dppp, and stands in opposition to wide bite angle ligands like Xantphos, which are deliberately engineered for steric control.

While wide bite angles have proven highly effective for enhancing rates and specific selectivities, particularly in hydroformylation and some cross-coupling reactions, the utility of smaller, rigid bite angles should not be underestimated. As demonstrated, the constraints offered by dppbz can be exploited to control regioselectivity in complex transformations. The judicious selection of a diphosphine ligand, based on a deep understanding of its geometric properties, remains a cornerstone of rational catalyst design for academic and industrial researchers alike.

References

A Head-to-Head Comparison of 1,2-Bis(phosphino)benzene in Suzuki vs. Heck Cross-Coupling: A Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving desired reactivity, selectivity, and yield. Among the vast arsenal of phosphine ligands, 1,2-bis(diphenylphosphino)benzene (dppbz) has emerged as a versatile and effective bidentate ligand. Its rigid backbone and well-defined steric and electronic properties make it a compelling choice for a range of transformations. This guide provides an in-depth, head-to-head comparison of the performance of dppbz in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Heck coupling. We will delve into the mechanistic nuances dictated by the ligand's structure and present supporting experimental data to inform your selection and optimization strategies.

The Contender: 1,2-Bis(diphenylphosphino)benzene (dppbz)

1,2-Bis(diphenylphosphino)benzene is a chelating diphosphine ligand characterized by two diphenylphosphino groups attached to adjacent carbons of a benzene ring.[1] This rigidified scaffold imparts specific geometric constraints on the metal center, most notably a relatively small natural bite angle of approximately 83°.[1] This structural feature, in conjunction with the electronic properties of the phenyl rings, plays a critical role in influencing the key steps of the catalytic cycles in both Suzuki and Heck reactions.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-aryl structures from organoboron reagents and organic halides. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The efficacy of a phosphine ligand in this process is often linked to its ability to promote these elementary steps.

The Pd/dppbz system has demonstrated high efficiency in catalyzing Suzuki-Miyaura couplings.[2] The rigid structure of dppbz helps to stabilize the active palladium species and facilitate the crucial reductive elimination step, which is often the rate-limiting step in the formation of sterically hindered biaryls.

Experimental Data Snapshot: Suzuki-Miyaura Coupling with dppbz

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidK₃PO₄Toluene/H₂O100187.6
2BromobenzenePhenylboronic acidK₃PO₄Toluene/H₂O100183.5
34-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O8012High
41-Bromo-4-phenoxybenzenePhenylboronic acidK₂CO₃Toluene/H₂O1002495

Note: The data presented is compiled from various sources. Direct comparison should be approached with caution as reaction conditions may differ.

The data indicates that dppbz is a competent ligand for the Suzuki coupling of both aryl bromides and, in some cases, the more challenging aryl chlorides, leading to high yields.

Mechanistic Implications in Suzuki Coupling

The smaller bite angle of dppbz is thought to play a significant role in its performance. While larger bite angles are often cited as being beneficial for reductive elimination, the rigidity and specific geometry imposed by dppbz can also effectively promote this step.[1] The constrained coordination sphere around the palladium center may facilitate the necessary conformational changes for the C-C bond-forming reductive elimination to occur.

Suzuki_Cycle A Pd(0)L (dppbz) B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X L B->C D Transmetalation (R-B(OH)₂) C->D R-B(OH)₂ Base E Ar-Pd(II)-R L D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance in Heck Cross-Coupling

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[3] The catalytic cycle involves oxidative addition of the halide to Pd(0), migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

The Pd/dppbz system is also an effective catalyst for the Heck reaction.[2] The choice of ligand in the Heck reaction is crucial for controlling regioselectivity and efficiency.

Experimental Data Snapshot: Heck Coupling with dppbz

EntryAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyreneEt₃NDMF100498
24-BromoacetophenoneStyreneEt₃NDMF1202492
31-Iodo-4-nitrobenzenen-Butyl acrylateEt₃NDMF100295
4IodobenzeneEugenolK₂CO₃DMF1003100 (conversion)

Note: The data presented is compiled from various sources. Direct comparison should be approached with caution as reaction conditions may differ.

The data highlights the utility of dppbz in promoting high-yield Heck couplings with a variety of aryl halides and alkenes.

Mechanistic Implications in Heck Coupling

Heck_Cycle A Pd(0)L (dppbz) B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X L B->C D Alkene Coordination C->D Alkene E Migratory Insertion D->E F β-Hydride Elimination E->F G Product F->G H [HPd(II)X]L F->H H->A Base

Caption: Simplified catalytic cycle for the Heck reaction.

Head-to-Head Comparison: Suzuki vs. Heck with dppbz

FeatureSuzuki-Miyaura CouplingHeck Coupling
Primary Application Biaryl and vinyl-aryl synthesisSubstituted alkene synthesis
Coupling Partner Organoboron compoundsAlkenes
dppbz Performance Generally high yields with aryl bromides and some chlorides.[2]High yields with a range of aryl halides and alkenes.[2]
Key Mechanistic Influence Facilitates reductive elimination through its rigid structure.Creates a stable catalytic species, influencing reaction efficiency.
Role of Base Essential for the activation of the organoboron reagent and regeneration of the catalyst.Required to neutralize the HX generated and regenerate the Pd(0) catalyst.
Side Reactions Protodeboronation of the boronic acid.Isomerization of the alkene product.

Expert Analysis and Causality

The effectiveness of 1,2-bis(diphenylphosphino)benzene in both Suzuki and Heck couplings stems from its ability to form stable, well-defined palladium complexes. Its rigid benzene backbone prevents the ligand from adopting conformations that might lead to catalyst deactivation.

In the Suzuki reaction , the pre-organization of the palladium center by the chelating dppbz ligand is crucial. This rigidity can lower the activation energy for the rate-determining reductive elimination step, even with a smaller bite angle, by reducing the entropic penalty of achieving the transition state geometry.

In the Heck reaction , the stability of the dppbz-palladium complex is paramount for sustaining the catalytic cycle, particularly at the elevated temperatures often required. The ligand's steric bulk, while not as pronounced as some modern, highly specialized ligands, provides a sufficient steric environment around the metal to promote the desired migratory insertion and prevent unwanted side reactions.

Experimental Protocols

General Procedure for a dppbz-Catalyzed Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Suzuki_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd(OAc)₂ (2 mol%) and dppbz (2.2 mol%) to a Schlenk tube. B Add aryl halide (1.0 mmol), organoboron reagent (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). A->B C Evacuate and backfill with inert gas (3x). B->C D Add degassed solvent (e.g., toluene/water mixture). C->D E Heat the reaction mixture (e.g., 80-100 °C) with stirring. D->E F Monitor reaction progress by TLC or GC/MS. E->F G Cool to room temperature and quench with water. F->G H Extract with an organic solvent. G->H I Dry, concentrate, and purify by column chromatography. H->I Heck_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd(OAc)₂ (1 mol%) and dppbz (2 mol%) to a Schlenk tube. B Add aryl halide (1.0 mmol), alkene (1.2 mmol), and base (e.g., Et₃N, 1.5 mmol). A->B C Evacuate and backfill with inert gas (3x). B->C D Add degassed solvent (e.g., DMF). C->D E Heat the reaction mixture (e.g., 100-120 °C) with stirring. D->E F Monitor reaction progress by TLC or GC/MS. E->F G Cool to room temperature and quench with water. F->G H Extract with an organic solvent. G->H I Dry, concentrate, and purify by column chromatography. H->I

References

A Senior Application Scientist's Guide to the Experimental Validation of Catalytic Activity for Newly Synthesized 1,2-Bis(phosphino)benzene Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous experimental validation of catalytic activity for newly synthesized 1,2-bis(phosphino)benzene metal complexes. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, emphasizing the establishment of self-validating systems to ensure scientific integrity.

The this compound scaffold, often abbreviated as 'dppbz', represents a cornerstone in the design of privileged ligands for homogeneous catalysis. Its rigid benzene backbone pre-organizes the two phosphine donors, creating a well-defined bite angle and steric environment crucial for influencing the efficiency and selectivity of metal catalysts. When a new derivative of this ligand class is synthesized, a systematic and objective evaluation of its corresponding metal complex's performance is paramount. This guide outlines the critical stages of this validation process, from initial characterization to comparative benchmarking against established catalytic systems.

Pre-Catalytic Characterization: Establishing Trustworthiness

Before any catalytic testing, the integrity of the newly synthesized complex must be unequivocally established. This foundational step ensures that the observed activity originates from the intended, well-defined molecular entity and not from impurities or decomposition products.

Essential Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the overall structure of the organic ligand framework.

    • ³¹P NMR: This is the most critical NMR technique for these compounds. The chemical shift provides information about the electronic environment of the phosphorus atoms and coordination to the metal center. A single, sharp peak in the ³¹P{¹H} NMR spectrum is often indicative of a pure, single species in solution.

  • X-ray Crystallography: Provides unambiguous proof of structure, including bond lengths, bond angles, and the coordination geometry around the metal center. This is the gold standard for structural characterization.

  • Elemental Analysis (CHN/P): Confirms the empirical formula of the complex, ensuring its bulk purity.

  • Mass Spectrometry: Verifies the molecular weight of the synthesized complex.

Only after a new this compound complex has been thoroughly characterized and its purity confirmed should it proceed to catalytic evaluation.

The Validation Workflow: A Step-by-Step Approach

A rigorous validation process follows a logical progression from synthesis to in-depth catalytic analysis. This workflow ensures that the data generated is reliable, reproducible, and allows for meaningful comparisons.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Catalytic Screening & Benchmarking cluster_2 Phase 3: Performance Analysis A Synthesis of This compound Ligand B Complexation with Metal Precursor (e.g., Pd(OAc)₂, NiCl₂) A->B C Full Characterization (NMR, X-ray, EA, MS) B->C D Selection of Benchmark Reaction (e.g., Suzuki Coupling) C->D Proceed if Pure E Reaction Optimization (Solvent, Base, Temp.) D->E F Comparative Run vs. Standard Catalyst E->F G Kinetic Monitoring & Yield Determination (GC/HPLC) F->G Run in Parallel H Calculation of Performance Metrics (TON, TOF) G->H I Data Reporting & Mechanistic Insight H->I G pd0 Pd(0)L₂ pdiia Ar-Pd(II)(L)₂-X pdiib Ar-Pd(II)(L)₂-Ar' pdiia->pdiib Transmetalation pdiib->pd0 product Ar-Ar' (Biaryl Product) pdiib->product Reductive Elimination reagents1 Ar-X (Aryl Halide) reagents1->pdiia Oxidative Addition reagents2 Ar'-B(OR)₂ (Boronic Acid/Ester) reagents2->pdiib base Base base->pdiib

A Senior Application Scientist's Guide to Computational DFT Analysis of 1,2-bis(phosphino)benzene Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and workflow for the computational analysis of 1,2-bis(phosphino)benzene (dppbz) metal complexes using Density Functional Theory (DFT). It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand and predict the properties of these important organometallic compounds. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and reliable computational protocol.

Introduction: The Significance of this compound Metal Complexes

This compound and its derivatives are a class of bidentate phosphine ligands crucial in coordination chemistry and catalysis.[1][2] Their rigid backbone and tunable electronic and steric properties, achieved through modification of the phosphorus substituents, make them versatile ligands for a wide range of transition metals. These complexes find applications in various catalytic transformations, including cross-coupling reactions and hydrogenation.[1][3] Understanding the electronic structure, bonding, and reactivity of these complexes is paramount for designing more efficient and selective catalysts. Computational DFT analysis has emerged as a powerful tool to elucidate these properties at the molecular level.

The Core of the Matter: Strategic Choices in DFT Calculations

A successful DFT study hinges on a series of well-justified decisions. Here, we dissect the critical parameters for studying dppbz metal complexes, providing the rationale behind our recommendations.

Selecting the Right Tool: A Comparison of DFT Functionals

The choice of the exchange-correlation functional is arguably the most critical decision in a DFT calculation, as it directly impacts the accuracy of the results. For transition metal complexes, especially those involving phosphine ligands, the challenge lies in accurately describing both the covalent and non-covalent interactions.[4]

FunctionalTypeStrengthsWeaknessesRecommended for
B3LYP Hybrid GGAA workhorse functional with a long history of reasonable results for a wide range of systems.Can be less accurate for systems with significant non-covalent interactions or weak bonds.Initial geometry optimizations and preliminary electronic structure analysis.
PBE0 Hybrid GGAOften provides improved accuracy for reaction energies and barrier heights compared to B3LYP.[5][6][7]Can be computationally more demanding than B3LYP.More accurate determination of reaction energetics and electronic properties.
M06 Suite (M06, M06-2X) Hybrid Meta-GGAExplicitly parameterized to handle non-covalent interactions, making them suitable for bulky ligand systems.[4]Performance can be system-dependent.Systems where steric effects and weak interactions are expected to play a significant role.
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionGenerally provides excellent results for a broad range of applications, including thermochemistry and non-covalent interactions.Can be computationally expensive.High-accuracy benchmark calculations and systems where both long-range and short-range interactions are important.

Expert Insight: For dppbz metal complexes, a hybrid functional like PBE0 often strikes a good balance between accuracy and computational cost.[5][6][7] However, given the potential for steric crowding with substituted phosphines, it is advisable to benchmark results against a functional from the M06 suite or one with an empirical dispersion correction like ωB97X-D .

Building a Solid Foundation: The Choice of Basis Sets

The basis set determines the mathematical functions used to represent the electronic wavefunctions. For metal complexes, a multi-tiered approach is often necessary.

Atom TypeRecommended Basis SetsRationale
Transition Metal LANL2DZ (with ECP), SDD (with ECP), def2-TZVPFor heavier transition metals, the use of an effective core potential (ECP) is crucial to reduce computational cost by treating the core electrons implicitly.[8][9] LANL2DZ and SDD are popular choices.[8] For higher accuracy, an all-electron basis set like def2-TZVP can be used for lighter transition metals.[10]
P, C, H, and other non-metals 6-31G(d,p), def2-SVP, def2-TZVPFor non-metal atoms, Pople-style basis sets like 6-31G(d,p) are a good starting point. The Ahlrichs' def2 series (SVP, TZVP) often provides a better balance of accuracy and efficiency.[10]

Self-Validating Protocol: A common and reliable approach is to perform initial geometry optimizations with a smaller, computationally less expensive basis set combination (e.g., LANL2DZ for the metal and 6-31G(d) for other atoms). Subsequently, single-point energy calculations can be performed on the optimized geometry using a larger, more accurate basis set (e.g., SDD or def2-TZVP for the metal and def2-TZVP for other atoms) to obtain more reliable electronic energies.

A Step-by-Step Computational Workflow

This section outlines a detailed, self-validating protocol for the DFT analysis of a generic dppbz metal complex, for instance, [M(dppbz)Cl2].

Experimental Protocol: Computational Analysis
  • Molecule Building and Initial Geometry:

    • Construct the 3D structure of the [M(dppbz)Cl2] complex using a molecular modeling program (e.g., Avogadro, GaussView).[11][12]

    • Perform an initial geometry optimization using a fast but less accurate method like molecular mechanics (e.g., UFF) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Set up the DFT calculation in a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).[13][14][15][16]

    • Keyword Example (Gaussian): #p opt freq b3lyp/genecp scrf=(solvent=dichloromethane)

    • Explanation of Keywords:

      • #p: Requests more detailed output.

      • opt: Performs a geometry optimization.

      • freq: Calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies).

      • b3lyp: Specifies the B3LYP functional.

      • genecp: Allows the use of different basis sets for different atoms.

      • scrf=(solvent=dichloromethane): Includes the effect of a solvent (in this case, dichloromethane) using a polarizable continuum model (PCM). This is crucial for comparing with experimental data, which are often obtained in solution.

    • Basis Set Specification (at the end of the input file):

      This specifies the 6-31G(d) basis set for C, H, P, and Cl, and the LANL2DZ basis set and ECP for the metal (M).

  • Frequency Analysis:

    • After the optimization converges, inspect the output file for the vibrational frequencies. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

  • Single-Point Energy Calculation (for higher accuracy):

    • Using the optimized geometry from the previous step, perform a single-point energy calculation with a more accurate functional and/or basis set.

    • Keyword Example (Gaussian): #p pbe0/def2tzvp scrf=(solvent=dichloromethane) geom=check guess=read

    • Explanation:

      • pbe0/def2tzvp: Specifies the PBE0 functional and the def2-TZVP basis set for all atoms.

      • geom=check guess=read: Reads the geometry and wavefunction from the previous calculation's checkpoint file, which is more efficient.

  • Population and Bonding Analysis:

    • To gain deeper insights into the electronic structure and bonding, perform post-calculation analyses.

    • Natural Bond Orbital (NBO) Analysis: This method provides information about charge distribution, hybridization, and donor-acceptor interactions between orbitals.[17][18][19][20][21]

      • Keyword (Gaussian): pop=nbo

    • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis characterizes the nature of chemical bonds (covalent vs. ionic/closed-shell) based on the topology of the electron density.[22][23][24][25][26]

      • This typically requires specialized software (e.g., AIMAll) and the wavefunction file from the DFT calculation.

Visualization of the Computational Workflow

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculation cluster_anal Analysis mol_build 1. Molecule Building & Initial Geometry geom_opt 2. Geometry Optimization (e.g., B3LYP/LANL2DZ) mol_build->geom_opt freq_anal 3. Frequency Analysis geom_opt->freq_anal spe_calc 4. Single-Point Energy (e.g., PBE0/def2-TZVP) freq_anal->spe_calc pop_anal 5. Population & Bonding Analysis (NBO, QTAIM) spe_calc->pop_anal

Caption: A streamlined workflow for the DFT analysis of dppbz metal complexes.

Interpreting the Output: A Guide to Key Descriptors

The output of a DFT calculation is rich with information. Here's what to look for and how to interpret it in the context of dppbz metal complexes.

Geometric Parameters

Compare the calculated bond lengths and angles with available experimental data (e.g., from X-ray crystallography). A good agreement validates the chosen computational level. Pay close attention to the P-M-P bite angle, which is a key descriptor of the ligand's steric and electronic influence.[27]

Electronic Properties from NBO Analysis

The NBO analysis provides valuable insights into the metal-ligand bonding.

NBO DescriptorWhat it Tells YouExample Interpretation for a M-P Bond
Natural Atomic Charges The charge distribution across the molecule.[18][21]A positive charge on the metal and negative charges on the phosphorus atoms indicate a dative bond from the phosphine to the metal.
Wiberg Bond Index A measure of the bond order.A value close to 1.0 suggests a single covalent bond.
Second-Order Perturbation Theory Analysis Quantifies the strength of donor-acceptor orbital interactions.[19][20]A significant interaction energy between a filled lone pair orbital on the phosphorus and an empty d-orbital on the metal confirms the σ-donation from the phosphine ligand.
Bonding Characterization with QTAIM

QTAIM provides a rigorous definition of a chemical bond based on the electron density topology.[22][23][24]

QTAIM Descriptor at the Bond Critical Point (BCP)What it IndicatesInterpretation for M-P Interaction
Electron Density (ρ) Higher values indicate a stronger bond.A relatively high ρ value suggests a significant covalent character.
Laplacian of the Electron Density (∇²ρ) Negative values indicate a shared-shell (covalent) interaction, while positive values suggest a closed-shell (ionic or van der Waals) interaction.A small positive or negative ∇²ρ can indicate a bond with mixed covalent and ionic character, typical for metal-ligand interactions.
Total Energy Density (H) Negative values are indicative of covalent character.A negative H value at the M-P BCP would support a covalent description of the bond.

Best Practices for Reporting Computational Data

To ensure the reproducibility and transparency of your research, it is essential to report your computational methods and results comprehensively.[28]

  • Software: Specify the program and version used (e.g., Gaussian 16, Rev. C.01).

  • Method: Clearly state the functional, basis set (for each element if mixed), and any dispersion corrections.

  • Solvation Model: If a solvent model was used, specify the model and the solvent.

  • Convergence Criteria: Mention the convergence criteria used for the geometry optimizations.

  • Data Availability: Provide the optimized Cartesian coordinates of all calculated structures in the supplementary information.

Conclusion

This guide has provided a comprehensive framework for the DFT analysis of this compound metal complexes. By making informed choices about functionals and basis sets, following a rigorous computational workflow, and utilizing advanced analysis techniques like NBO and QTAIM, researchers can gain deep insights into the structure, bonding, and reactivity of these important compounds. This knowledge is invaluable for the rational design of new and improved catalysts for a wide range of chemical transformations.

References

A Tale of Two Ligands: A Comparative Guide to 1,2-bis(phosphino)benzene and Xantphos in Hydroformylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the pursuit of catalytic efficiency and selectivity is paramount. In the realm of hydroformylation, a cornerstone reaction for the production of aldehydes, the choice of ligand is a critical determinant of success. This guide provides an in-depth technical comparison of two prominent diphosphine ligands: the classic 1,2-bis(diphenylphosphino)benzene (dppbz) and the versatile Xantphos. By examining their structural nuances, mechanistic implications, and performance in catalysis, we aim to equip researchers with the insights needed to make informed decisions for their specific synthetic challenges.

Introduction: The Critical Role of Ligands in Hydroformylation

Hydroformylation, or oxo-synthesis, is a powerful atom-economical process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, yielding aldehydes. The regioselectivity of this reaction—the preferential formation of the linear (n) or branched (iso) aldehyde—is a key challenge and is largely governed by the ligand coordinated to the metal center, typically rhodium. The ligand's steric and electronic properties directly influence the stability of reaction intermediates and the energy barriers of competing reaction pathways, thus dictating the product distribution.

This guide focuses on a comparative analysis of two bidentate phosphine ligands: 1,2-bis(diphenylphosphino)benzene, a foundational ligand in catalysis, and Xantphos, a ligand renowned for its ability to induce high linear selectivity.

Ligand Architectures: Bite Angle as a Key Differentiator

The defining structural feature that distinguishes Xantphos from 1,2-bis(diphenylphosphino)benzene in the context of hydroformylation is the "bite angle." This is the P-M-P angle formed when the diphosphine chelates to the metal center.[1]

1,2-bis(diphenylphosphino)benzene (dppbz): A Ligand with a More Constrained Bite Angle

Dppbz is a rigid ligand where two diphenylphosphino groups are situated on adjacent carbons of a benzene ring. This constrained geometry typically results in a smaller natural bite angle. While specific values can vary depending on the metal center and its coordination geometry, diphosphines with backbones like dppbz generally exhibit bite angles around 90°.[1]

Xantphos: A Ligand Designed for a Wide Bite Angle

Xantphos, and its derivatives, are characterized by a xanthene backbone that positions the two phosphine groups further apart. This unique structure results in a significantly larger natural bite angle, typically in the range of 102° to 121°.[2] This wider bite angle is a key design element that has profound implications for its catalytic performance.

Mechanistic Insights: How Bite Angle Governs Regioselectivity

The prevailing mechanism for rhodium-catalyzed hydroformylation involves a series of steps including ligand dissociation, alkene coordination, hydride migration, CO insertion, and reductive elimination. The regioselectivity is primarily determined during the hydride migration step, which forms either a linear or a branched rhodium-alkyl intermediate.

The bite angle of the diphosphine ligand plays a crucial role in influencing the geometry of the trigonal bipyramidal intermediates in the catalytic cycle. Ligands with smaller bite angles, like dppbz, tend to favor an apical-equatorial coordination mode. In contrast, wide bite angle ligands like Xantphos preferentially adopt a bis-equatorial coordination. This bis-equatorial arrangement is widely accepted to be a key factor in promoting the formation of the linear alkyl intermediate, thus leading to high n-selectivity.[1] The steric bulk of the ligand and its influence on the relative energies of the transition states for the formation of linear versus branched products are also critical factors.

Below is a generalized diagram illustrating the key steps in the rhodium-catalyzed hydroformylation cycle and the influence of the ligand's bite angle on the coordination geometry.

Hydroformylation Cycle Figure 1: Generalized Rhodium-Catalyzed Hydroformylation Cycle cluster_selectivity Regioselectivity Determining Step A [Rh(H)(CO)2(L2)] (Catalyst Resting State) B [Rh(H)(CO)(L2)] (16e- intermediate) A->B - CO C [Rh(H)(CO)(L2)(alkene)] B->C + alkene D_linear [Rh(linear-alkyl)(CO)(L2)] C->D_linear Hydride Migration (favored by wide bite angle) D_branched [Rh(branched-alkyl)(CO)(L2)] C->D_branched Hydride Migration (less favored by wide bite angle) E_linear [Rh(linear-acyl)(CO)(L2)] D_linear->E_linear + CO E_branched [Rh(branched-acyl)(CO)(L2)] D_branched->E_branched + CO F_linear Linear Aldehyde E_linear->F_linear + H2 - [Rh(H)(CO)(L2)] F_branched Branched Aldehyde E_branched->F_branched + H2 - [Rh(H)(CO)(L2)]

Caption: Figure 1: Generalized Rhodium-Catalyzed Hydroformylation Cycle

Performance in Hydroformylation: A Head-to-Head Comparison

The true measure of a ligand's utility lies in its performance in catalytic reactions. While direct, side-by-side comparative studies under identical conditions are not always available in the literature, we can synthesize a clear picture from existing data. The hydroformylation of 1-octene is a standard benchmark reaction for evaluating ligand performance.

LigandSubstrateTemperature (°C)Pressure (bar, CO/H₂)n/iso RatioTurnover Frequency (TOF, h⁻¹)Reference
Xantphos 1-Octene8020 (1:1)53.5 : 1800[3]
Xantphos 1-Octene40-98.3 : 1.7-[3]
dppf Styrene802011 : 89-[4]

The data clearly highlights the exceptional performance of Xantphos in promoting the formation of the linear aldehyde from 1-octene, with n/iso ratios exceeding 50:1 and even approaching 98:1.7 at lower temperatures.[3] This high linear selectivity is a direct consequence of its wide bite angle.

For 1,2-bis(diphenylphosphino)benzene, while specific data for 1-octene hydroformylation is sparse in the literature, its smaller bite angle would mechanistically favor a lower n/iso ratio compared to Xantphos. In the hydroformylation of styrene, where branched products are electronically favored, a related diphosphine ligand, dppf, shows a strong preference for the branched aldehyde.[4] It is reasonable to infer that while dppbz is a competent ligand for hydroformylation, it would not achieve the high linear selectivity characteristic of wide bite angle ligands like Xantphos.

Experimental Protocols

Synthesis of Ligands

Synthesis of 1,2-bis(diphenylphosphino)benzene (dppbz):

A common synthetic route to dppbz involves the reaction of o-dichlorobenzene with a source of diphenylphosphine, typically via a lithium-halogen exchange followed by reaction with chlorodiphenylphosphine.

Synthesis of Xantphos:

The synthesis of Xantphos generally involves the deprotonation of 9,9-dimethylxanthene at the 4 and 5 positions using a strong base like n-butyllithium, followed by quenching with chlorodiphenylphosphine.

General Procedure for Hydroformylation of 1-Octene

The following is a representative experimental protocol for the hydroformylation of 1-octene.

Hydroformylation Protocol Figure 2: Experimental Workflow for Hydroformylation A Catalyst Preparation: In situ generation from [Rh(acac)(CO)2] and ligand B Reactor Setup: Charge autoclave with catalyst solution, 1-octene, and solvent A->B C Reaction Conditions: Purge with syngas (CO/H2), pressurize, and heat with stirring B->C D Reaction Monitoring: Monitor syngas uptake C->D E Work-up and Analysis: Cool, vent, and analyze product mixture by GC and NMR D->E

Caption: Figure 2: Experimental Workflow for Hydroformylation

Materials:

  • Rhodium precursor (e.g., [Rh(acac)(CO)₂])

  • Diphosphine ligand (Xantphos or dppbz)

  • 1-Octene

  • Anhydrous, degassed solvent (e.g., toluene)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a stirrer and temperature and pressure controls

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor and the diphosphine ligand are dissolved in the solvent to form the catalyst solution.

  • Reactor Charging: The autoclave is charged with the catalyst solution and 1-octene.

  • Reaction: The autoclave is sealed, purged several times with syngas, and then pressurized to the desired pressure (e.g., 20 bar). The reaction mixture is heated to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Work-up: After the reaction is complete (indicated by the cessation of gas uptake), the autoclave is cooled to room temperature and the excess gas is carefully vented. The reaction mixture is then collected for analysis.

  • Analysis: The conversion of 1-octene and the ratio of linear to branched aldehydes (n/iso ratio) are determined by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy.

Conclusion: Selecting the Right Ligand for the Task

The choice between 1,2-bis(diphenylphosphino)benzene and Xantphos for hydroformylation reactions is a clear example of how ligand design directly impacts catalytic outcomes.

  • Xantphos is the ligand of choice when high linear selectivity is the primary goal. Its wide bite angle effectively steers the reaction towards the formation of the n-aldehyde, making it an invaluable tool for the synthesis of linear aldehydes from terminal alkenes. The extensive research on Xantphos and its derivatives provides a solid foundation for its application in various synthetic contexts.

  • 1,2-bis(diphenylphosphino)benzene , while a robust and widely used ligand in catalysis, is not the optimal choice for achieving high linear selectivity in hydroformylation. Its smaller, more constrained bite angle leads to lower n/iso ratios. However, for applications where high linear selectivity is not a critical requirement, or for the hydroformylation of substrates where the branched product is desired, dppbz can still be a viable and cost-effective option.

Ultimately, the selection of the appropriate ligand depends on the specific synthetic objective. For researchers aiming for high yields of linear aldehydes, the evidence strongly supports the use of Xantphos. For other applications, the broader catalytic utility of dppbz may be advantageous. This guide provides the fundamental principles and supporting data to aid in this critical decision-making process.

References

A Senior Application Scientist's Guide to 1,2-Bis(phosphino)benzene-Based Catalysts: A Benchmark Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst system is a critical decision that profoundly impacts the efficiency, robustness, and scalability of synthetic routes. In the landscape of palladium- and nickel-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount. This guide provides an in-depth technical comparison of catalysts based on the 1,2-bis(diphenylphosphino)benzene (dppbz) ligand scaffold against current industry-standard catalysts, particularly the widely adopted Buchwald biaryl phosphine ligands. By synthesizing data from authoritative sources, this guide aims to offer a clear, objective benchmark to inform your catalyst selection for key transformations such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

The Central Role of Phosphine Ligands in Cross-Coupling Catalysis

The success of palladium- and nickel-catalyzed cross-coupling reactions hinges on the intricate dance of elementary steps that constitute the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura), amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. The phosphine ligand, bound to the metal center, is the master puppeteer, modulating the steric and electronic environment of the catalyst to orchestrate this sequence with precision and efficiency.

Bulky, electron-rich ligands have become the industry standard as they are known to facilitate the often rate-limiting oxidative addition of the organohalide to the metal center and promote the final reductive elimination step.[1][2] This is particularly crucial for the activation of less reactive and economically attractive aryl chlorides.[3] The Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are prime examples of this class and have demonstrated exceptional performance across a wide range of applications.[2][4]

The 1,2-bis(diphenylphosphino)benzene (dppbz) ligand offers a distinct structural motif—a bidentate chelating ligand with a rigid phenylene backbone. This rigidity and the specific bite angle of the diphosphine can impart unique stability and reactivity to the metal center, making it a compelling candidate for various catalytic transformations. This guide will explore where dppbz-based catalysts stand in comparison to the established frontrunners.

Benchmarking Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a workhorse in the pharmaceutical and fine chemical industries for the formation of C(sp²)–C(sp²) bonds. The performance of a catalyst system is typically evaluated by its ability to couple a range of substrates, particularly challenging ones like electron-rich or sterically hindered aryl chlorides, with high yield, turnover number (TON), and turnover frequency (TOF).

Industry Standard Performance: The Buchwald Ligands

The Buchwald-type ligands have set a high bar for performance in Suzuki-Miyaura couplings. For instance, in the coupling of 4-chlorotoluene with phenylboronic acid, a common benchmark reaction, ligands like XPhos demonstrate excellent activity.

Precatalyst/LigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos Pd(OAc)₂K₃PO₄Dioxane80299
SPhos Pd(OAc)₂K₃PO₄Dioxane80299
P(t-Bu)₃ Pd(OAc)₂K₃PO₄Dioxane80298
PPh₃ Pd(OAc)₂K₃PO₄Dioxane802<5
Data compiled from a comparative study for illustrative purposes.[5]

This data underscores the superiority of bulky, electron-rich monodentate phosphine ligands over less sterically demanding and less electron-rich ligands like triphenylphosphine (PPh₃) for the coupling of aryl chlorides.[5]

Performance of dppbz-Based Catalysts

Benchmarking Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. As with Suzuki-Miyaura coupling, the choice of ligand is critical, especially when dealing with challenging substrates such as heteroaryl halides or sterically demanding amines.

Industry Standard Performance: Buchwald and Josiphos-type Ligands

For the amination of pyridines, a class of substrates of immense importance in medicinal chemistry, bulky biarylphosphine and ferrocene-based ligands have demonstrated superior performance.

Ligand ClassSpecific LigandReactionYield (%)
Biaryl Phosphine RuPhos2-chloropyridine + morpholine95
Biaryl Phosphine BrettPhos2-chloropyridine + morpholine92
Ferrocene-based Josiphos-type2-chloropyridine + morpholine88
Bisphosphine Xantphos2-chloropyridine + morpholine75
Data compiled from a comparative guide on ligands for the Buchwald-Hartwig amination of pyridines.[6]

This data highlights the efficacy of specialized, sterically demanding ligands in overcoming the challenges associated with electron-deficient and coordinating heteroaryl substrates.[6]

Emerging Applications and Performance of dppbz in C-N and C-S Couplings

Recent studies have demonstrated the potential of dppbz as a highly effective ligand in nickel-catalyzed cross-coupling reactions, offering a more cost-effective alternative to palladium. A 2025 study highlights the evaluation of dppbz as a supporting ligand for nickel-catalyzed C–N cross-coupling reactions, noting that this simple and readily available ligand promotes rapid coupling with low catalyst loadings under mild conditions and compares favorably to other commercially available nickel precatalysts.[7]

Furthermore, in the nickel-catalyzed C–S cross-coupling of sterically hindered aryl triflates with alkyl thiols, dppbz has shown remarkable and unique efficacy. For substrates bearing two ortho-methyl groups, a particularly challenging transformation, a catalytic system employing dppbz was competent where other bulky ligands like DPEphos failed to yield any product.[8] This demonstrates a key advantage of the dppbz ligand: its unique steric and electronic profile can enable transformations that are not feasible with current industry-standard ligands.

Table: Performance in Ni-catalyzed C-S Coupling of a Sterically Hindered Substrate

LigandAryl Triflates with ortho-substituentsThiolCatalyst SystemYield
DPEphos Aryl triflates with non-coordinating ortho-substituentsPrimary and secondary alkyl thiolsNi(cod)₂/DPEphosHigh Yields
dppbz Aryl triflates with two ortho-methyl groups (highly challenging)Primary alkyl thiolsNi(cod)₂/dppbzGood Yield
Data synthesized from a study on Ni-catalyzed C-S cross-coupling of sterically hindered substrates.[8]

This finding is of significant interest to process chemists and drug developers, as it suggests that dppbz-based catalysts could be enabling for specific, challenging bond formations where other catalysts fall short.

Experimental Protocols

To facilitate the adoption and evaluation of dppbz-based catalysts, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride with Phenylboronic Acid using a Pd/dppbz Catalyst

This protocol is adapted from standard procedures for Suzuki-Miyaura reactions of aryl chlorides.[1][3]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,2-Bis(diphenylphosphino)benzene (dppbz)

  • Aryl chloride (e.g., 4-chloroanisole)

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), finely powdered and dried

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1 mol%) and dppbz (1.5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (3 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a slight excess of the phosphine ligand ensures that the palladium center remains coordinated and stabilized throughout the catalytic cycle.

  • K₃PO₄ is a sufficiently strong base to facilitate the transmetalation step without causing significant decomposition of the boronic acid.

  • Anhydrous and deoxygenated solvent is critical to prevent the oxidation of the active Pd(0) species and the protodeboronation of the boronic acid.[9]

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine using a Pd/dppbz Catalyst

This protocol is based on established methods for the Buchwald-Hartwig amination.[10]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,2-Bis(diphenylphosphino)benzene (dppbz)

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Secondary amine (e.g., morpholine)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (1.0 mol% Pd), dppbz (1.2 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl chloride (1.0 mmol) and the secondary amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (3 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Pd₂(dba)₃ is a common and effective Pd(0) source for initiating the catalytic cycle.

  • Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, facilitating the formation of the key palladium-amido intermediate.

  • The use of a glovebox and anhydrous solvent is crucial to protect the air- and moisture-sensitive catalyst and base.

Mechanistic Insights and Visualizations

The efficacy of a phosphine ligand is deeply rooted in its influence on the key steps of the catalytic cycle. The rigid backbone of dppbz provides a well-defined coordination geometry that can enhance the stability of the catalytic species.

Suzuki-Miyaura Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronate species and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst.[11][12]

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle with a Diphosphine Ligand (L2).
Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination proceeds via oxidative addition of the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[10]

Buchwald_Hartwig_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R''

Buchwald-Hartwig Amination Catalytic Cycle with a Diphosphine Ligand (L2).

Conclusion

The landscape of phosphine ligands for cross-coupling catalysis is rich and varied, with the Buchwald-type biaryl phosphines rightfully holding a prominent position as the industry standard for a broad range of applications. Their steric bulk and electron-donating properties provide highly active and versatile catalysts for both Suzuki-Miyaura and Buchwald-Hartwig reactions.

However, this guide has demonstrated that 1,2-bis(diphenylphosphino)benzene (dppbz) is a valuable and, in some cases, superior ligand, particularly in the realm of nickel-catalyzed cross-coupling reactions. Its ability to facilitate the C-S coupling of highly hindered substrates where other bulky ligands fail highlights its unique potential for overcoming specific synthetic challenges.[8] Furthermore, its demonstrated efficacy in Ni-catalyzed C-N couplings presents a cost-effective and efficient alternative to palladium-based systems.[7]

For the practicing chemist, the choice of ligand should be guided by the specific demands of the transformation at hand. While the Buchwald ligands represent an excellent starting point for many cross-coupling reactions, dppbz and its derivatives should be considered a powerful tool in the arsenal of the modern synthetic chemist, especially when faced with sterically demanding substrates or when exploring nickel-catalyzed methodologies. The provided protocols offer a solid foundation for the experimental evaluation of dppbz-based catalysts in your laboratory.

References

A Senior Application Scientist's Guide to Advanced NMR Techniques for the Characterization of 1,2-bis(phosphino)benzene Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenges of 1,2-bis(phosphino)benzene Complexes

This compound and its derivatives are a cornerstone of modern coordination chemistry and catalysis. Their rigid backbone and tunable steric and electronic properties make them exceptional ligands for a vast array of metal centers. However, the very features that make these ligands so versatile also present significant challenges for structural characterization. The presence of multiple phosphorus atoms, the potential for complex coupling networks, and the frequent occurrence of dynamic processes in solution demand a sophisticated analytical approach. While routine ¹H and ¹³C NMR provide a foundational view, a deeper understanding of structure, bonding, and dynamics can only be unlocked through a suite of advanced NMR techniques.

This guide provides an in-depth comparison of advanced NMR methodologies for the comprehensive characterization of this compound complexes. We will move beyond simple spectral interpretation to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Power of the Phosphorus Nucleus: The Starting Point

The ³¹P nucleus is a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR an exquisitely sensitive and informative technique for studying phosphine ligands and their metal complexes.[1][2] The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, providing immediate insight into coordination, oxidation state, and the nature of the metal center.[3]

A simple ¹H-decoupled ³¹P NMR spectrum is the essential starting point for any investigation. A significant downfield shift in the ³¹P resonance upon coordination to a metal center is a clear indication of ligand binding. Furthermore, the number of ³¹P signals can reveal the symmetry of the complex in solution. For complexes with multiple, inequivalent phosphorus atoms, the through-bond J-coupling (ⁿJPP) provides crucial information about the connectivity and geometry of the phosphine ligands.[4]

Dissecting the Molecular Framework: A Comparison of 2D NMR Techniques

While 1D NMR provides a global overview, 2D NMR techniques are indispensable for unambiguously assigning resonances and elucidating the detailed connectivity within a complex. The choice of experiment depends directly on the specific structural question being addressed.

Through-Bond Correlations: COSY and HMBC

Correlation Spectroscopy (COSY) is a homonuclear 2D technique that reveals scalar couplings between nuclei of the same type, most commonly protons.[5] For a this compound complex, a ¹H-¹H COSY spectrum is instrumental in assigning the protons on the benzene backbone and the phenyl or other substituent groups on the phosphorus atoms.

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique for identifying longer-range (typically 2-3 bonds) scalar couplings between different nuclei.[6] In the context of our target molecules, two HMBC variants are particularly crucial:

  • ¹H-¹³C HMBC: This experiment connects protons to carbons over two to three bonds, enabling the assignment of quaternary carbons and providing a robust framework for the carbon skeleton.

  • ¹H-³¹P HMBC: This is arguably one of the most informative experiments for these complexes. It directly reveals which protons are in close proximity (through 2-4 bonds) to the phosphorus atoms. This is invaluable for assigning the protons on the phosphine's substituents and for confirming the coordination of the ligand to the metal center through observation of couplings to protons on other ligands.[7][8]

Through-Space Correlations: NOESY/EXSY

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, irrespective of their through-bond connectivity.[9] Cross-peaks in a NOESY spectrum indicate that two nuclei are close in space (typically < 5 Å). This is essential for determining the stereochemistry and conformation of a complex. For example, NOESY can distinguish between cis and trans isomers of a square planar complex by revealing close contacts between ligands.

When a molecule is undergoing chemical exchange, the NOESY experiment can also detect this process. In this context, the experiment is often referred to as Exchange Spectroscopy (EXSY) .[10][11][12] Cross-peaks in an EXSY spectrum connect the resonances of nuclei that are exchanging between different chemical environments. This is a powerful tool for studying dynamic processes, which we will explore in more detail later.

Technique Information Gained Typical Application for this compound Complexes Advantages Limitations
¹H-¹H COSY ¹H-¹H scalar couplingsAssigning aromatic and substituent protons.Simple to set up and interpret.Can be crowded for complex spin systems.
¹H-¹³C HSQC Direct ¹H-¹³C one-bond correlationsAssigning protonated carbons.High sensitivity due to proton detection.Does not show quaternary carbons.
¹H-¹³C HMBC ¹H-¹³C long-range (2-3 bond) correlationsAssigning quaternary carbons; confirming overall carbon framework.Provides crucial connectivity information.Lower sensitivity than HSQC.
¹H-³¹P HMBC ¹H-³¹P long-range (2-4 bond) correlationsAssigning protons near the phosphorus atoms; confirming coordination.Directly links the proton and phosphorus spin systems.Requires a spectrometer capable of ¹H/³¹P correlations.
NOESY Through-space ¹H-¹H proximity (< 5 Å)Determining stereochemistry (e.g., cis/trans isomers); elucidating conformation.Provides crucial 3D structural information.NOE intensity is distance-dependent (1/r⁶), so longer distances are not observed.

Capturing Molecular Motion: Dynamic NMR Spectroscopy

Many this compound complexes are not static entities in solution but exist in a state of dynamic equilibrium. This "fluxionality" can involve processes such as ligand exchange, conformational changes, or reversible bond breaking and formation.[13] Dynamic NMR (DNMR) techniques are essential for characterizing these processes.

Variable Temperature (VT) NMR

The most direct way to study dynamic processes is by Variable Temperature (VT) NMR .[14] By recording NMR spectra at different temperatures, one can often "freeze out" a dynamic process on the NMR timescale.

  • At high temperatures (fast exchange limit): The dynamic process is rapid, and the NMR spectrum shows averaged signals.

  • At the coalescence temperature: The rate of the dynamic process is on the same order as the frequency difference between the exchanging sites, resulting in broad, featureless peaks.

  • At low temperatures (slow exchange limit): The dynamic process is slow, and the NMR spectrum shows distinct signals for each species in the equilibrium.

By analyzing the changes in the lineshape as a function of temperature, one can determine the thermodynamic parameters (ΔH‡, ΔS‡, and ΔG‡) of the dynamic process.[14]

Exchange Spectroscopy (EXSY)

As mentioned earlier, EXSY is a 2D NMR technique that directly observes chemical exchange.[10][11][12] It is particularly useful for studying slower exchange processes where line broadening in 1D spectra may not be pronounced. The presence of cross-peaks between two signals in an EXSY spectrum is unequivocal proof of chemical exchange between those two sites. By varying the mixing time in the EXSY experiment, it is possible to extract quantitative information about the exchange rates.

Sizing Up the Complex: Diffusion-Ordered Spectroscopy (DOSY)

Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and for determining the size and aggregation state of molecules in solution.[15] DOSY separates the NMR signals of different species based on their translational diffusion coefficients, which are related to their size and shape.[7][16] Larger molecules diffuse more slowly than smaller molecules.

For this compound complexes, DOSY can be used to:

  • Confirm the formation of a monomeric complex: By comparing the diffusion coefficient of the complex to that of the free ligand, one can confirm that a single ligand is bound to the metal center.

  • Identify the presence of oligomers or aggregates: If the complex forms dimers or larger aggregates in solution, this will be reflected in a significantly smaller diffusion coefficient.

  • Study ligand exchange: In a mixture containing the complex and free ligand, DOSY can be used to distinguish between the signals of the bound and unbound ligand, even if their chemical shifts are very similar.

Beyond the Solution: Solid-State NMR

While solution-state NMR is the workhorse for characterizing these complexes, solid-state NMR (ssNMR) can provide invaluable information about the structure and dynamics in the crystalline state.[17][18][19] This is particularly important for comparing the solid-state structure (often determined by X-ray crystallography) with the behavior in solution.

³¹P Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is the most common ssNMR experiment for these systems.[17][20] It can provide information on:

  • The number of crystallographically inequivalent phosphorus atoms: This can be compared to the number of signals observed in the solution-state NMR spectrum to see if the solid-state symmetry is retained in solution.

  • The principal components of the ³¹P chemical shift tensor: This provides detailed information about the local electronic environment of the phosphorus nucleus.

  • Internuclear distances: Through advanced ssNMR techniques, it is possible to measure distances between nuclei, providing structural constraints.

Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹H NMR for Studying Fluxionality
  • Sample Preparation: Prepare a solution of the complex in a deuterated solvent with a wide liquid range (e.g., toluene-d₈, dichloromethane-d₂, THF-d₈). The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer and lock and shim at room temperature.

    • Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.

    • Access the variable temperature control unit of the spectrometer.

  • Data Acquisition:

    • Gradually decrease the temperature in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

    • At each temperature, re-shim the sample to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum at each temperature, noting the changes in chemical shifts, multiplicities, and linewidths.

    • Continue decreasing the temperature until the slow-exchange limit is reached (i.e., no further changes are observed in the spectrum) or the solvent begins to freeze.

    • If studying a process that accelerates at higher temperatures, repeat the process by incrementally increasing the temperature from room temperature.

  • Data Analysis:

    • Identify the coalescence temperature(s) for the exchanging signals.

    • Use lineshape analysis software to simulate the spectra at different temperatures and extract the rate constants for the exchange process.

    • Use the Eyring equation to plot ln(k/T) vs 1/T to determine the activation enthalpy (ΔH‡) and entropy (ΔS‡) of the dynamic process.

Protocol 2: 2D ¹H-³¹P HMBC for Connectivity Analysis
  • Sample Preparation: Prepare a solution of the complex in a suitable deuterated solvent.

  • Spectrometer Setup:

    • Tune the probe for both ¹H and ³¹P frequencies.

    • Acquire a standard 1D ¹H spectrum and a 1D ¹H-decoupled ³¹P spectrum to determine the spectral widths and offsets for both nuclei.

  • Data Acquisition:

    • Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgp).

    • Set the spectral widths and offsets for the ¹H (F2) and ³¹P (F1) dimensions based on the 1D spectra.

    • Set the number of increments in the F1 dimension (typically 256-512) and the number of scans per increment (depending on the sample concentration).

    • Optimize the long-range coupling delay (typically set to a value corresponding to a J-coupling of 4-10 Hz).

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., sine-bell) and zero-fill the data in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum and calibrate the axes.

    • Analyze the cross-peaks to identify correlations between protons and phosphorus atoms.

Visualizing the Workflow

The following diagrams illustrate the logical flow of experiments for characterizing this compound complexes.

experimental_workflow start Synthesis of This compound Complex nmr_1d 1D NMR (¹H, ¹³C, ³¹P) start->nmr_1d structural_elucidation Structural Elucidation? nmr_1d->structural_elucidation nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) structural_elucidation->nmr_2d Yes dynamic_behavior Dynamic Behavior? structural_elucidation->dynamic_behavior No nmr_2d->dynamic_behavior vt_nmr Variable Temperature (VT) NMR dynamic_behavior->vt_nmr Yes mixture_analysis Mixture or Aggregation? dynamic_behavior->mixture_analysis No exsy 2D EXSY vt_nmr->exsy exsy->mixture_analysis dosy DOSY mixture_analysis->dosy Yes solid_state Solid-State Characterization? mixture_analysis->solid_state No dosy->solid_state ssnmr Solid-State NMR (³¹P CP/MAS) solid_state->ssnmr Yes final_characterization Complete Characterization solid_state->final_characterization No ssnmr->final_characterization

Caption: A typical workflow for the NMR characterization of a new this compound complex.

vt_nmr_workflow start Observe broad peaks in 1D NMR at RT vt_experiment Perform VT-NMR Experiment start->vt_experiment slow_exchange Slow Exchange Limit: Sharp, distinct signals vt_experiment->slow_exchange Low Temp coalescence Coalescence: Broad, unresolved peaks vt_experiment->coalescence Intermediate Temp fast_exchange Fast Exchange Limit: Sharp, averaged signals vt_experiment->fast_exchange High Temp analysis Lineshape Analysis and Eyring Plot slow_exchange->analysis coalescence->analysis fast_exchange->analysis thermo Determine ΔH‡, ΔS‡, ΔG‡ analysis->thermo

Caption: Workflow for a variable temperature (VT) NMR experiment to study fluxionality.

Conclusion: A Synergistic Approach

The comprehensive characterization of this compound complexes requires a multi-faceted and synergistic approach to NMR spectroscopy. No single technique can provide all the answers. By judiciously selecting a combination of 1D and 2D solution-state NMR experiments, dynamic NMR techniques, and, where appropriate, solid-state NMR, researchers can gain a detailed and unambiguous understanding of the structure, bonding, and dynamic behavior of these important molecules. This detailed molecular-level insight is critical for the rational design of new catalysts and functional materials.

References

A Comparative Guide to the Electronic and Steric Effects of Substituted 1,2-Bis(phosphino)benzene Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the rational design of ligands is paramount to achieving optimal reaction outcomes. Among the vast arsenal of ancillary ligands, 1,2-bis(phosphino)benzene and its derivatives have emerged as a privileged scaffold, offering a unique combination of rigidity and tunability. This guide provides an in-depth comparative analysis of the electronic and steric effects of substituted this compound ligands, supported by experimental data, to empower researchers in the strategic selection and application of these powerful catalytic tools.

Introduction: The Significance of the this compound Scaffold

The this compound framework, often referred to as 'dppbz', provides a rigid backbone that pre-organizes the two phosphorus donor atoms for chelation to a metal center. This rigidity is crucial for influencing the geometry and stability of catalytic intermediates. The true power of this ligand class, however, lies in the ability to systematically modify its properties through the introduction of substituents on the benzene ring or the phosphorus atoms. These modifications allow for the fine-tuning of both the electronic and steric environment around the metal center, thereby influencing the catalytic activity, selectivity, and overall efficiency of a wide range of chemical transformations, including crucial cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1]

Quantifying the Physicochemical Properties: A Guide to Key Parameters

To objectively compare and rationalize the performance of different substituted this compound ligands, a quantitative understanding of their electronic and steric properties is essential. The following parameters are widely accepted and utilized for this purpose.

Electronic Effects: The Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a powerful measure of the net electron-donating or -withdrawing ability of a phosphine ligand.[2] It is experimentally determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a standard nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.

  • Strongly electron-donating ligands increase the electron density on the metal center. This enhanced electron density leads to stronger back-bonding from the metal to the π* orbitals of the CO ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency.

  • Electron-withdrawing ligands , conversely, decrease the electron density on the metal, leading to weaker back-bonding and a higher ν(CO) stretching frequency.

The general trend for phosphine ligands is that alkylphosphines are more electron-donating than arylphosphines. The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl rings of the phosphine is expected to decrease the TEP, while electron-withdrawing groups (e.g., -CF₃, -Cl) will increase it.[3][4]

Steric Effects: Cone Angle and Bite Angle

Tolman's Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. A larger cone angle indicates greater steric hindrance around the metal center, which can influence substrate approach and the stability of coordination complexes.

Bite Angle (βn): For bidentate ligands like 1,2-bis(phosphino)benzenes, the bite angle is a critical steric parameter. It is defined as the P-M-P angle formed by the two phosphorus atoms and the metal center.[5] The natural bite angle is determined by the geometry of the ligand backbone. The rigid benzene backbone of dppbz ligands enforces a specific bite angle, which can influence the geometry of the catalytic species and, consequently, the selectivity of the reaction. For instance, in reactions like hydroformylation, the bite angle can dictate the ratio of linear to branched products.[5]

Comparative Analysis of Substituted this compound Ligands

Ligand (Substituent on Benzene Ring)Expected Electronic EffectEstimated Tolman Electronic Parameter (ν(CO) in cm⁻¹)Expected Steric Effect (relative to dppbz)
1,2-Bis(diphenylphosphino)benzene (dppbz) Neutral Reference~2068Reference
4,5-Dimethoxy-1,2-bis(diphenylphosphino)benzene Electron-Donating< 2068Minimal
4,5-Dimethyl-1,2-bis(diphenylphosphino)benzene Electron-Donating< 2068Minimal
4,5-Dichloro-1,2-bis(diphenylphosphino)benzene Electron-Withdrawing> 2068Minimal
1,2-Bis(dicyclohexylphosphino)benzene Strongly Electron-Donating< 2065Significant Increase

Note: The estimated TEP values are based on the general understanding of substituent effects on aryl phosphines. Actual experimental values may vary.

Impact on Catalytic Performance: A Case Study in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. The choice of ligand is critical for the efficiency of this palladium-catalyzed transformation.

The Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Influence of Ligand Properties:

  • Electron-donating ligands enhance the rate of oxidative addition of the aryl halide to the Pd(0) center by increasing the electron density on the metal. This is often a rate-limiting step, particularly for less reactive aryl chlorides.[6] Therefore, ligands like 4,5-dimethoxy-dppbz are expected to outperform dppbz in challenging coupling reactions.

  • Steric bulk on the ligand can promote the reductive elimination step, which is the product-forming step of the cycle. Increased steric hindrance can destabilize the diorganopalladium(II) intermediate, facilitating the formation of the C-C bond and regeneration of the active Pd(0) catalyst.[6] Thus, ligands with bulky substituents on the phosphorus atoms, such as 1,2-bis(dicyclohexylphosphino)benzene, can be highly effective.

Comparative Performance Data (Hypothetical):

The following table illustrates the expected performance differences in a model Suzuki-Miyaura reaction between 4-chloroanisole and phenylboronic acid, based on the electronic and steric properties of the ligands.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
dppbz1.01001275
4,5-Dimethoxy-dppbz1.0100892
1,2-Bis(dicyclohexylphosphino)benzene0.580695

This hypothetical data underscores the potential for significant improvements in catalytic efficiency through rational ligand design.

Experimental Protocols

To facilitate the practical application of these concepts, detailed experimental protocols for the synthesis of a representative substituted ligand and its use in a Suzuki-Miyaura coupling reaction are provided below.

Synthesis of 4,5-Dimethyl-1,2-bis(diphenylphosphino)benzene

This procedure is adapted from known methods for the synthesis of related diphosphine ligands.

Workflow Diagram:

Synthesis_Workflow Start Start Step1 Lithiation of 1,2-dibromo-4,5-dimethylbenzene Start->Step1 Step2 Reaction with chlorodiphenylphosphine Step1->Step2 Step3 Workup and Purification Step2->Step3 End End Step3->End

Figure 2: Workflow for the synthesis of 4,5-dimethyl-1,2-bis(diphenylphosphino)benzene.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve 1,2-dibromo-4,5-dimethylbenzene (1.0 g, 3.79 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 5.0 mL, 8.0 mmol) dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour.

  • Phosphination: To the cold solution, add chlorodiphenylphosphine (1.5 mL, 8.34 mmol) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution (20 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford the desired product as a white solid.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general procedure for comparing the catalytic activity of different this compound ligands.

Experimental Setup Diagram:

Catalysis_Setup Flask Schlenk Flask Reactants Aryl halide Boronic acid Base Catalyst System Palladium Precursor Ligand Solvent Heating Heating and Stirring Flask->Heating Analysis Reaction Monitoring (TLC, GC-MS) Heating->Analysis

Figure 3: General experimental setup for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add palladium(II) acetate (2.2 mg, 0.01 mmol) and the desired this compound ligand (0.012 mmol) to a Schlenk tube.

  • Reaction Mixture: To the Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time.

  • Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification and Analysis: Dry the combined organic layers over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to determine the isolated yield.

Conclusion

The this compound scaffold provides a versatile and powerful platform for the development of highly effective ligands for a broad range of catalytic applications. By understanding and systematically tuning the electronic and steric properties of these ligands through the introduction of substituents, researchers can achieve significant improvements in catalytic efficiency, selectivity, and substrate scope. This guide has provided a framework for the rational selection and application of substituted this compound ligands, supported by an understanding of key physicochemical parameters and practical experimental protocols. The continued exploration and development of novel ligands within this class will undoubtedly lead to further advancements in the field of catalysis and its application in areas such as drug discovery and materials science.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1,2-Bis(phosphino)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,2-Bis(phosphino)benzene (CAS No. 80510-04-9). As a pyrophoric liquid, this compound demands rigorous adherence to specialized handling protocols to mitigate the significant risks of spontaneous ignition upon contact with air.[1][2] This document moves beyond a simple checklist, offering a framework of deep operational understanding to ensure both experimental success and, most importantly, the safety of all laboratory personnel.

Hazard Analysis: Understanding the Pyrophoric Nature

This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously when exposed to air.[2] This inherent reactivity is the primary hazard and dictates all handling, storage, and disposal procedures. The compound is also corrosive and can cause severe skin and eye damage upon contact.[1] Due to the presence of phosphine moieties, there is also a risk of releasing highly toxic phosphine gas, particularly in the event of a fire or improper quenching, which can cause severe respiratory distress and other systemic effects.[3][4]

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS PictogramPrecautionary Statements
Pyrophoric Liquid, Category 1🔥P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][2]
P222: Do not allow contact with air.[1][2]
P231+P232: Handle and store contents under inert gas. Protect from moisture.[1]
Skin Corrosion/IrritationcorrosiveP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302+P334: IF ON SKIN: Immerse in cool water or wrap in wet bandages.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Standard laboratory PPE is insufficient for handling pyrophoric materials. A multi-layered approach is essential to provide adequate protection. All personnel handling this compound must be trained on the proper use, removal, and disposal of the following PPE.[5][6]

  • Body Protection: A flame-resistant lab coat is mandatory.[7] For larger quantities, a chemical-resistant apron worn over the flame-resistant lab coat is required.

  • Hand Protection: Double gloving is required. A flame-resistant outer glove over a nitrile inner glove provides a balance of dexterity and protection.[7] Ensure gloves are inspected for any signs of degradation or puncture before use.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[8] However, due to the splash and fire risk, safety goggles in combination with a face shield are strongly recommended.

  • Footwear: Closed-toe shoes are mandatory. Leather or other non-porous material is preferred over cloth footwear.[8]

Table 2: PPE Requirements for Handling this compound

PPE CategorySpecificationRationale
Body Flame-resistant lab coatProtects against fire flash from pyrophoric material ignition.[7]
Hands Double-gloved: Nitrile inner, Flame-resistant outerProvides chemical resistance and protection from fire.[7]
Eyes/Face Safety goggles and face shieldProtects against splashes and thermal hazards.
Feet Closed-toe, non-porous shoesProtects against spills.[8]
Operational Plan: Engineering Controls and Safe Handling

All manipulations of this compound must be performed within a certified chemical fume hood or a glove box to control for atmospheric exposure.[9] Working alone with pyrophoric reagents is strictly prohibited.[7]

cluster_prep Preparation Phase cluster_handling Handling Phase (Inert Atmosphere) cluster_cleanup Cleanup & Disposal Phase prep_area Clear Fume Hood of Combustibles don_ppe Don Full PPE prep_area->don_ppe fire_ext Locate Class D Fire Extinguisher don_ppe->fire_ext spill_kit Prepare Spill Kit (Powdered Lime) fire_ext->spill_kit inert_setup Establish Inert Gas Flow (e.g., Schlenk line) spill_kit->inert_setup Proceed to Handling reagent_transfer Transfer Reagent via Syringe or Cannula inert_setup->reagent_transfer reaction_setup Add to Reaction Vessel Under Inert Gas reagent_transfer->reaction_setup quench_excess Quench Excess Reagent reaction_setup->quench_excess After Reaction decon_glassware Decontaminate Glassware quench_excess->decon_glassware dispose_waste Dispose of Hazardous Waste decon_glassware->dispose_waste

Caption: Workflow for the safe handling of this compound.

  • Preparation:

    • Ensure a Class D fire extinguisher (for combustible metals) and powdered lime for spill control are readily accessible.[10]

    • Clear the fume hood of all flammable materials and clutter.[10]

    • Don all required PPE as outlined in Section 2.

    • Set up all glassware and ensure it is free of moisture, typically by oven-drying and cooling under an inert atmosphere.[11]

  • Inert Atmosphere Transfer:

    • This compound must be handled under an inert atmosphere, such as nitrogen or argon, using either a glove box or Schlenk line techniques.[7][11]

    • Use a syringe or a double-tipped needle (cannula) for transferring the liquid.[11]

    • Before drawing the liquid, flush the syringe or cannula with inert gas to remove any residual air.[11]

    • The reagent container should be kept under a positive pressure of inert gas during the transfer.[11]

  • Post-Transfer and Quenching:

    • After the desired amount of reagent has been transferred, the excess in the syringe or cannula must be immediately and carefully quenched.

    • Discharge the residual reagent into a flask containing an appropriate quenching solution (e.g., isopropanol), which should be under an inert atmosphere and cooled in an ice bath.

    • Never return any excess reagent to the original container.[9]

Emergency and Disposal Plan
  • Minor Spill (in fume hood): If a small spill occurs within the fume hood, immediately cover it with powdered lime or another suitable dry absorbent. Do not use water or combustible materials like paper towels.[10]

  • Major Spill or Fire: In the event of a larger spill or a fire, evacuate the laboratory immediately and activate the fire alarm. Call for emergency response. Do not attempt to fight a large fire unless you are trained and it is safe to do so.[9]

  • All materials contaminated with this compound, including empty containers, used syringes, and spill cleanup debris, must be treated as hazardous waste.[9]

  • Quenching Residual Reagent: Before disposal, any residual reagent in "empty" containers must be carefully quenched. This is a hazardous procedure that should only be performed by experienced personnel. A typical method involves slowly adding a solution of a hydroxyl-containing solvent (like isopropanol) to the container under an inert atmosphere with cooling.[10]

  • Container Disposal: After quenching, the container should be triple-rinsed with an inert, dry solvent. The rinsate must also be collected and disposed of as hazardous waste.[9] The rinsed container should be left open in the back of a fume hood for at least 24 hours before being disposed of as contaminated solid waste.[9]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its pyrophoric nature and a disciplined adherence to established safety protocols. By implementing the engineering controls, personal protective equipment, and procedural steps outlined in this guide, researchers can effectively mitigate the risks associated with this valuable but hazardous reagent. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before commencing any work.

References

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